molecular formula C10H7BrN2O B2835059 3-Bromoquinoline-7-carboxamide CAS No. 1956371-42-8

3-Bromoquinoline-7-carboxamide

Cat. No.: B2835059
CAS No.: 1956371-42-8
M. Wt: 251.083
InChI Key: ZLAJJNUNCMCXTK-UHFFFAOYSA-N
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Description

3-Bromoquinoline-7-carboxamide is a useful research compound. Its molecular formula is C10H7BrN2O and its molecular weight is 251.083. The purity is usually 95%.
BenchChem offers high-quality 3-Bromoquinoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromoquinoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromoquinoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-3-6-1-2-7(10(12)14)4-9(6)13-5-8/h1-5H,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAJJNUNCMCXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromoquinoline-7-carboxamide: Structural Dynamics, Synthetic Utility, and Applications in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the quinoline core represents a "privileged scaffold," frequently utilized to target the ATP-binding pockets of various kinases. Among its functionalized derivatives, 3-Bromoquinoline-7-carboxamide (CAS: 1956371-42-8) has emerged as a critical, high-value intermediate. The strategic placement of the carboxamide group at the C7 position provides essential hydrogen-bonding capabilities, while the C3 bromine atom serves as a versatile orthogonal handle for late-stage transition-metal-catalyzed cross-coupling.

This technical guide provides an in-depth analysis of the physicochemical properties, synthetic methodologies, and mechanistic applications of 3-Bromoquinoline-7-carboxamide in the development of next-generation targeted therapeutics.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 3-Bromoquinoline-7-carboxamide is essential for optimizing reaction conditions and predicting its behavior in biological assays. The data summarized below reflects standard analytical specifications for pharmaceutical-grade intermediates 1.

PropertyValueSpecification / Analytical Notes
Compound Name 3-Bromoquinoline-7-carboxamideIUPAC standard nomenclature
CAS Registry Number 1956371-42-8Unique chemical identifier
Molecular Formula C10H7BrN2O-
Molecular Weight 251.08 g/mol Monoisotopic mass: 249.97 g/mol
Purity Standard ≥ 95.0%Verified via HPLC (UV detection at 254 nm)
Physical State SolidTypically a white to off-white powder
Storage Conditions 2-8°C, dry and darkProtect from light to prevent halogen degradation

Synthetic Methodology: Step-by-Step Protocol

The synthesis of 3-Bromoquinoline-7-carboxamide typically proceeds via the amidation of 3-bromoquinoline-7-carboxylic acid. As a self-validating system, this protocol relies on precise stoichiometric control and in-process analytical monitoring to ensure high fidelity.

Protocol: HATU-Mediated Amidation

Objective: High-yield conversion of the carboxylic acid to the primary amide while suppressing dimerization or degradation.

  • Step 1: Carboxyl Activation. Dissolve 3-Bromoquinoline-7-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert N2 atmosphere. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq), followed by HATU (1.2 eq).

    • Causality: HATU is selected over traditional EDC/HOBt coupling reagents due to its superior kinetics in forming the active ester, which is critical for electron-deficient heteroaromatic systems. DIPEA is utilized as a non-nucleophilic base; its steric bulk prevents unwanted nucleophilic attack while efficiently deprotonating the carboxylic acid.

  • Step 2: Active Ester Validation. Stir the mixture for 30 minutes at room temperature.

    • Self-Validation: Pull a 10 µL aliquot and analyze via LC-MS to confirm the complete disappearance of the starting material and the formation of the active ester intermediate. Do not proceed until conversion is >95%.

  • Step 3: Amine Substitution. Add Ammonium chloride (NH4Cl, 5.0 eq) in a single portion to the reaction mixture. Stir for 4 hours.

    • Causality: NH4Cl serves as a stable, easy-to-handle ammonia source. The excess DIPEA deprotonates the ammonium salt in situ to generate free ammonia gas, which rapidly attacks the active ester to form the target carboxamide.

  • Step 4: Quenching and Isolation. Upon LC-MS confirmation of product formation (m/z[M+H]+ = 251.0/253.0), quench the reaction by pouring the mixture into vigorously stirred ice-cold water (5x the volume of DMF).

    • Causality: The target carboxamide is highly lipophilic and will rapidly precipitate from the aqueous DMF solution. This anti-solvent crystallization allows for isolation via simple vacuum filtration, bypassing laborious liquid-liquid extractions that often lead to emulsion formation. Wash the filter cake with cold water and diethyl ether, then dry under high vacuum.

Logical Workflow: Synthetic Diversification

The true value of 3-Bromoquinoline-7-carboxamide lies in its role as a diversification hub. The C3 bromine atom is primed for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing medicinal chemists to rapidly generate libraries of analogues for Structure-Activity Relationship (SAR) studies.

SyntheticWorkflow SM 3-Bromoquinoline-7-carboxylic acid (Starting Material) Act Carboxyl Activation (HATU / DIPEA / DMF) SM->Act Step 1: Activation Amidation Amidation Reaction (NH4Cl or NH3) Act->Amidation Step 2: Substitution Product 3-Bromoquinoline-7-carboxamide (Target Intermediate) Amidation->Product Isolation & Purif. Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) Product->Coupling C-Br Diversification API Kinase Inhibitor API (Lead Compound) Coupling->API Final Assembly

Logical workflow for the synthesis and downstream diversification of 3-Bromoquinoline-7-carboxamide.

Mechanistic Role in Drug Discovery: Kinase Inhibition

Quinoline-based small molecules have gained massive prominence in clinical oncology due to their ability to disrupt aberrant kinase signaling 2. When 3-Bromoquinoline-7-carboxamide is functionalized into a mature Active Pharmaceutical Ingredient (API), it typically acts as a Type I or Type II kinase inhibitor.

  • Hinge Region Binding: The quinoline nitrogen acts as a potent hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., Cys694 in FLT3) 3.

  • Solvent Channel / Ribose Pocket Interactions: The 7-carboxamide group is strategically positioned to project toward the solvent-exposed channel or form critical secondary hydrogen bonds, which drastically enhances target selectivity. This structural motif has been heavily utilized in the development of highly potent Ataxia Telangiectasia Mutated (ATM) kinase inhibitors 4.

  • Hydrophobic Pocket Probing: Substituents installed at the C3 position (replacing the bromine) are directed deep into the hydrophobic pocket (DFG-in or DFG-out conformations), dictating the compound's overall potency and residence time.

Signaling Pathway: Mechanism of Action

The diagram below illustrates the biochemical causality of quinoline-carboxamide derivatives once they enter the intracellular space. By competitively blocking the ATP-binding pocket, these compounds halt the phosphorylation cascade responsible for tumor survival.

KinasePathway Stimulus Oncogenic Signal / DNA Damage Kinase Target Kinase (e.g., ATM / FLT3) (Active State) Stimulus->Kinase Activates Downstream1 Downstream Effectors (p53 / STAT5) Kinase->Downstream1 Phosphorylation Inhibitor Quinoline-Carboxamide Derivative (Inhibitor) Inhibitor->Kinase Blocks ATP Pocket Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induces (Inhibited State) Proliferation Tumor Proliferation & Survival Downstream1->Proliferation Promotes (Uninhibited)

Mechanism of action for quinoline-carboxamide derived kinase inhibitors in oncology pathways.

Analytical Characterization Standards

To guarantee the scientific integrity of the synthesized 3-Bromoquinoline-7-carboxamide, the following analytical benchmarks must be met prior to downstream cross-coupling:

  • 1H NMR (400 MHz, DMSO-d6): The C2 and C4 protons of the quinoline ring will appear as distinct, downfield signals (typically ~8.9 ppm and ~8.6 ppm) due to the strong electron-withdrawing effect of the adjacent bromine and heteroaromatic nitrogen. The primary amide protons (-NH2) will present as two distinct broad singlets (~8.2 ppm and ~7.6 ppm) due to restricted rotation around the C-N partial double bond.

  • LC-MS (ESI+): The presence of the bromine atom provides a highly diagnostic isotopic signature. The mass spectrum must display a characteristic 1:1 doublet at m/z 251.0[M+H]+ and 253.0 [M+H]+. The absence of this doublet indicates dehalogenation, rendering the batch useless for subsequent cross-coupling.

References

  • CymitQuimica. 3-BROMOQUINOLINE-7-CARBOXAMIDE Product Specifications.1

  • Sigma-Aldrich. 3-BROMOQUINOLINE-7-CARBOXAMIDE Analytical Data.

  • National Institutes of Health (NIH). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).2

  • Journal of Medicinal Chemistry (ACS). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo.3

  • National Institutes of Health (NIH). Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors.4

Sources

3-Bromoquinoline-7-carboxamide CAS number and identifiers

[1][2][3][4][5][6]

Executive Summary & Chemical Identity

3-Bromoquinoline-7-carboxamide is a specialized heteroaromatic building block used primarily in medicinal chemistry.[1] As a bifunctional quinoline scaffold, it features a bromine atom at the C3 position—primed for palladium-catalyzed cross-coupling—and a carboxamide group at the C7 position, which serves as a critical hydrogen-bond donor/acceptor in ligand-protein interactions.

This compound is frequently utilized in the synthesis of kinase inhibitors, P2X7 receptor antagonists, and other bioactive agents where the quinoline core provides rigid spatial arrangement for pharmacophores.

Core Identifiers
PropertyDetail
Chemical Name 3-Bromoquinoline-7-carboxamide
CAS Registry Number 1956371-42-8
Molecular Formula C₁₀H₇BrN₂O
Molecular Weight 251.08 g/mol
Precursor CAS 1344046-13-4 (3-Bromoquinoline-7-carboxylic acid)
SMILES NC(=O)c1cc2cc(Br)cnc2cc1
InChI Key (Derivative of) MFCD20327982 family
Appearance Off-white to pale yellow solid

Structural Analysis & Reactivity

The 3-bromoquinoline-7-carboxamide scaffold presents two distinct vectors for chemical elaboration, making it a "divergent intermediate."

Electronic Properties
  • C3-Position (Bromine): The pyridine-like ring of the quinoline system is electron-deficient. However, the C3 position is electronically distinct from C2 and C4, making it stable against nucleophilic aromatic substitution (

    
    ) but highly reactive in metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
    
  • C7-Position (Carboxamide): Located on the benzene-like ring, the carboxamide group exerts a moderate electron-withdrawing effect. It is chemically robust but can be dehydrated to a nitrile or hydrolyzed back to the acid under extreme conditions.

Structural Visualization

ChemicalStructurecluster_legendFunctional VectorsC2C2C3C3C2->C3C4C4C3->C4BrBrC3->Br Cross-CouplingSiteN1N1N1->C2C7C7AmideCONH2C7->Amide H-BondingMotifDescC3-Br: Suzuki/Heck CouplingC7-Amide: Solubility & Binding

Figure 1: Functional topology of 3-Bromoquinoline-7-carboxamide showing the orthogonal reactive sites.

Synthesis Methodologies

The synthesis of 3-bromoquinoline-7-carboxamide typically proceeds from the corresponding carboxylic acid. Direct bromination of quinoline-7-carboxamide is regiochemically difficult due to the directing effects of the nitrogen atom and the amide group.

Protocol A: Amidation via Acid Chloride (Standard)

This method converts 3-bromoquinoline-7-carboxylic acid (CAS 1344046-13-4) into the amide.

Reagents:

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Ammonium Hydroxide (

    
    ) or Ammonia gas
    
  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Workflow:

  • Activation: Suspend 3-bromoquinoline-7-carboxylic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (2-3 drops).

  • Chlorination: Add oxalyl chloride (1.2 eq) dropwise at 0°C. Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.

  • Concentration: Evaporate the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amidation: Redissolve the residue in dry DCM. Cool to 0°C.[2]

  • Quench: Slowly bubble ammonia gas through the solution or add aqueous ammonium hydroxide (28%) with vigorous stirring.

  • Isolation: The product often precipitates.[2] Filter the solid, wash with water and cold ether, and dry under vacuum.

Protocol B: Coupling Reagent Method (Mild Conditions)

Preferred for small-scale synthesis to avoid harsh acidic conditions.

Reagents: HATU or EDC·HCl, HOBt, Ammonium Chloride (

  • Dissolve carboxylic acid (1.0 eq) in DMF.

  • Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 10 min.

  • Add solid

    
     (2.0 eq).
    
  • Stir at RT for 16 hours. Dilute with water to precipitate the product.

Synthesis Logic Diagram

SynthesisWorkflowAcid3-Bromoquinoline-7-carboxylic acid(CAS 1344046-13-4)SOCl2Reagent: SOCl2 / (COCl)2Acid->SOCl2CouplingReagent: HATU + NH4ClAcid->CouplingAcidClIntermediate: Acid Chloride(Highly Reactive)NH3Reagent: NH3 / NH4OHAcidCl->NH3ActivatedEstIntermediate: Activated Ester(HATU/EDC)ProductTARGET: 3-Bromoquinoline-7-carboxamide(CAS 1956371-42-8)ActivatedEst->ProductMild AmidationSOCl2->AcidClActivationNH3->ProductAmidationCoupling->ActivatedEst

Figure 2: Divergent synthetic pathways from the commercially available carboxylic acid precursor.

Applications in Drug Discovery

The 3-bromoquinoline-7-carboxamide structure is a "privileged scaffold" in medicinal chemistry.

  • Kinase Inhibition: The quinoline nitrogen (N1) and the amide (C7) can form a bidentate hydrogen-bonding motif with the hinge region of kinase enzymes. The bromine at C3 allows for the attachment of hydrophobic aryl groups to occupy the enzyme's selectivity pocket.

  • P2X7 Receptor Antagonists: Quinoline carboxamides have been identified as potent antagonists for the P2X7 receptor, a target involved in inflammation and pain processing. The amide group is essential for receptor affinity.

  • Fragment-Based Drug Design (FBDD): Due to its low molecular weight (~251 Da) and distinct vectors, it serves as an excellent fragment for screening libraries.

Safety & Handling

  • Hazards: Classified as an Irritant (Xi).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amide bond is stable, but the compound should be kept dry to prevent hydrolysis over long periods.

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21413 (3-Bromoquinoline). Retrieved from [Link]

  • Bhat, S. et al. (2018).Quinoline Derivatives as P2X7 Receptor Antagonists. (Contextual reference for scaffold utility).

A Technical Guide to 3-Bromoquinoline-7-carboxamide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, frequently appearing in pharmaceuticals and biologically active compounds.[1][2] Functionalization of the quinoline ring is a key strategy for modulating pharmacological profiles, and the carboxamide moiety is a cornerstone functional group in drug design, known for its ability to form critical hydrogen bond interactions with biological targets.[3] This guide focuses on 3-Bromoquinoline-7-carboxamide, a molecule that combines the versatile synthetic handle of a bromine atom at the C3 position with a carboxamide group at the C7 position. This strategic combination makes it a highly valuable building block for the synthesis of compound libraries aimed at diverse therapeutic targets, including protein kinases and ion channels.[4][5] This document provides a comprehensive overview of its molecular characteristics, a logical synthetic strategy, predictive analytical data, and its potential applications for researchers, chemists, and drug development professionals.

Part 1: Molecular Profile and Physicochemical Properties

3-Bromoquinoline-7-carboxamide is a specifically functionalized quinoline derivative. While not extensively cataloged as a commercial compound, its structure can be definitively established from its precursors, 3-bromoquinoline and quinoline-7-carboxylic acid. Its molecular characteristics are fundamental to understanding its potential as a synthetic intermediate and a pharmacologically active scaffold.

Core Molecular Data

The essential molecular and calculated physicochemical properties are summarized below. These parameters are critical for predicting the compound's behavior in both chemical reactions and biological systems, with particular relevance to criteria such as Lipinski's Rule of 5, which helps estimate the drug-likeness of a molecule.[6]

ParameterValueRationale / Source
Molecular Formula C₁₀H₇BrN₂ODerived by adding a carboxamide group (-CONH₂) to a 3-bromoquinoline (C₉H₆BrN) core at the 7-position.
Molecular Weight 251.08 g/mol Calculated from the molecular formula.
IUPAC Name 3-bromoquinoline-7-carboxamideStandard nomenclature.
CAS Number Not assignedThe compound is primarily a research intermediate.
Calculated LogP ~2.5 - 3.0Estimated based on structural analogs; indicates moderate lipophilicity.
Hydrogen Bond Donors 1 (from -NH₂)The amide group provides a hydrogen bond donor.
Hydrogen Bond Acceptors 2 (from C=O and quinoline N)The carbonyl oxygen and quinoline nitrogen act as acceptors.

Part 2: Rationale and Strategy for Synthesis

The synthesis of 3-Bromoquinoline-7-carboxamide is not a trivial, single-step process. It requires a multi-step sequence that logically builds the molecule by first establishing the core heterocyclic system and then introducing the required functional groups in a regioselective manner. The strategy hinges on the stability of the quinoline ring and the distinct reactivity of its positions.

Synthetic Workflow Overview

The most logical pathway involves the synthesis of an appropriately substituted precursor, 3-bromoquinoline-7-carboxylic acid, followed by a final amidation step. The bromine at the C3 position is introduced via electrophilic bromination, a reaction for which conditions have been well-established to favor this specific regioselectivity.[1][7]

G A Quinoline-7-carboxylic Acid B 3-Bromoquinoline-7-carboxylic acid A->B Electrophilic Bromination C 3-Bromoquinoline-7-carbonyl chloride B->C Acyl Chloride Formation (e.g., SOCl₂) D 3-Bromoquinoline-7-carboxamide C->D Amidation (e.g., NH₄OH)

Caption: Proposed synthetic pathway for 3-Bromoquinoline-7-carboxamide.

Experimental Protocol: Amidation of 3-Bromoquinoline-7-carboxylic acid

This protocol details the final, critical step in the synthesis. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. The causality for this two-step approach (activation then amidation) lies in increasing the electrophilicity of the carbonyl carbon. The carboxylic acid itself is not reactive enough to be attacked by ammonia; converting it to a highly reactive acyl chloride intermediate is essential for an efficient reaction.

Prerequisites: All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the acyl chloride intermediate.

Step-by-Step Methodology:

  • Activation (Acyl Chloride Formation):

    • To a round-bottom flask, add 3-bromoquinoline-7-carboxylic acid (1.0 eq).[8][9]

    • Add thionyl chloride (SOCl₂, ~5.0 eq) as both the reagent and solvent.

    • Fit the flask with a reflux condenser and heat the mixture to 70-80°C for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

    • Causality: Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride, with volatile byproducts (SO₂ and HCl) that can be easily removed.

  • Removal of Excess Reagent:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess thionyl chloride under reduced pressure (vacuum). This step is crucial to prevent unwanted side reactions in the next stage.

  • Amidation:

    • Dissolve the crude 3-bromoquinoline-7-carbonyl chloride intermediate in a dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonium hydroxide (NH₄OH, ~10 eq) dropwise with vigorous stirring.

    • Causality: The highly nucleophilic ammonia attacks the electrophilic carbonyl carbon of the acyl chloride. The ice bath is used to control the exothermicity of the reaction.

  • Work-up and Purification:

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • If a precipitate (the product) forms, it can be collected by vacuum filtration, washed with cold water, and then a non-polar solvent like hexanes to remove impurities.

    • If no precipitate forms, dilute the mixture with water and extract the product into an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part 3: Spectroscopic and Analytical Characterization (Predictive)

As this compound is a specialized intermediate, publicly available spectral data is scarce. However, based on its structure, we can predict the key features that would appear in standard analytical characterization techniques.

  • ¹H NMR: The spectrum would show distinct signals in the aromatic region (7.5-9.0 ppm) corresponding to the protons on the quinoline ring. The protons at C2 and C4 would likely be sharp singlets or narrow doublets, significantly downfield due to the electron-withdrawing effect of the adjacent nitrogen and bromine. The amide protons (-NH₂) would appear as a broad singlet, typically between 5.5 and 7.5 ppm, whose position is dependent on solvent and concentration.

  • IR Spectroscopy: The infrared spectrum would provide definitive evidence of the carboxamide group. Key expected peaks include:

    • Two N-H stretching bands (asymmetric and symmetric) around 3350 and 3180 cm⁻¹.

    • A strong C=O (Amide I band) stretching vibration around 1650-1680 cm⁻¹.

    • An N-H bending (Amide II band) vibration around 1600-1640 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion (M⁺) peak cluster. Due to the presence of bromine, there would be two major peaks of nearly equal intensity: one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2⁺). For C₁₀H₇BrN₂O, this would appear around m/z = 250 and m/z = 252.

Part 4: Applications in Medicinal Chemistry and Drug Development

The true value of 3-Bromoquinoline-7-carboxamide lies in its role as a versatile synthetic intermediate. The 3-bromo position serves as a prime site for introducing molecular diversity through modern cross-coupling reactions.

Scaffold for Kinase Inhibitors and Other Therapeutics

The quinoline carboxamide core is a validated scaffold for targeting various enzymes. Notably, novel 3-quinoline carboxamides have been developed as potent and selective inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase, a critical target in oncology.[5] Furthermore, related quinoline-carboxamide derivatives have been investigated as antagonists for the P2X7 receptor, which is implicated in inflammatory diseases and cancer.[4]

A Platform for Library Synthesis

The C-Br bond at the 3-position is a robust handle for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse analog libraries. This allows for systematic Structure-Activity Relationship (SAR) studies.

G cluster_0 Core Building Block A 3-Bromoquinoline- 7-carboxamide B Aryl/Heteroaryl Derivatives A->B Suzuki Coupling (Ar-B(OH)₂) C Amino Derivatives A->C Buchwald-Hartwig Amination (R₂NH) D Alkynyl Derivatives A->D Sonogashira Coupling (Alkynes)

Caption: Cross-coupling reactions using 3-Bromoquinoline-7-carboxamide.

  • Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups, allowing for exploration of steric and electronic effects in receptor binding pockets.

  • Buchwald-Hartwig Amination: This reaction allows for the installation of a wide variety of primary and secondary amines at the C3 position, which can introduce basic centers to improve solubility or form key salt-bridge interactions.[2]

  • Sonogashira Coupling: The introduction of alkynyl groups provides a linear, rigid linker to probe deeper into a binding site or to serve as a precursor for other functional groups.

Part 5: Safety and Handling

Based on the safety profiles of its precursors, 3-Bromoquinoline-7-carboxamide should be handled with care in a laboratory setting.

  • Hazards: Precursors like 3-bromoquinoline and 3-bromoquinoline-7-carboxylic acid are classified as harmful if swallowed and cause skin and serious eye irritation.[9][10][11][12] It is reasonable to assume this derivative carries similar risks.

  • Precautions:

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle the compound in a well-ventilated fume hood.

    • Avoid breathing dust/fumes.

    • Wash hands thoroughly after handling.

References

  • PubChem. 3-Bromoquinoline. National Center for Biotechnology Information. [Link]

  • Google Patents. JP2001322979A - Method for producing 3-bromoquinoline.
  • Ahmad, J., et al. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Pharmaceuticals (Basel). [Link]

  • NIST. Quinoline, 3-bromo-. NIST Chemistry WebBook, SRD 69. [Link]

  • SpectraBase. 3-Bromoquinoline - Optional[Vapor Phase IR] - Spectrum. [Link]

  • Kansy, M., & Caron, G. New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK. [Link]

  • Orion Cientific. 3-Bromoquinoline-7-carboxamide, Package: 100mg, Laibo Chem. [Link]

  • Lamo, F., et al. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry. [Link]

  • Google Patents. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • MDPI. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. [Link]

  • ThaiScience. Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. [Link]

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Solubility Profile of 3-Bromoquinoline-7-carboxamide in DMSO and Organic Solvents: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: 3-Bromoquinoline-7-carboxamide is a heterocyclic molecule with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility is fundamental for any research or development endeavor, as it directly impacts compound handling, formulation, biological assay design, and ultimately, bioavailability.[1] While specific experimental solubility data for this compound is not yet prevalent in public literature, this guide provides a comprehensive framework for researchers. It combines a theoretical prediction of its solubility based on first principles of physical chemistry with detailed, field-proven experimental protocols for its empirical determination. This document serves as both a predictive tool and a practical standard operating procedure (SOP) for generating robust and reproducible solubility data.

Introduction and Theoretical Framework

The solubility of a compound is not a singular value but a complex interplay between its intrinsic physicochemical properties and the nature of the solvent. For 3-Bromoquinoline-7-carboxamide, we must analyze its constituent parts to predict its behavior.

  • Quinoline Core: A bicyclic aromatic heterocycle containing nitrogen. This moiety is largely non-polar but the nitrogen atom can act as a hydrogen bond acceptor, lending some polar character.

  • Bromo Group (C3): An electron-withdrawing halogen that increases the molecule's molecular weight and overall lipophilicity (hydrophobicity).

  • Carboxamide Group (C7): A highly polar functional group capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and nitrogen lone pair). This group is the primary driver of solubility in polar solvents.

The guiding principle of solubility is "like dissolves like," meaning substances dissolve best in solvents with similar polarity.[2] Dimethyl sulfoxide (DMSO) is a unique and powerful laboratory solvent classified as polar aprotic. Its ability to dissolve a vast range of both polar and non-polar compounds makes it the gold standard for preparing high-concentration stock solutions for compound libraries and biological screening.[3][4][5]

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility behavior of 3-Bromoquinoline-7-carboxamide across a spectrum of common laboratory solvents. This prediction is invaluable for initial experimental design.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMFHigh to Very High The strong dipole moment of DMSO effectively solvates the polar carboxamide group, while its organic character accommodates the quinoline ring system.[4]
Polar Protic Ethanol, MethanolModerate The carboxamide group can hydrogen bond with the solvent's hydroxyl groups. Solubility will be limited by the energy required to break the compound's crystal lattice.
Polar Aprotic (Other) Acetonitrile, THFLow to Moderate These solvents are less polar than DMSO and lack hydrogen bond donating ability, making them less effective at solvating the carboxamide group.
Non-Polar Toluene, HexaneVery Low / Insoluble The significant polarity mismatch between the highly polar carboxamide group and the non-polar solvent will prevent effective solvation.

Experimental Determination of Solubility: A Two-Pillar Approach

In drug discovery and development, solubility is not a single concept. It is crucial to distinguish between two key types of measurement: thermodynamic and kinetic solubility.[6][7][8]

  • Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature. It represents the maximum concentration of a solute that can be dissolved when the solid and dissolved states are in equilibrium. This is the "gold standard" measurement, critical for formulation and biopharmaceutical classification.[1][2]

  • Kinetic Solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate out of an aqueous buffer.[7] This is a high-throughput assessment that mimics the conditions of many in vitro biological assays and is essential for ensuring the reliability of screening data.[9]

The following sections provide robust, self-validating protocols for determining both forms of solubility.

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination via the Shake-Flask Method

The shake-flask method is universally recognized as the definitive technique for measuring thermodynamic solubility.[2][8] It ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

  • Preparation: Add an excess amount of solid 3-Bromoquinoline-7-carboxamide (enough to ensure some remains undissolved at the end) to a known volume of the desired solvent (e.g., 1 mL) in a sealed glass vial.

  • Equilibration: Place the vials in an incubator shaker or on a magnetic stir plate at a constant, controlled temperature (e.g., 25 °C). Agitate the samples for a prolonged period, typically between 24 and 72 hours.[2]

    • Expert Insight: This extended incubation is critical. Shorter times may lead to an underestimation of solubility as the system has not yet reached equilibrium. 72 hours is recommended for compounds with unknown dissolution kinetics.

  • Phase Separation: After incubation, stop the agitation and allow the vials to stand undisturbed for a short period to let larger particles settle. Separate the saturated supernatant from the excess solid. The most reliable method is centrifugation at high speed (e.g., >10,000 x g for 15 minutes) followed by careful filtration of the supernatant through a chemically inert 0.22 µm syringe filter (e.g., PTFE).[2]

    • Trustworthiness Check: Filtration is a critical step to remove any remaining microscopic particles that could falsely inflate the measured concentration. Using a filter that does not bind the compound is essential for accuracy.

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[1][6]

    • Prepare a standard calibration curve using solutions of 3-Bromoquinoline-7-carboxamide of known concentrations.

    • Dilute the saturated filtrate with an appropriate solvent to bring its concentration within the linear range of the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for any dilution factors.

  • Data Reporting: Report the solubility in both mass/volume (µg/mL) and molar (µM) units at the specified temperature.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep Add excess solid compound to known volume of solvent equil Agitate at constant temp for 24-72 hours prep->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant (0.22 µm PTFE filter) sep1->sep2 quant2 Analyze clear filtrate sep2->quant2 quant1 Prepare calibration curve (HPLC-UV) quant1->quant2 quant3 Calculate concentration quant2->quant3 result Reported Thermodynamic Solubility (µg/mL, µM) quant3->result

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol 2: Kinetic Solubility Determination via Turbidimetry

This high-throughput method is designed to quickly assess the solubility of a compound under conditions relevant to biological screening, where compounds are introduced from a DMSO stock into an aqueous buffer.[7][9]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3-Bromoquinoline-7-carboxamide in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.

  • Plate Setup: In a 96-well microplate, perform a serial dilution of the DMSO stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to low µM).

  • Dilution into Buffer: Rapidly dilute each DMSO concentration into an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a fixed ratio, typically 1:50 or 1:100 (e.g., 2 µL of DMSO stock into 198 µL of buffer). This results in a final DMSO concentration of 1-2%.[9]

    • Expert Insight: The final DMSO concentration should be kept low and consistent with the conditions of the intended biological assays, as high concentrations of DMSO can be toxic to cells.[5]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a defined period, typically 1 to 2 hours.[9][10] During this time, compounds above their kinetic solubility limit will precipitate.

  • Detection & Quantification: Measure the turbidity (light scattering caused by precipitate) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[9]

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a buffer/DMSO-only control.[9] This threshold is often set at 1.5-fold the absorbance of the control.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detect 3. Detection cluster_analysis 4. Analysis prep1 Prepare 10 mM stock in 100% DMSO prep2 Create serial dilutions in DMSO plate prep1->prep2 assay1 Dilute DMSO stocks 1:50 into aqueous buffer (pH 7.4) prep2->assay1 assay2 Incubate for 1-2 hours at 25°C assay1->assay2 detect1 Measure turbidity (Absorbance @ 620 nm) assay2->detect1 analysis1 Identify highest concentration below precipitation threshold detect1->analysis1 result Reported Kinetic Solubility (µM) analysis1->result

Caption: Workflow for the Turbidimetric Kinetic Solubility Assay.

Conclusion and Best Practices

Understanding the solubility of 3-Bromoquinoline-7-carboxamide is a prerequisite for its successful application in research and development. This guide provides the necessary intellectual framework, predicting high solubility in DMSO and moderate solubility in polar protic solvents. More importantly, it equips researchers with two robust, industry-standard protocols to move beyond prediction to empirical fact.

By diligently applying the "gold standard" shake-flask method for thermodynamic solubility and the high-throughput turbidimetric assay for kinetic solubility, scientists can generate the high-quality, reproducible data needed to make informed decisions. This ensures the integrity of biological screening results, guides formulation development, and ultimately accelerates the entire discovery pipeline.

References

  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review.
  • NIH. (n.d.). Aqueous Kinetic Solubility - ADME@NCATS.
  • PubMed. (2004, February 15). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Benchchem. (n.d.). A Technical Guide to the Solubility and Stability Testing of C29H25Cl2NO4.
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
  • Unknown. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT.
  • MDPI. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.

Sources

The Unexplored Vector: Quinoline-7-Carboxamide Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While the quinoline scaffold is a ubiquitous "privileged structure" in medicinal chemistry, the vast majority of FDA-approved derivatives (e.g., Lenvatinib, Chloroquine, Bosutinib) exploit the C3 or C4 positions for side-chain attachment. Quinoline-7-carboxamide derivatives represent an underutilized but strategically valuable chemotype. This guide analyzes the "7-Vector"—a structural orientation that directs substituents into distinct solvent-exposed regions or hydrophobic back-pockets often inaccessible to C3/C4 analogues. We explore their rising prominence in dopamine D3 receptor antagonism, HIV integrase inhibition, and next-generation kinase targeting.

Structural Rationale: The "7-Vector" Advantage

In Structure-Activity Relationship (SAR) studies, the vector of the substituent determines the region of the protein binding pocket that is probed.

  • C4-Vector (Standard): Projects substituents "upward" relative to the quinoline plane (assuming N1 is bottom). This is the classic vector for kinase hinge binders (e.g., 4-anilinoquinolines).

  • C7-Vector (Emerging): Projects substituents "outward" and "downward" from the benzenoid ring.

    • Geometric Implication: In many kinase ATP-binding pockets, the C7 position points towards the solvent front or the ribose-binding pocket, allowing for solubility-enhancing groups without steric clash.

    • Electronic Effect: The 7-position is electronically coupled to the quinoline nitrogen. An electron-withdrawing carboxamide at C7 reduces the basicity of the N1, potentially improving membrane permeability by reducing the fraction of ionized species at physiological pH.

Synthetic Architecture

The primary challenge in accessing quinoline-7-carboxamides is the regioselective synthesis of the quinoline-7-carboxylic acid precursor. Unlike C4-acids (accessible via the Pfitzinger reaction), C7-acids require specific regiocontrol.

Core Synthetic Routes[1]
Route A: The Skraup/Doebner-Miller Approach (Classical)

Reaction of m-aminobenzoic acid with glycerol/acrolein.

  • Issue: Yields a mixture of 5-carboxylic acid and 7-carboxylic acid isomers due to cyclization at either ortho position.

  • Resolution: Isomers must be separated via fractional crystallization or chromatography, limiting throughput.

Route B: Oxidation of 7-Methylquinoline (Scalable)

Commercially available 7-methylquinoline is oxidized using Selenium Dioxide (


) or Potassium Permanganate (

).
  • Advantage: Regiospecific.[1] High atom economy.

  • Causality: This is the preferred industrial route as it avoids isomer separation.

Route C: Palladium-Catalyzed Carbonylation (Modern)

Starting from 7-bromoquinoline or 7-triflate.

  • Conditions:

    
     (gas), 
    
    
    
    , dppf (ligand),
    
    
    .
  • Utility: Allows for late-stage introduction of the ester/amide moiety on complex scaffolds.

Experimental Protocol: Amide Coupling (General Procedure)

Standard operating procedure for diversifying the C7 position.

Reagents: Quinoline-7-carboxylic acid (1.0 equiv), Amine (


, 1.2 equiv), HATU (1.5 equiv), DIPEA (3.0 equiv), DMF (anhydrous).
  • Activation: Dissolve quinoline-7-carboxylic acid in anhydrous DMF under

    
     atmosphere. Add DIPEA and stir for 10 minutes to deprotonate the acid.
    
  • Coupling: Add HATU. The solution typically turns yellow/orange (formation of the active ester). Stir for 30 minutes at Room Temperature (RT).

  • Addition: Add the amine (

    
    ) dropwise.
    
  • Reaction: Stir at RT for 4–12 hours. Monitor via LC-MS (Target mass

    
    ).
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (removes unreacted acid), water, and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing these derivatives, highlighting the critical divergence points based on starting material availability.

SynthesisWorkflow cluster_legend Process Key Start Target: Quinoline-7-Carboxamide Nitro m-Nitroaniline Skraup Skraup Synthesis (Glycerol, H2SO4) Nitro->Skraup Methyl 7-Methylquinoline Oxidation Oxidation (SeO2 or KMnO4) Methyl->Oxidation Halo 7-Bromoquinoline Carbonyl Pd-Carbonylation (CO, MeOH) Halo->Carbonyl Mix Mixture: 5- & 7-COOH Skraup->Mix PureAcid Quinoline-7-Carboxylic Acid Oxidation->PureAcid Preferred Ester Methyl Ester Carbonyl->Ester Mix->PureAcid Separation Coupling Amide Coupling (HATU/Amine) PureAcid->Coupling Ester->PureAcid Hydrolysis Coupling->Start key1 Yellow = Reaction Step key2 Blue = Intermediate

Caption: Workflow comparing the regioselective oxidation route versus the mixture-generating Skraup synthesis.

Therapeutic Case Studies & SAR

Neuroscience: Dopamine D3 Receptor Antagonists

The D3 receptor is a key target for schizophrenia and substance use disorders.

  • The Challenge: Achieving selectivity over the structurally similar D2 receptor.

  • The 7-Carboxamide Solution: Research indicates that linking a phenylpiperazine pharmacophore to a quinoline-7-carboxamide via a butyl linker creates a "bitopic" ligand.

    • Mechanism: The quinoline core binds in the orthosteric site, while the 7-carboxamide vector directs the linker toward a secondary binding pocket (secondary pharmacophore), enhancing D3 selectivity (Ki < 5 nM) compared to D2.

    • Reference: Heidbreder et al.[1] demonstrated that 7-substitution provides superior metabolic stability compared to 3- or 4-substituted analogues in this specific scaffold.

Infectious Disease: HIV Integrase Inhibitors[3]
  • The Motif: 8-Hydroxyquinoline-7-carboxamides.[2][3]

  • Mechanism: HIV Integrase requires divalent metal ions (

    
     or 
    
    
    
    ) for catalysis. The 8-hydroxy-7-carboxamide moiety acts as a tridentate chelator.
    • The phenolic -OH (at C8) and the carbonyl oxygen of the amide (at C7) form a clamp around the metal ion in the enzyme's active site, effectively deactivating the catalytic core.

    • SAR Insight: This is a distinct mechanism from chain-terminating nucleosides; it targets the strand transfer process.

Oncology: BMP and Kinase Inhibition

Bone Morphogenetic Protein (BMP) signaling is implicated in tumor angiogenesis and fibrodysplasia ossificans progressiva (FOP).

  • Compound: 4-(Pyrazolo[1,5-a]pyrimidin-3-yl)quinoline-7-carboxamide derivatives.[4]

  • Role of C7-Amide: In this complex scaffold, the C7-carboxamide does not bind the hinge region. Instead, it projects into the solvent channel.

    • Modification: Replacing the amide nitrogen substituents (

      
      ) allows chemists to tune the physicochemical properties (LogP, solubility) without disrupting the critical kinase binding interaction occurring at the other end of the molecule.
      

Quantitative Data Summary

Therapeutic AreaTargetRole of 7-CarboxamideTypical Potency (IC50/Ki)Key Reference
Neuroscience Dopamine D3Secondary binding vector / Selectivity

: 0.35 - 5.0 nM
[1]
Virology HIV IntegraseMetal Chelation (

)

: < 10

[2]
Oncology BMP / ALK2Solvent Interaction / Solubility

: 20 - 100 nM
[3]
Toxicology AChEReactivator (with oxime)Reactivation %: >50%[4]

Emerging Trends: The "Dual-Vector" Approach

Recent medicinal chemistry efforts are exploring 4,7-disubstituted quinolines .

  • Concept: Use the C4 position to anchor the molecule to the kinase hinge (via an anilino group) and use the C7 position to solubilize the molecule or reach a distal pocket.

  • Diagram:

VectorAnalysis cluster_pocket Protein Binding Site Context Center Quinoline Scaffold C4 C4 Position (Hinge Binding) Center->C4 Primary Vector (Hydrophobic) C7 C7 Position (Solvent/Distal) Center->C7 Secondary Vector (Solubility/Selectivity)

Caption: Vector analysis showing the orthogonal roles of C4 and C7 substitutions in kinase inhibitor design.

References

  • High Affinity Dopamine D3 Receptor (D3R)-Selective Antagonists. Journal of Medicinal Chemistry. Focuses on N-(butyl)-quinoline-7-carboxamide derivatives as selective antagonists.[5]

  • Synthesis and biological evaluation of purine derivatives incorporating metal chelating ligands as HIV integrase inhibitors. Bioorganic & Medicinal Chemistry. Details the 8-hydroxy-quinoline-7-carboxamide chelating motif.

  • BMP inhibitors and methods of use thereof. US Patent 9,682,983. Describes 4-substituted-quinoline-7-carboxamides as inhibitors of Bone Morphogenetic Protein signaling.

  • Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase. Journal of Enzyme Inhibition and Medicinal Chemistry. Compares 3-, 4-, 5-, 6-, and 7-carboxamide vectors for enzyme reactivation. [1]

Sources

The Evolving Landscape of 3-Bromoquinoline Derivatives: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, lending its structural motif to a plethora of clinically significant drugs.[1] Its inherent versatility and ability to interact with various biological targets have made it a "privileged structure" in the quest for novel therapeutic agents. Among its many functionalized variants, 3-bromoquinoline has emerged as a particularly valuable starting point for the synthesis of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 3-bromoquinoline derivatives, offering insights into the rational design of more potent and selective therapeutic candidates.

The Strategic Importance of the 3-Bromo Substituent

The bromine atom at the 3-position of the quinoline ring is not merely a placeholder; it serves as a crucial synthetic handle and a modulator of biological activity. Its presence allows for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig amination reactions.[4] This enables the facile introduction of diverse substituents at this position, creating a vast chemical space for SAR exploration. Furthermore, the electronic and steric properties of the bromine atom can significantly influence the binding affinity of the molecule to its biological target.

Deciphering the Anticancer Potential: A Multifaceted Approach

The development of novel anticancer agents is a primary focus in the study of 3-bromoquinoline derivatives.[2] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of kinases, topoisomerases, and the induction of apoptosis.[5][6]

Key SAR Insights for Anticancer Activity:

A comprehensive analysis of various studies reveals several key trends in the SAR of 3-bromoquinoline derivatives as anticancer agents:

  • Substitution at the 6- and 8-positions: The introduction of small, lipophilic, or electron-withdrawing groups at the 6- and 8-positions of the 3-bromoquinoline core can significantly impact cytotoxic activity. For instance, studies on highly brominated quinolines have shown that the presence of bromine atoms at the C-5 and C-7 positions, in addition to the C-3 position, can lead to significant inhibition of cancer cell proliferation.[2]

  • The Role of the 8-Hydroxy Group: A recurring theme in the SAR of quinolines is the enhanced anticancer potential conferred by a hydroxyl group at the C-8 position.[5] This is often attributed to the metal-chelating properties of the 8-hydroxyquinoline scaffold, which can disrupt essential metal-dependent enzymatic processes within cancer cells.

  • Aryl and Heteroaryl Substitutions: The introduction of aryl or heteroaryl moieties, often via cross-coupling reactions at the 3-position (by replacing the bromo group) or other positions, has proven to be a fruitful strategy. The nature and substitution pattern of these aromatic rings can dramatically influence potency. For example, some 2,8-bis(trifluoromethyl)-4-substituted quinolines have shown potent antiproliferative activity.

  • Kinase Inhibition: Many quinoline derivatives function as kinase inhibitors, and the 3-bromoquinoline scaffold provides a solid foundation for designing such molecules. The specific substituents appended to the core determine the kinase selectivity and inhibitory potency.

Mechanisms of Action in Cancer

The anticancer activity of 3-bromoquinoline derivatives is often linked to their ability to interfere with critical cellular processes:

  • Topoisomerase Inhibition: Certain brominated quinolines have been found to inhibit human topoisomerase I, an enzyme crucial for DNA replication and repair.[2][5] By stabilizing the topoisomerase-DNA complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.

  • Apoptosis Induction: Many cytotoxic 3-bromoquinoline derivatives induce programmed cell death (apoptosis) in cancer cells. This can be confirmed through assays such as DNA laddering, which detects the fragmentation of DNA characteristic of apoptosis.[2]

Combating Microbial Threats: SAR in Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Quinoline derivatives have a long history in this area, and the 3-bromoquinoline scaffold offers a promising avenue for the discovery of novel antimicrobial compounds.[7][8]

Key SAR Insights for Antimicrobial Activity:
  • Gram-Positive vs. Gram-Negative Activity: The structural features of 3-bromoquinoline derivatives can influence their spectrum of activity. Modifications to the core structure can enhance potency against either Gram-positive or Gram-negative bacteria.

  • Lipophilicity and Membrane Permeation: The overall lipophilicity of the molecule, influenced by its various substituents, plays a critical role in its ability to penetrate bacterial cell walls and membranes to reach its intracellular target.

  • Targeting Essential Bacterial Enzymes: Some quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9] The specific interactions with these enzymes are dictated by the substitution pattern on the quinoline ring.

Emerging Antiviral Applications

While less explored than their anticancer and antimicrobial properties, 3-bromoquinoline derivatives are also being investigated as potential antiviral agents.[10][11] The quinoline scaffold has been identified as a promising starting point for the development of inhibitors against a range of viruses.[12]

Key SAR Insights for Antiviral Activity:
  • Inhibition of Viral Replication: Studies have shown that certain quinoline derivatives can inhibit the replication of viruses such as Dengue virus by impairing the accumulation of viral envelope glycoproteins.[10][11][13]

  • Early Stage Inhibition: The mechanism of antiviral action for some quinoline derivatives appears to involve the early stages of viral infection.[10][11][13]

Data Presentation

Table 1: Anticancer Activity of Selected Brominated Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
3,5,6,7-Tetrabromo-8-methoxyquinolineC6, HeLa, HT295.45–9.6 µg/mL[2]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6, HeLa, HT295.45–9.6 µg/mL[2]
6-Bromo-5-nitroquinolineC6, HeLa, HT29Not specified[2]
5,7-Dibromo-8-hydroxyquinolineC6, HeLa, HT296.7–25.6 µg/mL[5]
3-Bromo-6-substituted-quinolin-2(1H)-ones(as PDK1 inhibitors)Modest Inhibition[14]
9-Bromo-substituted indolizinoquinoline-5,12-dionesMRSA0.031 µg/mL (MIC)[9]

Table 2: Antimicrobial Activity of a 9-Bromo-substituted Indolizinoquinoline-5,12-dione Derivative

CompoundBacterial StrainMIC (µg/mL)Reference
1 Staphylococcus aureus ATCC259231[9]
1 Methicillin-resistant S. aureus (MRSA) ATCC433001[9]
27 Methicillin-resistant S. aureus (MRSA) ATCC433000.031[9]

Experimental Protocols

Synthesis of 3-Bromoquinoline Derivatives

The synthesis of 3-bromoquinoline derivatives often starts with the regioselective bromination of the quinoline core or by constructing the quinoline ring with the bromine atom already in place.[3] A common method involves the electrophilic cyclization of N-(2-alkynyl)aniline precursors.[3]

G cluster_synthesis Synthesis of 3-Bromoquinoline start N-(2-alkynyl)aniline Precursor step1 Electrophilic Bromination (e.g., Br2) start->step1 intermediate Brominated Intermediate step1->intermediate step2 6-endo-dig Cyclization intermediate->step2 product 3-Bromoquinoline Derivative step2->product

Caption: General workflow for the synthesis of 3-bromoquinoline derivatives via electrophilic cyclization.

Detailed Protocol: Synthesis of 3-Bromoquinoline via Direct Bromination [3]

  • Prepare a solution of quinoline hydrobromide by reacting quinoline with hydrobromic acid.

  • Dissolve the quinoline hydrobromide in a suitable solvent (e.g., a mixture of water and an alcohol).

  • Add molecular bromine (Br₂) to the solution and stir the reaction mixture.

  • After the reaction is complete, the 3-bromoquinoline hydrobromide product may precipitate and can be collected by filtration.

  • Recrystallize the product from a suitable solvent system to obtain pure 3-bromoquinoline hydrobromide.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[15][16]

G cluster_mtt MTT Assay Workflow cell_seeding Seed cancer cells in 96-well plate compound_treatment Treat cells with 3-bromoquinoline derivatives cell_seeding->compound_treatment mtt_addition Add MTT reagent compound_treatment->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Detailed Protocol: MTT Assay [15][16]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 3-bromoquinoline derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18]

G cluster_mic Broth Microdilution Workflow serial_dilution Prepare serial dilutions of 3-bromoquinoline derivatives in broth inoculation Inoculate wells with standardized bacterial suspension serial_dilution->inoculation incubation Incubate plates under appropriate conditions inoculation->incubation mic_determination Determine MIC as the lowest concentration with no visible growth incubation->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Protocol: Broth Microdilution [17][18]

  • Preparation of Drug Dilutions: Prepare a series of twofold dilutions of the 3-bromoquinoline derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at an appropriate temperature for a specified time (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The 3-bromoquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns in dictating the biological activity of these derivatives. Future research should focus on the systematic exploration of the chemical space around this privileged core, with an emphasis on developing compounds with improved potency, selectivity, and pharmacokinetic properties. The integration of computational modeling with synthetic chemistry and biological evaluation will be instrumental in accelerating the discovery of the next generation of 3-bromoquinoline-based drugs.

References

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An In-depth Technical Guide to the Biological Activity Profile of 3-Bromoquinoline-7-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad and potent pharmacological activities.[1][2] The introduction of a bromo substituent and a carboxamide functional group can significantly modulate the biological profile of the parent quinoline ring system, making 3-Bromoquinoline-7-carboxamide a compound of considerable interest for drug discovery and development. This guide provides a comprehensive technical overview of the anticipated biological activity profile of 3-Bromoquinoline-7-carboxamide, drawing upon structure-activity relationship (SAR) analyses of closely related bromoquinoline and quinoline carboxamide derivatives. We will delve into its potential as an anticancer agent, an enzyme inhibitor, and an antimicrobial compound, supported by detailed experimental protocols and workflow visualizations to empower researchers in their exploration of this promising chemical entity.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a fused bicyclic heterocycle composed of a benzene ring and a pyridine ring, is a structural cornerstone found in numerous natural products and synthetic pharmaceuticals.[2] Its derivatives have demonstrated a remarkable diversity of biological activities, including but not limited to anticancer, antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The electronic properties and steric profile of the quinoline ring can be finely tuned through substitution, allowing for the optimization of interactions with various biological targets.

The focus of this guide, 3-Bromoquinoline-7-carboxamide, incorporates two key functional groups that are known to influence biological activity:

  • The Bromo Substituent: The introduction of a halogen, such as bromine, can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and cellular uptake.[2] Furthermore, the position of the bromine atom on the quinoline ring is a critical determinant of its biological effects.[3][4]

  • The Carboxamide Group: The carboxamide linkage is a common feature in many successful drugs.[5] It can participate in hydrogen bonding interactions with biological targets, thereby enhancing binding affinity and specificity. The position of the carboxamide group on the quinoline scaffold also plays a crucial role in defining its pharmacological profile.[5]

Given the established importance of these functional groups, 3-Bromoquinoline-7-carboxamide emerges as a compelling candidate for investigation across multiple therapeutic areas.

Proposed Synthesis of 3-Bromoquinoline-7-carboxamide

A plausible synthetic route to 3-Bromoquinoline-7-carboxamide would likely involve a two-stage process: the synthesis of the 3-bromoquinoline-7-carboxylic acid precursor, followed by an amide coupling reaction.

Synthesis of 3-Bromoquinoline-7-carboxylic Acid
Amide Formation

The final step in the synthesis of 3-Bromoquinoline-7-carboxamide involves the formation of an amide bond from the corresponding carboxylic acid. This is a standard transformation in organic chemistry, often facilitated by coupling agents to activate the carboxylic acid.[6][7]

Experimental Protocol: Amide Coupling Using EDC

This protocol describes a general procedure for the synthesis of an amide from a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.[6][7]

Materials:

  • 3-Bromoquinoline-7-carboxylic acid

  • Ammonia source (e.g., ammonium chloride)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) (optional, but recommended to improve efficiency and reduce side reactions)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 3-Bromoquinoline-7-carboxylic acid (1 equivalent) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 15-60 minutes to pre-activate the carboxylic acid.

  • In a separate flask, prepare a solution of the amine source. If using ammonium chloride (1.5 equivalents), neutralize it with DIPEA (2-3 equivalents) in the reaction solvent.

  • Slowly add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-Bromoquinoline-7-carboxamide.

Diagram: Proposed Synthesis Workflow

G cluster_synthesis Synthesis of 3-Bromoquinoline-7-carboxamide start Starting Materials (e.g., Substituted Aniline) quinoline_formation Quinoline Ring Formation (e.g., Doebner-von Miller, Skraup) start->quinoline_formation functionalization Functional Group Interconversion (e.g., Oxidation to Carboxylic Acid) quinoline_formation->functionalization bromination Regioselective Bromination at C3 functionalization->bromination acid_intermediate 3-Bromoquinoline-7-carboxylic Acid bromination->acid_intermediate activation Carboxylic Acid Activation (EDC, NHS) acid_intermediate->activation coupling Amide Coupling with Ammonia Source activation->coupling purification Purification (Column Chromatography) coupling->purification product 3-Bromoquinoline-7-carboxamide purification->product

Caption: A generalized workflow for the synthesis of 3-Bromoquinoline-7-carboxamide.

Anticipated Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[2][5] Derivatives of quinoline have been shown to exert their cytotoxic effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase, and modulation of protein kinase activity. The presence of both a bromo and a carboxamide moiety in 3-Bromoquinoline-7-carboxamide suggests a strong potential for anticancer activity.

Structure-Activity Relationship Insights
  • Bromoquinolines: Studies on various bromo-substituted quinolines have demonstrated significant antiproliferative activity against a range of cancer cell lines.[4][8] The position of the bromine atom is crucial, with certain isomers showing markedly higher potency. For instance, 5,7-dibromo-8-hydroxyquinoline has shown strong antiproliferative effects.[8]

  • Quinoline Carboxamides: The incorporation of a carboxamide group has been a successful strategy for enhancing the anticancer potency of quinoline derivatives.[5] These compounds have been identified as inhibitors of key cancer-related enzymes like topoisomerases and protein kinases.[5]

Based on these precedents, it is hypothesized that 3-Bromoquinoline-7-carboxamide could exhibit significant cytotoxicity against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of 3-Bromoquinoline-7-carboxamide in complete medium from a stock solution (typically in DMSO). Ensure the final DMSO concentration is consistent and non-toxic to the cells (usually ≤ 0.5%).

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT solution to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Enzyme Inhibition Profile

Quinoline carboxamides have emerged as potent inhibitors of various kinases that are crucial for cancer cell signaling and survival.[5] Two such kinases are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Ataxia Telangiectasia Mutated (ATM) kinase.

VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[11] Inhibition of VEGFR-2 is a validated strategy in cancer therapy.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a luminescence-based assay to measure the inhibitory activity of a compound against VEGFR-2.[12][13]

Materials:

  • Recombinant Human VEGFR-2

  • Kinase Buffer

  • ATP

  • Suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of 3-Bromoquinoline-7-carboxamide in kinase buffer.

  • In a white 96-well plate, add the diluted compound, recombinant VEGFR-2 enzyme, and the appropriate substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Diagram: VEGFR-2 Signaling Pathway Inhibition

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS Ras Dimerization->RAS Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 3-Bromoquinoline-7-carboxamide Inhibitor->VEGFR2 Inhibits Kinase Activity

Caption: Simplified representation of VEGFR-2 signaling and the point of inhibition.

ATM Kinase Inhibition

ATM kinase is a master regulator of the DNA damage response (DDR).[14] Inhibiting ATM can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.

Experimental Protocol: Cellular ATM Phosphorylation Assay

This protocol describes a cell-based ELISA to measure the inhibition of ATM kinase activity.[14]

Materials:

  • Human osteosarcoma cell line (U2OS)

  • Complete cell culture medium

  • Hydrogen peroxide (H2O2) for inducing DNA damage

  • Lysis buffer

  • p53 specific capture antibody

  • Phospho-p53 (Ser15) specific detection antibody

  • Standard ELISA reagents (secondary antibody, substrate, stop solution)

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Culture U2OS cells in 96-well plates.

  • Pre-incubate the cells with various concentrations of 3-Bromoquinoline-7-carboxamide.

  • Induce DNA damage and activate ATM by treating the cells with H2O2.

  • Lyse the cells and transfer the lysates to an ELISA plate coated with a p53 capture antibody.

  • Detect the level of phosphorylated p53 at serine 15 using a specific detection antibody.

  • Quantify the signal using a colorimetric substrate and a microplate reader.

  • Calculate the percentage of inhibition of p53 phosphorylation and determine the IC50 value.

Predicted Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with some compounds exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[15][16] The mechanism of action can vary, but often involves the inhibition of bacterial DNA gyrase or topoisomerase IV.

Structure-Activity Relationship Insights

The combination of a quinoline core with a bromo substituent and a carboxamide group in 3-Bromoquinoline-7-carboxamide suggests potential for antibacterial activity. The lipophilicity imparted by the bromine may aid in crossing the bacterial cell wall, while the carboxamide could be crucial for binding to the target enzyme.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]

Materials:

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a standardized inoculum of the test bacteria in CAMHB.

  • Prepare two-fold serial dilutions of 3-Bromoquinoline-7-carboxamide in CAMHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity (visible growth). The MIC can also be determined by measuring the optical density at 600 nm.

Table 1: Representative Biological Activity Data for Related Quinoline Derivatives

Compound ClassBiological ActivityTarget/AssayPotency (IC50/MIC)Reference
Bromo-substituted 8-hydroxyquinolinesAnticancerC6, HeLa, HT29 cell lines (MTT assay)6.7 - 25.6 µg/mL[8]
Quinoline-3-carboxamidesATM Kinase InhibitionCellular Phosphorylation AssayVaries by derivativeNot specified
Quinolone-3-carboxamidesVEGFR-2 InhibitionIn Vitro Kinase AssayVaries by derivativeNot specified
Quinoline derivativesAntibacterialS. aureus, E. coli (MIC assay)Varies by derivative[15]

Note: The data presented in this table is for structurally related compounds and serves as a predictive guide for the potential activity of 3-Bromoquinoline-7-carboxamide. Actual potency will need to be determined experimentally.

Conclusion and Future Directions

Based on a thorough analysis of the structure-activity relationships of related compounds, 3-Bromoquinoline-7-carboxamide presents a compelling profile as a potential anticancer, enzyme inhibitory, and antimicrobial agent. The presence of the bromo and carboxamide functionalities on the versatile quinoline scaffold suggests that this compound is a promising candidate for further investigation.

Future research should focus on the efficient synthesis of 3-Bromoquinoline-7-carboxamide and its subsequent evaluation in the biological assays detailed in this guide. A comprehensive screening against a panel of cancer cell lines, a variety of kinases, and a broad range of bacterial and fungal strains will be crucial to fully elucidate its therapeutic potential. Further optimization of the structure through medicinal chemistry efforts could lead to the development of novel and potent therapeutic agents.

References

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (2025, November 29). Retrieved March 7, 2026, from [Link]

  • Making Amides from Carboxylic Acids - Chemistry LibreTexts. (2023, January 22). Retrieved March 7, 2026, from [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). Retrieved March 7, 2026, from [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. (2017, September 15). Retrieved March 7, 2026, from [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. (2016, September 1). Retrieved March 7, 2026, from [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved March 7, 2026, from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. (2025, May 6). Retrieved March 7, 2026, from [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 8). Retrieved March 7, 2026, from [Link]

  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved March 7, 2026, from [Link]

  • New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC. (2022, March 3). Retrieved March 7, 2026, from [Link]

  • VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved March 7, 2026, from [Link]

  • Resources | Antimicrobial Susceptibility Testing, MIC - Sanford Guide. (n.d.). Retrieved March 7, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved March 7, 2026, from [Link]

  • MTT (Assay protocol). (2023, February 22). Retrieved March 7, 2026, from [Link]

  • Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1) - Indigo Biosciences. (n.d.). Retrieved March 7, 2026, from [Link]

  • MMPP is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway - BMB Reports. (2024, February 19). Retrieved March 7, 2026, from [Link]

  • ATM Cellular Phosphorylation Assay Service - Reaction Biology. (n.d.). Retrieved March 7, 2026, from [Link]

  • (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020, June 4). Retrieved March 7, 2026, from [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed. (2025, January 28). Retrieved March 7, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025, August 27). Retrieved March 7, 2026, from [Link]

  • Synthesis method of 3-bromoquinoline compound - Eureka | Patsnap. (2019, May 31). Retrieved March 7, 2026, from [Link]

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Sources

3-Bromoquinoline-7-carboxamide: A Privileged Pharmacophore and Synthetic Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and immunology, the design of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can reliably anchor to the highly conserved ATP-binding pocket while offering synthetic handles for divergent optimization. 3-Bromoquinoline-7-carboxamide (CAS: 1956371-42-8) has emerged as a highly versatile building block in medicinal chemistry[1]. This whitepaper dissects the dual utility of this molecule: the 7-carboxamide moiety acts as a potent, bidentate hinge-binding motif, while the 3-bromo substitution provides an electronically activated vector for palladium-catalyzed cross-coupling. By understanding the mechanistic causality behind these structural features, drug development professionals can accelerate the generation of highly selective, orally bioavailable kinase inhibitors.

Structural and Mechanistic Rationale

The efficacy of the 3-bromoquinoline-7-carboxamide scaffold lies in its precise spatial geometry, which perfectly maps to the orthosteric ATP-binding site of numerous kinases, including IRAK4, PI3K, and ATM[2][3][4].

Hinge-Binding Mechanics: The 7-Carboxamide

The kinase hinge region is a critical anchor point for competitive inhibitors. The 7-carboxamide group is strategically positioned to mimic the hydrogen-bonding profile of the adenine ring of ATP.

  • Causality of Binding: The carboxamide functions as a bidentate interactive group. The carbonyl oxygen (

    
    ) acts as a hydrogen bond acceptor, while the primary amine (
    
    
    
    ) acts as a hydrogen bond donor. This allows the scaffold to form robust, dual hydrogen bonds with the backbone amide and carbonyl residues of the hinge region (e.g., interacting with Valine and Aspartate residues)[3]. This bidentate interaction locks the planar quinoline core into the active site, providing the basal binding affinity (typically in the micromolar range prior to optimization).
Synthetic Vectorization: The 3-Bromo Advantage

While the 7-carboxamide anchors the molecule, achieving nanomolar potency and kinase selectivity requires extending the molecule into the solvent channel or adjacent hydrophobic pockets (e.g., the selectivity pocket or back pocket).

  • Causality of the Halogen Choice: The 3-position of the quinoline ring points directly toward the solvent-exposed channel when the 7-position is anchored to the hinge. Bromine is selected over chlorine (which is often too unreactive for mild cross-coupling) and iodine (which can be unstable and prone to dehalogenation). The 3-bromo group is electronically activated by the electron-withdrawing nature of the quinoline nitrogen, making it an ideal substrate for oxidative addition by ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     catalysts[5]. This allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.
    

Pharmacophore Core Quinoline Core (Planar Scaffold) Carboxamide 7-Carboxamide (H-Bond Donor/Acceptor) Core->Carboxamide Substituted at C7 Bromo 3-Bromo Group (Synthetic Handle) Core->Bromo Substituted at C3 Hydrophobic Hydrophobic Pocket I Core->Hydrophobic pi-pi Stacking Hinge Kinase Hinge Region (Val/Asp Backbone) Carboxamide->Hinge Bidentate H-Bonds Solvent Solvent Channel / Selectivity Pocket Bromo->Solvent Vector for Diversification

Pharmacophore mapping of 3-Bromoquinoline-7-carboxamide within a typical kinase ATP-binding site.

Quantitative Data: Structure-Activity Relationship (SAR) Profiling

To illustrate the power of diversifying the 3-position, the following table summarizes representative SAR data for a hypothetical optimized library targeting a model serine/threonine kinase. Notice how the substitution at the 3-position dictates both the biochemical potency (


) and the cellular permeability (

).
Compound ID3-Position SubstituentKinase

(nM)
Caco-2

(

cm/s)
Mechanistic Rationale
Scaffold -Bromo>10,00018.5 (High)Baseline hinge binding; no solvent channel engagement.
Analog A -Phenyl45022.1 (High)Weak hydrophobic interactions; improved desolvation penalty.
Analog B -(4-Aminophenyl)151.2 (Low)Strong H-bond network in solvent channel; high polar surface area reduces permeability.
Analog C -(1-Methyl-1H-pyrazol-4-yl)3 14.8 (High) Optimal balance: Pyrazole nitrogen acts as an H-bond acceptor while the methyl group maintains lipophilicity.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step contains built-in quality control checks to prevent the propagation of errors through the drug discovery pipeline.

Protocol: Suzuki-Miyaura Cross-Coupling for Scaffold Diversification

This protocol utilizes the 3-bromo handle to introduce diverse aryl/heteroaryl groups[6].

Reagents: 3-Bromoquinoline-7-carboxamide (1.0 eq), Arylboronic acid (1.2 eq),


 (0.05 eq), 

(3.0 eq), 1,4-Dioxane/Water (4:1 v/v).
  • Causality of Reagent Choice:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     is chosen because the bidentate dppf ligand provides a large bite angle, accelerating the reductive elimination step and suppressing unwanted protodeboronation. The Dioxane/Water mixture is critical: water dissolves the inorganic base to generate the reactive boronate species, while dioxane solubilizes the organic scaffold[5].
    

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with 3-bromoquinoline-7-carboxamide, the selected arylboronic acid, and

    
    .
    
  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times. Self-Validation: Failure to strictly exclude oxygen will result in the formation of homocoupled boronic acid byproducts (detectable via LC-MS).

  • Solvent Addition: Inject degassed 1,4-Dioxane and aqueous

    
     via syringe.
    
  • Reaction: Heat the mixture to 90°C with vigorous stirring for 12 hours.

  • In-Process Validation (TLC/LC-MS): Sample the reaction at 8 hours.

    • System Check: If LC-MS shows a mass peak corresponding to

      
       (debromination without coupling), the catalytic cycle is stalling at transmetalation. Action: Quench the reaction, re-evaluate the steric bulk of the boronic acid, or switch to a more electron-rich ligand (e.g., XPhos).
      
  • Purification: Cool to room temperature, filter through Celite, extract with Ethyl Acetate, and purify via flash chromatography. Ensure final purity >95% via NMR and HPLC before biological testing.

Protocol: Orthogonal Hit Validation via TR-FRET Kinase Assay

Biochemical potency must be validated using an assay that is resistant to compound auto-fluorescence.

Step-by-Step Methodology:

  • Assay Setup: In a 384-well plate, dispense the recombinant kinase domain, a fluorescently labeled tracer (e.g., a known ATP-competitive probe), and the synthesized quinoline-7-carboxamide derivative in assay buffer.

  • Incubation: Incubate for 60 minutes at room temperature to reach equilibrium.

  • Detection: Add a Europium-labeled anti-tag antibody that binds to the kinase. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) emission at 615 nm and 665 nm.

  • Self-Validation (Quality Control):

    • System Check: Calculate the Z'-factor using DMSO (vehicle) as the negative control and a known potent inhibitor (e.g., Lenvatinib or a reference IRAK4 inhibitor[2][4]) as the positive control.

    • Action: If

      
      , the assay window is too narrow, likely due to enzyme degradation or pipetting error. The data must be discarded, and the assay repeated.
      

Workflow Start 3-Bromoquinoline-7-carboxamide (Starting Material) Coupling Suzuki-Miyaura Cross-Coupling (Pd-Catalyzed) Start->Coupling Validation1 LC-MS & NMR Validation (Self-Check: Mass & Purity >95%) Coupling->Validation1 Validation1->Coupling Fail (Optimize) Assay TR-FRET Kinase Assay (IC50 Determination) Validation1->Assay Pass Validation2 Assay Quality Control (Self-Check: Z'-factor > 0.5) Assay->Validation2 Validation2->Assay Fail (Repeat) Hit Validated Kinase Inhibitor Hit Validation2->Hit Pass

Self-validating synthetic and biological screening workflow for quinoline-7-carboxamide derivatives.

Conclusion

The 3-bromoquinoline-7-carboxamide scaffold represents a masterclass in rational drug design. By decoupling the hinge-binding requirement (handled efficiently by the 7-carboxamide) from the selectivity and PK optimization requirements (handled via cross-coupling at the 3-bromo position), medicinal chemists can rapidly iterate through library designs. Adhering to strict, self-validating synthetic and biological protocols ensures that the resulting structure-activity relationships are both robust and translatable to in vivo success.

References

  • 5UIS: Crystal structure of IRAK4 in complex with compound 12 - RCSB PDB Source: rcsb.org URL:[Link]

  • Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors - PMC Source: nih.gov URL:[Link]

  • Discovery and initial SAR of inhibitors of interleukin-1 receptor-associated kinase-4 Source: researchgate.net URL:[Link]

  • Organic & Biomolecular Chemistry - RSC Publishing Source: rsc.org URL:[Link]

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Literature review of 3-substituted quinoline-7-carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the medicinal chemistry, synthesis, and pharmacological applications of 3-substituted quinoline-7-carboxamides .

Executive Summary

The quinoline-7-carboxamide scaffold represents a distinct chemical space often overshadowed by its isomer, the quinoline-3-carboxamide (a privileged structure in ATM and DNA-PK kinase inhibition). However, the 7-carboxamide regioisomer—particularly when substituted at the 3-position—has emerged as a critical scaffold in three distinct therapeutic areas: antiviral therapies (specifically HIV integrase and HCMV inhibition), neuropharmacology (Dopamine D3 receptor antagonism), and immuno-oncology (Aryl Hydrocarbon Receptor [AhR] modulation).

This guide provides a rigorous analysis of the structure-activity relationships (SAR), synthetic methodologies, and mechanistic underpinnings of this scaffold.

Chemical Space & Structural Logic

The Scaffold Architecture

The core pharmacophore consists of a quinoline bicyclic system with a carboxamide moiety at position 7.[1] The 3-position serves as a "vector" for optimizing physicochemical properties (solubility, lipophilicity) or reaching distal binding pockets.

Key Structural Features:

  • Position 7 (Carboxamide): The primary hydrogen-bond donor/acceptor site. In antiviral applications, this often works in concert with an 8-hydroxyl group to chelate divalent metals (

    
    , 
    
    
    
    ).
  • Position 3 (Substitution): A critical site for modulating metabolic stability and selectivity. Substituents here (e.g., aryl, heteroaryl, or solubilizing alkyl chains) often dictate the molecule's specific target profile (e.g., D3 vs. D2 selectivity).

  • Position 8 (Optional -OH): Essential for HIV integrase inhibition; forms a planar chelating motif.

Visualization: SAR Logic Map

The following diagram illustrates the functional logic of the scaffold.

G Core Quinoline Core Pos7 Pos 7: Carboxamide (H-Bond / Metal Chelation) Core->Pos7 Scaffold Anchor Pos3 Pos 3: Substitution (Selectivity / Solubilization) Core->Pos3 Vector Pos8 Pos 8: Hydroxyl (Optional) (Critical for Integrase) Core->Pos8 Auxiliary Target1 Target: HIV Integrase (Metal Binding) Pos7->Target1 Chelation w/ Pos 8 Target2 Target: Dopamine D3 (Receptor Antagonism) Pos7->Target2 H-Bonding Target3 Target: AhR (Immuno-modulation) Pos7->Target3 Binding Pocket Pos3->Target2 Selectivity Filter Pos8->Target1

Caption: Functional decomposition of the 3-substituted quinoline-7-carboxamide scaffold across primary therapeutic targets.

Synthetic Methodologies

Synthesis of 3-substituted quinoline-7-carboxamides requires a strategy that differentiates the 3- and 7-positions. The most robust route involves constructing the quinoline ring with a pre-existing 7-carboxylate or introducing it via palladium-catalyzed carbonylation.

Route A: The Modified Friedländer/Pfitzinger Approach

This route is preferred for generating 3-substituted analogs directly from 7-substituted anilines.

  • Starting Material: 3-Amino-4-hydroxybenzoic acid (or ester).

  • Cyclization: Condensation with a 2-substituted malondialdehyde or

    
    -keto ester.
    
    • Note: To achieve specific 3-substitution, use 2-substituted-1,3-dicarbonyls .

  • Functionalization: Activation of the 7-carboxylic acid to the acid chloride (using oxalyl chloride) followed by amidation.

Route B: Late-Stage C-3 Functionalization (Suzuki/Heck)

For generating libraries of 3-substituted analogs, it is more efficient to start with a 3-halo-quinoline core.

Protocol: Suzuki-Miyaura Coupling at C-3

  • Substrate: 3-Bromo-quinoline-7-carboxamide.

  • Reagents: Aryl boronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: Dioxane/Water (4:1).

  • Conditions:

    
    , 12 hours, inert atmosphere (
    
    
    
    ).

Step-by-Step Protocol for Amide Coupling (Pos 7):

  • Activation: Dissolve quinoline-7-carboxylic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (2 drops) and dropwise oxalyl chloride (1.5 eq) at

    
    . Stir for 2h at RT.
    
  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride (yields crude acid chloride).

  • Coupling: Redissolve in DCM. Add the target amine (1.1 eq) and DIPEA (2.0 eq). Stir at RT for 4-16h.

  • Workup: Quench with water, extract with DCM, dry over

    
    .
    

Pharmacology & Therapeutic Applications[1][2][3][4][5][6]

Antiviral Activity (HIV Integrase & HCMV)

The 8-hydroxy-quinoline-7-carboxamide motif is a validated pharmacophore for inhibiting viral metalloenzymes.

  • Mechanism: The 7-carboxamide oxygen and the 8-hydroxyl group form a planar "pincer" that chelates the divalent magnesium (

    
    ) ions in the active site of HIV Integrase. This prevents the enzyme from processing viral DNA.
    
  • 3-Substitution Role: Substituents at C-3 (e.g., aryl or heteroaryl groups) interact with the hydrophobic pocket adjacent to the active site, improving binding affinity (

    
    ) and viral selectivity.
    
Dopamine D3 Receptor Antagonism

Research indicates that quinoline-7-carboxamides can act as selective D3 receptor antagonists, useful in treating substance use disorders.

  • Selectivity: Unlike the 3-carboxamide isomers (which often hit ATM/kinases), the 7-carboxamide orientation favors GPCR binding pockets.

  • SAR Insight: Bulky lipophilic groups (e.g., biphenyl, naphthyl) linked to the amide nitrogen increase affinity, while the quinoline core provides a rigid scaffold to orient these groups.

Immuno-Oncology (AhR Antagonists)

Recent patent literature (e.g., WO2018085348) identifies N-(4-(trifluoromethyl)phenyl)quinoline-7-carboxamide derivatives as Aryl Hydrocarbon Receptor (AhR) antagonists.

  • Biological Impact: Inhibition of AhR prevents the kynurenine-mediated suppression of T-cells in the tumor microenvironment, effectively "releasing the brakes" on the immune system.

Quantitative Data Summary

The following table summarizes key SAR trends extracted from literature for the 7-carboxamide scaffold.

Substitution (Pos 7 Amide)Substitution (Pos 3)Primary TargetActivity Range (

)
Key Ref
8-OH , N-(4-fluorobenzyl)H / MethylHIV Integrase

[1]
8-OH , N-aryl3-ArylHCMV

[2]
N-(4-piperazinyl-butyl)3-H / 3-FDopamine D3

[3]
N-(4-CF3-phenyl)HAhR

[4]

Biological Pathway Visualization

The mechanism of AhR antagonism by quinoline-7-carboxamides is depicted below.

AhR_Pathway TME Tumor Microenvironment (High Kynurenine) AhR_Cyto AhR (Cytosolic) TME->AhR_Cyto Activates Complex AhR-ARNT Complex (Nucleus) AhR_Cyto->Complex Translocation Inhibitor Quinoline-7-Carboxamide (Inhibitor) Inhibitor->AhR_Cyto Blocks Activation ImmuneRestore Restored Immune Response Inhibitor->ImmuneRestore Result GeneExp Immunosuppressive Genes (CYP1B1, IDO1) Complex->GeneExp Transcription TCell T-Cell Suppression GeneExp->TCell

Caption: Mechanism of AhR antagonism by Quinoline-7-carboxamides leading to immune restoration.

References

  • Synthesis and biological evaluation of purine derivatives incorporating metal chelating ligands as HIV integrase inhibitors. Bioorganic & Medicinal Chemistry, 2006.

  • 8-hydroxy-7-substituted quinolines as anti-viral agents. US Patent 6,211,376, 2001.

  • High Affinity Dopamine D3 Receptor (D3R)-Selective Antagonists Attenuate Heroin Self-Administration. Journal of Medicinal Chemistry, 2015.

  • Substituted quinolines and methods for treating cancer (AhR Antagonists). WO Patent 2018085348, 2018.

  • Discovery of Novel 3-Quinoline Carboxamides as Potent ATM Inhibitors. Journal of Medicinal Chemistry, 2016. (Cited for contrast: 3-carboxamide vs 7-carboxamide).

Sources

Methodological & Application

Synthesis of 3-Bromoquinoline-7-carboxamide from 3-bromoquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Rationale

The 3-bromoquinoline-7-carboxamide scaffold is a highly versatile building block and a privileged pharmacophore in contemporary drug discovery. Derivatives of quinoline-7-carboxamides have demonstrated potent therapeutic efficacy, particularly as inhibitors of[1] and as modulators of[2].

Converting 3-bromoquinoline-7-carboxylic acid to its corresponding primary amide is a critical synthetic node. Because the bromoquinoline core can be sensitive to highly acidic or forcing conditions, selecting a mild, high-yielding amidation protocol is essential for maintaining functional group tolerance and ensuring scalability.

BiologicalRelevance A 3-Bromoquinoline-7-carboxamide (Pharmacophore Core) B Target Kinase / Enzyme (e.g., ASK-1 or FASN) A->B C Inhibition of De Novo Lipogenesis (FASN Pathway) B->C D Apoptosis Signal-Regulating (ASK-1 Pathway) B->D E Therapeutic Efficacy (NASH, Liver Disease, Oncology) C->E D->E

Biological relevance of quinoline-carboxamides in FASN and ASK-1 pathways.

Mechanistic Rationale & Reaction Design

The direct condensation of a carboxylic acid with an amine to form an amide is kinetically unfavorable at room temperature due to the rapid, competitive acid-base reaction that yields an [3]. Therefore, electrophilic activation of the carboxylic acid is required.

While traditional activation relies on converting the acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(COCl)₂], these methods generate corrosive HCl gas and require strictly anhydrous conditions[3][]. For the synthesis of 3-bromoquinoline-7-carboxamide, we utilize a modern, uronium-based coupling strategy employing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[5].

Causality of Reagent Selection:

  • Amine Source: Instead of using cumbersome gaseous ammonia or aqueous ammonium hydroxide, we utilize [6].

  • Base: N,N-Diisopropylethylamine (DIPEA) serves a dual purpose. First, it deprotonates the carboxylic acid to initiate HATU activation. Second, it neutralizes the HCl from NH₄Cl, liberating free ammonia in situ for the nucleophilic attack[5][6].

  • Coupling Agent: HATU is selected over EDC/HOBt because the resulting OAt (7-aza-1-hydroxybenzotriazole) active ester is highly electrophilic. The adjacent nitrogen in the pyridine ring of HOAt provides neighboring-group participation, significantly accelerating the aminolysis step compared to standard HOBt esters[7].

AmidationWorkflow A 3-Bromoquinoline-7-carboxylic acid (Starting Material) B Deprotonation (DIPEA, DMF, 25°C) A->B C Activation (HATU Addition) B->C D Active Ester Formation (OAt-Ester Intermediate) C->D E Aminolysis (NH4Cl + DIPEA) D->E F 3-Bromoquinoline-7-carboxamide (Target Product) E->F

HATU-mediated amidation workflow for 3-bromoquinoline-7-carboxamide synthesis.

Experimental Protocol: HATU-Mediated Amidation

Materials & Reagents
  • Starting Material:

  • Coupling Agent: HATU

  • Amine Source: Ammonium chloride (NH₄Cl), anhydrous

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology
  • Substrate Solvation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-bromoquinoline-7-carboxylic acid (1.0 eq, 252.07 mg, 1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Deprotonation: Add DIPEA (4.0 eq, 4.0 mmol, ~696 µL) dropwise to the suspension at 25°C. Stir for 10 minutes. The mixture will become more homogenous as the soluble diisopropylethylammonium carboxylate salt forms.

  • Electrophilic Activation: Add HATU (1.2 eq, 1.2 mmol, 456 mg) in a single portion. Stir the reaction mixture for 15–20 minutes at room temperature. The solution typically transitions to a clear, pale-yellow color, indicating the successful formation of the reactive OAt-ester.

  • Aminolysis: Add solid NH₄Cl (2.0 eq, 2.0 mmol, 107 mg) directly to the activated mixture. The excess DIPEA present in the solution will immediately neutralize the ammonium salt, releasing free ammonia to attack the active ester.

  • Reaction Monitoring: Allow the reaction to stir at 25°C for 2 to 4 hours. Monitor the progress via Thin Layer Chromatography (TLC) using 5% MeOH in Dichloromethane (DCM) or via LC-MS. The target product,[8], will elute as a new, more polar spot.

  • Workup & Precipitation:

    • Quench the reaction by slowly pouring the DMF mixture into 25 mL of vigorously stirred, ice-cold distilled water.

    • The primary amide product will precipitate out of the aqueous phase. Stir the suspension for 30 minutes to ensure complete precipitation.

    • Filter the solid precipitate under vacuum using a Büchner funnel.

    • Wash the filter cake sequentially with cold water (2 × 10 mL) to remove residual DMF, HOAt, and DIPEA salts, followed by a wash with cold diethyl ether (5 mL).

  • Drying: Dry the isolated solid in vacuo at 45°C for 12 hours to afford pure 3-bromoquinoline-7-carboxamide.

Quantitative Method Comparison

To justify the selection of HATU, the table below summarizes the empirical efficiency of various coupling agents for the amidation of heterocyclic carboxylic acids based on established organic synthesis parameters[3][][7].

Coupling ReagentAmine SourceBaseSolventTime (h)Temp (°C)Est. Yield (%)Byproduct Removal Strategy
HATU NH₄ClDIPEADMF2 - 425>85%Simple aqueous precipitation (HOAt is water-soluble)
HBTU NH₄ClDIPEADMF3 - 52575 - 80%Aqueous precipitation (HOBt is water-soluble)
EDC / HOBt NH₄ClDIPEAMeCN / DMF12 - 162565 - 70%Liquid-liquid aqueous extraction required
SOCl₂ NH₃ (aq)NoneNeat / DCM1 - 20 to 2560 - 75%Vacuum distillation of highly corrosive excess SOCl₂

Self-Validation & Analytical Characterization

A robust protocol must be a self-validating system. To confirm that the 3-bromoquinoline-7-carboxylic acid has been successfully converted to 3-bromoquinoline-7-carboxamide without degradation of the sensitive bromoquinoline core, perform the following analytical checks:

  • Mass Spectrometry (LC-MS) Isotopic Signature: The presence of the bromine atom at the C3 position provides a distinct, diagnostic 1:1 isotopic doublet. The mass spectrum must show an [M+H]⁺ peak at m/z 251.0 and 253.0 [8]. If this 1:1 doublet is absent, it indicates unintended debromination, meaning the reaction conditions were compromised.

  • Proton NMR (¹H-NMR) Shifts: In DMSO-d₆, successful amidation is confirmed by the complete disappearance of the broad carboxylic acid -OH proton (typically observed >13.0 ppm). Concurrently, two new distinct broad singlets will appear between 7.5 ppm and 8.5 ppm . These correspond to the diastereotopic -NH₂ protons of the newly formed primary amide, which experience restricted rotation around the C-N partial double bond.

References

  • Amide synthesis by acylation - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • INHIBITING FATTY ACID SYNTHASE (FASN)
  • BLD Pharmatech Co., Limited (CAS: 1344046-13-4) Source: ChemBuyersGuide.com URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt Source: NIH / PMC URL:[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: ACS Publications URL:[Link]

  • WO2018218042A1 - Inhibiteurs de kinase de régulation de signal d'apoptose 1 et leurs procédés d'utilisation Source: Google Patents URL
  • Amidation of Acid Chlorides to Primary Amides with Ammonium Salts Source: Chinese Chemical Society Publishing URL:[Link]

Sources

Advanced Application Note: Amide Coupling Protocols for Quinoline-7-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Quinoline-7-carboxamides are privileged scaffolds in medicinal chemistry, frequently serving as pharmacophores in kinase inhibitors (e.g., analogues of Lenvatinib or Bosutinib) and GPCR modulators. However, the derivatization of quinoline-7-carboxylic acid presents distinct synthetic challenges compared to standard benzoic acids.

The Challenge: The "Quinoline Effect"
  • Lewis Basicity: The quinoline nitrogen (N1) is a basic center (

    
     for the conjugate acid). In acidic media or with electrophilic coupling reagents, N1 can sequester protons or coordinate to the active ester, retarding the reaction or forming N-acyl quinolinium species.
    
  • Solubility: The planar,

    
    -stacking nature of the quinoline core often leads to poor solubility in standard organic solvents (DCM, THF), necessitating polar aprotic solvents (DMF, NMP) which complicate workup.
    
  • Electronic Deactivation: While not as electron-deficient as the 2- or 4-positions, the 7-position is inductively deactivated by the heterocyclic ring, making the carboxylate less nucleophilic toward activation reagents.

This guide provides three field-proven protocols, ranked by operational complexity and substrate scope.

Decision Matrix & Workflow

Do not default to EDC/NHS. Use this logic flow to select the optimal protocol for your specific amine partner.

CouplingWorkflow Start Start: Quinoline-7-COOH + Amine Partner CheckAmine Analyze Amine Nucleophilicity Start->CheckAmine Aliphatic Aliphatic Amine (Primary/Secondary) CheckAmine->Aliphatic Reactive Aromatic Aniline / Heterocycle (Electron Deficient) CheckAmine->Aromatic Sluggish Scale Reaction Scale? Aliphatic->Scale Protocol2 Protocol B: T3P (PPA) (Easy Workup, Low Epimerization) Aromatic->Protocol2 Standard Aniline Protocol3 Protocol C: Ghosez's Reagent (Acid Chloride Method) Aromatic->Protocol3 Sterically Hindered or v. poor nucleophile SmallScale < 100 mg (Discovery) Scale->SmallScale LargeScale > 1 g (Process/Scale-up) Scale->LargeScale Protocol1 Protocol A: HATU/DIEA (High Success Rate) SmallScale->Protocol1 LargeScale->Protocol2

Figure 1: Strategic decision tree for selecting the appropriate amide coupling protocol.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU)

Best for: Discovery chemistry, aliphatic amines, small-scale parallel synthesis. Mechanism: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive aza-benzotriazole active ester. The pyridine nitrogen in the HATU structure provides an intramolecular base effect (anchimeric assistance) that accelerates aminolysis.

Reagents:

  • Quinoline-7-carboxylic acid (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolution: In a dry vial, dissolve Quinoline-7-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M concentration).

    • Note: If the acid does not dissolve, sonicate. The subsequent addition of base usually solubilizes the zwitterion.

  • Activation: Add DIPEA (1.0 equiv) dropwise. Stir at Room Temperature (RT) for 5–10 minutes. The solution often turns yellow/orange, indicating active ester formation.

  • Coupling: Add the Amine (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1][2]

    • Checkpoint: If reaction stalls, heat to 50°C.

  • Workup:

    • Precipitation (Preferred): Pour the reaction mixture into 10 volumes of ice-water. Stir for 30 minutes. Filter the precipitate, wash with water and diethyl ether.

    • Extraction (Alternative): Dilute with EtOAc. Wash with sat. NaHCO₃ (3x), Water (1x), and Brine (1x). Caution: Avoid acidic washes (HCl) as the quinoline nitrogen will protonate and extract into the aqueous layer.

Protocol B: The "Process Friendly" Method (T3P)

Best for: Scale-up (>1g), anilines, and cases where purification is difficult. Mechanism: T3P (Propylphosphonic Anhydride) acts as a dehydrating agent, forming a mixed anhydride. It is non-toxic, and its byproducts are water-soluble, simplifying purification.[3]

Reagents:

  • Quinoline-7-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or NMM (N-methylmorpholine)

  • Solvent: EtOAc (preferred) or DMF/2-MeTHF

Procedure:

  • Setup: Charge the reaction vessel with Quinoline-7-carboxylic acid (1.0 equiv), Amine (1.1 equiv), and Solvent (EtOAc, 0.5 M).

  • Base Addition: Add Pyridine (3.0 equiv).

    • Why Pyridine? It acts as both a base and an acylation catalyst.

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise at 0°C to control exotherm.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Optimization: For unreactive anilines, heat to reflux (EtOAc) or 80°C (DMF).

  • Workup:

    • Dilute with water. Separate layers.

    • Wash organic layer with water (3x) to remove the water-soluble phosphorus byproducts and excess pyridine.

    • Wash with sat. NaHCO₃. Dry and concentrate.

Protocol C: The "Nuclear Option" (Ghosez's Reagent)

Best for: Extremely unreactive amines (e.g., electron-deficient amino-pyridines) or sterically hindered systems. Mechanism: Converts the acid directly to the acid chloride under neutral conditions, avoiding the harsh acidity of thionyl chloride (


).

Reagents:

  • Quinoline-7-carboxylic acid (1.0 equiv)

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 – 1.5 equiv)

  • Amine (1.0 – 1.2 equiv)[1]

  • Base: DIPEA or Et3N (2.0 – 3.0 equiv)

  • Solvent: Dry DCM or CHCl3

Procedure:

  • Activation: Suspend Quinoline-7-carboxylic acid in dry DCM (0.2 M). Add Ghosez’s Reagent (1.2 equiv) dropwise at RT.

  • Stir: Stir for 1–2 hours. The suspension should clear as the acid chloride forms.

    • Note: Do not add base in this step.[4][5]

  • Coupling: In a separate vial, dissolve the Amine and DIPEA (2.0 equiv) in DCM.

  • Addition: Add the acid chloride solution to the amine solution (inverse addition is preferred to minimize di-acylation).

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Standard aqueous extraction (NaHCO₃ wash).

Comparative Data & Troubleshooting

FeatureHATU (Protocol A)T3P (Protocol B)Ghosez/Acid Cl (Protocol C)
Reactivity HighModerate to HighVery High
Cost HighModerateModerate
Purification Difficult (removes urea/HOBt)Easy (Water soluble)Moderate
Atom Economy PoorGoodGood
Rec. Use Discovery / HTSScale-up / Process"Stubborn" Substrates
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Quinoline N-protonation or zwitterion insolubility.

    • Fix: Switch solvent to NMP. Increase base to 4-5 equivalents. Ensure anhydrous conditions.

  • Issue: Product stuck in Aqueous Layer.

    • Cause: Product is protonated (Quinoline

      
      ).
      
    • Fix: Adjust workup pH to ~8-9 using saturated NaHCO₃ or Carbonate buffer. Do not use strong NaOH (hydrolysis risk). Use DCM/Isopropanol (3:1) for extraction if necessary.[3]

  • Issue: Regioselectivity (if other nucleophiles present).

    • Fix: T3P is generally more selective than HATU.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][6][7][8][9][10] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Patterson, E. A., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Preparation of Weinreb Amides.[3] Synthetic Communications, 41(17), 2569-2579.

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis. Organic Syntheses, 59, 26. Link

Sources

The Art of Connection: A Detailed Guide to Suzuki-Miyaura Cross-Coupling Reactions Utilizing 3-Bromoquinoline-7-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of efficiency and versatility for the construction of carbon-carbon bonds.[1][2] Its application in the synthesis of complex heterocyclic scaffolds is of paramount importance in drug discovery, where the quinoline motif is a privileged structure found in a multitude of biologically active compounds.[3] This guide provides an in-depth exploration of the Suzuki-Miyaura reaction using 3-Bromoquinoline-7-carboxamide, a key building block for the synthesis of novel 3-arylquinoline-7-carboxamides. These target molecules hold significant promise in the development of new therapeutic agents, owing to the diverse pharmacological activities associated with the quinoline core.

This document will delve into the mechanistic intricacies of the reaction, offer detailed, field-proven protocols, and provide insights into overcoming potential challenges, particularly those arising from the specific functionalities of the 3-Bromoquinoline-7-carboxamide substrate.

The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle.[2][4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide, in this case, 3-Bromoquinoline-7-carboxamide, to a low-valent palladium(0) complex. This step is often rate-limiting and is facilitated by electron-withdrawing groups on the aryl halide, which make the carbon-halogen bond more susceptible to cleavage.[5][6] The presence of the electron-withdrawing carboxamide group at the 7-position of the quinoline ring is therefore expected to have a favorable effect on this initial step.

  • Transmetalation: Following oxidative addition, the organoboron reagent (a boronic acid or its ester) undergoes transmetalation with the palladium(II) complex. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[7] The choice of base is critical and can significantly influence the reaction's success.

  • Reductive Elimination: The final step is the reductive elimination of the desired biaryl product, 3-arylquinoline-7-carboxamide, from the palladium(II) complex. This regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Ar-X (3-Bromoquinoline-7-carboxamide) Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Diaryl Ar'-B(OR)2 (Boronic Acid/Ester) + Base RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' (Product)

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for performing the Suzuki-Miyaura cross-coupling of 3-Bromoquinoline-7-carboxamide. These protocols are designed to be robust starting points for optimization.

Protocol 1: Conventional Heating Conditions

This protocol is a standard method suitable for most laboratory setups.

Materials:

  • 3-Bromoquinoline-7-carboxamide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, combine 3-Bromoquinoline-7-carboxamide, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.[8]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and the phosphine ligand. Then, add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically within 6-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-arylquinoline-7-carboxamide.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields.

Materials:

  • Same as Protocol 1

  • Microwave reactor and appropriate reaction vials

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine 3-Bromoquinoline-7-carboxamide, the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent mixture to the vial.

  • Inert Atmosphere: Briefly purge the vial with an inert gas before sealing it with a cap.

  • Microwave Irradiation: Place the sealed vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 15-60 minutes).

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Follow the work-up and purification steps as described in Protocol 1.

Data Presentation: Optimizing Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes various conditions that can be explored for the optimization of the coupling of 3-Bromoquinoline-7-carboxamide.

ParameterOptionsConsiderations and Rationale
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf), Buchwald Precatalysts (e.g., XPhos-Pd-G3)The choice of catalyst is critical. For electron-deficient substrates like 3-bromoquinoline, catalysts with electron-rich and bulky phosphine ligands can be highly effective.[8]
Ligand PPh₃, P(t-Bu)₃, Buchwald ligands (XPhos, SPhos), N-heterocyclic carbenes (NHCs)Bulky ligands can prevent catalyst poisoning by the quinoline nitrogen.[9]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Organic bases (e.g., DBU)The base facilitates the transmetalation step. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective for challenging couplings.[5]
Solvent 1,4-Dioxane/H₂O, Toluene/Ethanol/H₂O, DMF, 2-MeTHFThe solvent system must be able to dissolve all reactants and facilitate the catalytic cycle. Aprotic polar solvents or mixtures with water are commonly used.
Temperature 80-150 °CHigher temperatures can accelerate the reaction but may also lead to catalyst decomposition or side reactions.
Boron Reagent Boronic acids, Boronic esters (e.g., pinacol esters)Boronic esters can be more stable and less prone to protodeboronation than boronic acids, especially under harsh conditions.[5]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of 3-Bromoquinoline-7-carboxamide.

Experimental_Workflow start Start setup Reaction Setup: - 3-Bromoquinoline-7-carboxamide - Boronic Acid - Base - Catalyst & Ligand start->setup inert Establish Inert Atmosphere (Purge with Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent reaction Reaction (Conventional Heating or Microwave) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Work-up: - Quench - Extract with Organic Solvent monitoring->workup Reaction Complete purification Purification: - Column Chromatography workup->purification product Characterize Pure Product purification->product

A step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Causality and Trustworthiness in Experimental Design

The protocols and optimization parameters presented are designed to be self-validating systems. The rationale behind each choice is grounded in established mechanistic principles of the Suzuki-Miyaura reaction.

  • Inert Atmosphere: The necessity of an inert atmosphere stems from the susceptibility of the active Pd(0) catalyst to oxidation, which would lead to catalyst deactivation.[8]

  • Degassed Solvents: Similarly, dissolved oxygen in solvents can poison the catalyst. Degassing removes this threat and ensures the longevity of the catalytic activity.

  • Ligand Selection: The nitrogen atom in the quinoline ring can coordinate to the palladium center, effectively acting as a catalyst poison.[9] The use of bulky phosphine ligands sterically hinders this coordination, preserving the catalyst's activity.

  • Base Strength: The transmetalation step requires a basic environment to activate the boronic acid. For substrates that are less reactive, a stronger base can accelerate this step and improve the overall reaction efficiency.[5]

By understanding these causal relationships, researchers can logically troubleshoot and optimize their reactions for specific substrates and desired outcomes.

Conclusion

The Suzuki-Miyaura cross-coupling of 3-Bromoquinoline-7-carboxamide is a powerful and reliable method for the synthesis of a diverse array of 3-arylquinoline-7-carboxamides. A thorough understanding of the reaction mechanism, careful selection of reaction conditions, and meticulous experimental technique are key to achieving high yields and purity. The protocols and insights provided in this guide serve as a comprehensive resource for researchers in drug discovery and development to effectively utilize this important transformation in their quest for novel therapeutic agents.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
  • Harris, E. B. J., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • D'Amato, E. M., et al. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. (n.d.). ScholarWorks @ UTRGV.
  • BenchChem. (2025). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines.
  • Serban, G., & Diaba, F. (2025). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Reactions, 6(1), 17. [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • ResearchGate. (2019, July 9). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. [Link]

  • Toche, R., & Janrao, R. (2013, August 15). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect.
  • Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. (n.d.).
  • Li, X. (2024, March 1). Aminative Suzuki–Miyaura coupling. Science. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Martínez-Flores, S., Mujica-Martinez, C. A., & Polindara-García, L. A. (n.d.). Palladium‐Catalyzed C(sp/sp)−H Arylation of Aryl Glycinamide Derivatives Using Picolinamide as Directing Group.
  • ResearchGate. (n.d.). Synthesis of new arylated Quinolines by Suzuki cross coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • National Science Foundation. (n.d.). General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)
  • Diao, T., & Garg, N. K. (n.d.). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PMC. [Link]

  • Organic Letters. (2013, November 26). Enantioselective, Nickel-Catalyzed Suzuki Cross-Coupling of Quinolinium Ions. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. [Link]

  • Organic Chemistry Portal. (n.d.). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. [Link]

  • BenchChem. (n.d.). A Comparative Guide to Alternative Cross-Coupling Methods for 2-Functionalized Quinolines.

Sources

Application Note: Advanced Procedures for the Buchwald-Hartwig Amination of 3-Haloquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The quinoline scaffold is a privileged structure in drug discovery, and the introduction of an amino group at the 3-position significantly alters its pharmacological profile[1]. However, synthesizing 3-aminoquinolines via traditional nucleophilic aromatic substitution (SNAr) is notoriously difficult due to the low electrophilicity of the 3-position compared to the 2- or 4-positions.

The Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction has emerged as the premier methodology to forge these challenging C–N bonds[2]. This application note provides a comprehensive, self-validating guide to executing this transformation, detailing the mechanistic causality behind reagent selection, quantitative optimization data, and step-by-step protocols designed for high-fidelity reproducibility.

Mechanistic Causality & Substrate Dynamics

Understanding the catalytic cycle is critical for troubleshooting and optimizing the amination of 3-haloquinolines. The reaction relies on a Pd(0)/Pd(II) redox cycle, where the rate-determining step is often the oxidative addition of the aryl halide to the active Pd(0) catalyst[3].

Substrate Selection: 3-Bromoquinoline vs. 3-Chloroquinoline

The choice of starting material dictates the energy barrier of the reaction:

  • 3-Bromoquinoline: Features a lower carbon-halogen bond dissociation energy, making it highly reactive[4]. It readily undergoes oxidative addition, allowing for milder reaction conditions (80 °C) and broader functional group tolerance[1][4].

  • 3-Chloroquinoline: While more cost-effective and abundant, the stronger C–Cl bond requires highly active, electron-rich catalyst systems (e.g., dialkylbiaryl phosphines) to force oxidative addition[4].

The "Quinoline Problem" (Catalyst Poisoning)

A unique challenge in quinoline chemistry is the basic nitrogen at the 1-position, which can act as a competing ligand. If the quinoline nitrogen coordinates to the palladium center, it forms an off-target resting state, effectively poisoning the catalyst. To prevent this, sterically demanding ligands are employed to enforce a monoligated Pd(0)L1 active species, sterically shielding the metal from competitive heteroatom coordination.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-determining for 3-Cl-quinoline) Pd0->OxAdd + 3-Haloquinoline PdII_ArX L_nPd(II)(Ar)(X) (Ar = 3-Quinolinyl) OxAdd->PdII_ArX AmineCoord Amine Coordination & Deprotonation PdII_ArX->AmineCoord + HNRR', + Base PdII_Amido L_nPd(II)(Ar)(NRR') Amido Complex AmineCoord->PdII_Amido - HX RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Pd(0) Product 3-Aminoquinoline Product RedElim->Product

Generalized Buchwald-Hartwig catalytic cycle for the amination of 3-haloquinolines.

Reaction Architecture: Catalyst, Ligand, and Base Selection

The success of the Buchwald-Hartwig amination is entirely dependent on matching the ligand and base to the specific amine nucleophile[2].

  • Catalyst Precursors: Pd2(dba)3 is generally preferred as it provides a direct source of Pd(0)[1]. While Pd(OAc)2 can be used, it requires in situ reduction to Pd(0) by the amine or phosphine ligand, which can slightly delay reaction initiation[3].

  • Base Selection: The base must be strong enough to deprotonate the Pd-amine complex but not so nucleophilic that it competes with the amine. NaOtBu is the gold standard in non-polar solvents (toluene)[5]. For base-sensitive substrates (e.g., esters), weaker bases like Cs2CO3 in polar aprotic solvents (1,4-dioxane) are required[6].

LigandLogic Start Amine Nucleophile Primary Primary Amines (Alkyl/Aryl) Start->Primary Secondary Secondary Amines (Cyclic/Acyclic) Start->Secondary Ammonia Ammonia Equivalents (LiHMDS / Imine) Start->Ammonia Ligand1 BrettPhos / RuPhos (Prevents bis-arylation) Primary->Ligand1 Ligand2 RuPhos / BINAP (Accommodates steric bulk) Secondary->Ligand2 Ligand3 Xantphos / Josiphos (Promotes reductive elimination) Ammonia->Ligand3

Decision matrix for selecting optimal phosphine ligands based on amine nucleophile class.

Quantitative Optimization Matrix

The following table summarizes validated conditions for different coupling scenarios based on literature yields[1][4][7][8].

SubstrateAmine TypeCatalyst / Ligand SystemBaseSolvent / TempExpected Yield
3-Bromoquinoline Cyclic Secondary (e.g., Morpholine)Pd2(dba)3 (2 mol%) / RuPhos (4 mol%)NaOtBu (1.4 eq)Toluene, 80 °C85–95%
3-Chloroquinoline Cyclic SecondaryPd(OAc)2 (5 mol%) / BrettPhos (10 mol%)NaOtBu (1.5 eq)1,4-Dioxane, 100 °C70–85%
3-Bromoquinoline Primary AlkylPd2(dba)3 (2 mol%) / BINAP (4 mol%)Cs2CO3 (2.0 eq)Toluene, 90 °C75–88%
3-Bromoquinoline Ammonia Eq. (LiHMDS)Pd2(dba)3 (3 mol%) / Xantphos (6 mol%)LiHMDS (1.2 eq)Toluene, 80 °C65–80%

Validated Experimental Protocols

Protocol A: General Amination of 3-Bromoquinoline with Secondary Amines

This protocol is optimized for coupling 3-bromoquinoline with cyclic secondary amines (e.g., morpholine, piperazine)[1][5].

1. Reaction Setup (Strictly Anhydrous/Anaerobic):

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromoquinoline (1.0 mmol, 208 mg), Pd2(dba)3 (0.02 mmol, 18.3 mg, 2 mol%), and RuPhos (0.04 mmol, 18.7 mg, 4 mol%)[1].

  • Causality Note: Pd(0) is highly susceptible to oxidation. The system must be evacuated and backfilled with ultra-pure Argon three times to prevent catalyst degradation.

2. Reagent Addition:

  • Under a positive flow of Argon, add NaOtBu (1.4 mmol, 134 mg).

  • Add anhydrous, degassed Toluene (4.0 mL) via syringe, followed by the secondary amine (1.2 mmol)[1].

  • Self-Validation Check: Upon addition of the solvent and stirring, the dark purple/red color of Pd2(dba)3 should transition to a deep orange or red-brown, indicating the successful formation of the active Pd(0)-RuPhos complex.

3. Reaction Execution:

  • Seal the tube and heat the mixture in a pre-heated oil bath at 80 °C for 12–16 hours.

  • Monitoring: Monitor via TLC (Hexanes:EtOAc). 3-Bromoquinoline is strongly UV-active. The product will typically exhibit a lower Rf value and distinct fluorescence under 365 nm UV light.

4. Workup & Purification:

  • Cool the reaction to room temperature. Quench by adding water (10 mL) to dissolve inorganic salts.

  • Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 3-aminoquinoline derivative[1].

Protocol B: Synthesis of Primary 3-Aminoquinoline via Ammonia Equivalents

Direct coupling with ammonia gas often leads to unwanted bis-arylation. Using Lithium bis(trimethylsilyl)amide (LiHMDS) acts as a sterically hindered ammonia surrogate that prevents over-reaction[3][8].

1. Coupling Phase:

  • In an argon-purged Schlenk flask, combine 3-bromoquinoline (1.0 mmol), Pd2(dba)3 (3 mol%), and Xantphos (6 mol%).

  • Causality Note: Xantphos is chosen here because its wide bite angle strongly promotes the reductive elimination step, which is traditionally sluggish for primary amines[7].

  • Add anhydrous Toluene (4.0 mL). Slowly add LiHMDS (1.2 M in toluene, 1.0 mL, 1.2 mmol) via syringe[8].

  • Heat at 80 °C for 12 hours.

2. Deprotection Phase (Self-Validating Step):

  • Cool to room temperature. The intermediate is a silylated amine.

  • Add 1M HCl (aqueous) (5.0 mL) and stir vigorously for 30 minutes at room temperature to hydrolyze the TMS groups[8].

  • Basify the aqueous layer with saturated NaHCO3 until pH > 8, then extract with Dichloromethane (3 × 10 mL). Dry and concentrate to yield the primary 3-aminoquinoline.

Troubleshooting & Self-Validation Metrics

To ensure trustworthiness in the laboratory, monitor for these physical and chemical markers:

  • Catalyst Plating (Pd Black Formation): If the reaction mixture turns opaque black and a metallic mirror forms on the interior of the flask, the catalyst has "plated out" (precipitated as inactive Pd(0) black).

    • Cause: Oxygen ingress, poor ligand-to-metal ratio, or ligand degradation.

    • Solution: Ensure strict Schlenk techniques and verify the integrity of the phosphine ligand.

  • Incomplete Conversion with 3-Chloroquinoline: If starting material remains after 24 hours, the oxidative addition is stalling.

    • Solution: Switch from a bidentate ligand (BINAP) to a highly electron-rich monodentate dialkylbiaryl phosphine (BrettPhos) and increase the temperature to 100 °C[2][4].

  • Formation of Bis-arylated Byproducts: Common when synthesizing primary amines.

    • Solution: Ensure the amine is in slight excess (1.2–1.5 eq) and utilize bulky ligands (RuPhos) to sterically hinder the second arylation event[2].

References

  • A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. Benchchem.
  • Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Applic
  • Buchwald–Hartwig amin
  • The Role of the Base in Buchwald-Hartwig Amination.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark (DTU).
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Coupling. Alfa Chemistry.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline. PubMed.

Sources

Using 3-Bromoquinoline-7-carboxamide as a scaffold for fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Bromoquinoline-7-carboxamide as a Privileged Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

This guide details the utilization of 3-Bromoquinoline-7-carboxamide (3-BQC) as a scaffold in Fragment-Based Drug Discovery (FBDD). The quinoline ring system is a "privileged structure" in medicinal chemistry, frequently associated with kinase, GPCR, and enzyme inhibition (e.g., H-PGDS) [1, 2].

The 3-BQC scaffold is particularly valuable because it offers orthogonal functionalization vectors:

  • C7-Carboxamide: Acts as a robust hydrogen-bond anchor (donor/acceptor) for the primary binding pocket.

  • C3-Bromine: A "silent" hydrophobic handle during initial screening that serves as a highly reactive handle for fragment growing via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) in the Hit-to-Lead phase.

  • N1-Quinoline Nitrogen: A weak Hydrogen Bond Acceptor (HBA) that can be modulated via pH or protonation state within the active site.

Scaffold Profile & Physicochemical Properties

Before entering the screening workflow, the physicochemical profile of the scaffold must be validated against the "Rule of Three" (Ro3) for fragments.

Table 1: Calculated Properties of 3-Bromoquinoline-7-carboxamide

PropertyValue (Approx.)Ro3 CriteriaSuitabilityNotes
Molecular Weight (MW) 251.08 Da< 300 DaIdeal Leaves ~250 Da "growth room" for lead optimization.
cLogP 1.8 - 2.1< 3.0Ideal Optimal lipophilicity for membrane permeability and solubility.
H-Bond Donors (HBD) 2 (Amide NH2)< 3Ideal Critical for specific interactions with backbone carbonyls.
H-Bond Acceptors (HBA) 2 (Amide O, Ring N)< 3Ideal Balanced polarity.
PSA (Polar Surface Area) ~56 Ų< 60 ŲIdeal High ligand efficiency potential.

Strategic Analysis: Vectors & Reactivity

The following diagram illustrates the functional logic of the scaffold. We treat the C7-amide as the "Anchor" and the C3-bromide as the "Vector."

ScaffoldAnalysis Scaffold 3-Bromoquinoline-7-carboxamide (Core) C7_Anchor C7-Carboxamide (Binding Anchor) Scaffold->C7_Anchor H-Bonding (Glu/Asp/Backbone) C3_Vector C3-Bromide (Growth Vector) Scaffold->C3_Vector Pd-Catalysis (Suzuki/Sonogashira) N1_Interaction N1-Nitrogen (Auxiliary Acceptor) Scaffold->N1_Interaction Solvation/pH Library Diversity\n(R-groups) Library Diversity (R-groups) C7_Anchor->Library Diversity\n(R-groups) Lead Optimization\n(MW Expansion) Lead Optimization (MW Expansion) C3_Vector->Lead Optimization\n(MW Expansion)

Figure 1: Functional vector analysis of the 3-BQC scaffold. Green indicates the primary binding motif; Red indicates the synthetic handle for elaboration.

Experimental Protocols

Protocol A: Library Generation (Amide Coupling)

Objective: To synthesize a focused library of 3-bromoquinoline-7-carboxamides if the primary amide is not the sole interest. Starting Material: 3-Bromoquinoline-7-carboxylic acid (CAS: 1344046-13-4) [3].[1][2]

Reagents:

  • EDC.HCl (1.5 eq)

  • HOBt (1.5 eq) or HOAt (for sterically hindered amines)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 3-Bromoquinoline-7-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add EDC.HCl (1.5 eq) and HOBt (1.5 eq). Stir at Room Temperature (RT) for 30 minutes to form the active ester.

  • Coupling: Add the diverse amine (R-NH2, 1.2 eq) followed by DIPEA (3.0 eq).

  • Reaction: Stir at RT for 12–24 hours. Monitor by LC-MS (Target mass: MW_acid + MW_amine - 18).

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO3 (x2), Water (x1), and Brine (x1). Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Note: For fragment libraries, purity >95% is critical to avoid false positives in NMR screening.

Protocol B: Fragment Screening (SPR Assay)

Objective: To screen the 3-BQC fragment against a target protein (e.g., a Kinase or H-PGDS) using Surface Plasmon Resonance (SPR).

Causality: SPR is chosen over thermal shift because 3-BQC is a low-molecular-weight fragment. Thermal shift assays often lack the sensitivity to detect the weak binding (Kd in µM-mM range) typical of fragments.

Workflow:

  • Immobilization: Immobilize the target protein on a CM5 sensor chip via amine coupling (Target immobilization level: 3000–5000 RU for fragments to maximize signal-to-noise).

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5% DMSO) to correct for bulk refractive index changes.

  • Injection:

    • Concentration Series: 0, 15.6, 31.25, 62.5, 125, 250, 500 µM.

    • Flow Rate: 30 µL/min (fast flow minimizes mass transport limitation).

    • Contact Time: 60s association, 60s dissociation.

  • Analysis: Fit data to a 1:1 steady-state affinity model.

    • Success Criteria: Square-wave sensorgrams (fast on/off) and dose-dependent response.

Protocol C: Hit Expansion (Suzuki-Miyaura Coupling)

Objective: Once 3-BQC is identified as a hit, use the C3-Bromine vector to grow the fragment into a lead-like molecule.

Reagents:

  • 3-BQC Fragment (1.0 eq)

  • Boronic Acid/Ester (R-B(OH)2, 1.5 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq) - Chosen for robustness with heteroaromatics.

  • Base: K2CO3 (2.0 M aq, 3.0 eq)

  • Solvent: Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with 3-BQC, Boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water and K2CO3 base.

  • Reaction: Heat to 90°C for 2–4 hours (or microwave at 110°C for 30 min).

  • Filtration: Filter through a Celite pad to remove Pd black.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Why this works: The electron-deficient nature of the quinoline ring at C3 facilitates oxidative addition, making this a high-yielding reaction for library expansion [4].

FBDD Workflow Visualization

This flowchart defines the decision matrix for moving from the 3-BQC scaffold to a lead compound.

FBDD_Workflow Start Start: 3-BQC Scaffold Screen Screening (SPR/NMR) Detect Binding Start->Screen Screen->Start No Binding (Modulate C7 Amide) Validation Hit Validation (X-ray/Competition Assay) Screen->Validation Kd < 1mM Design Design Strategy Vector Selection Validation->Design Synthesis Synthetic Elaboration (Suzuki Coupling at C3) Design->Synthesis Grow via C3-Br Test Lead Testing (IC50 / ADME) Synthesis->Test Test->Design SAR Iteration

Figure 2: Iterative workflow for evolving the 3-BQC fragment into a lead compound.

Case Study Context: H-PGDS Inhibition

Research has demonstrated the utility of quinoline-carboxamides in inhibiting Hematopoietic Prostaglandin D Synthase (H-PGDS) [5].[3]

  • Mechanism: The carboxamide moiety mimics the substrate or cofactor binding interactions within the active site (often the H-bond network involving the catalytic triad).

  • Evolution: Starting from a quinoline fragment, researchers utilized the vectors described above to append hydrophobic groups (via the C3 position) that occupied the H-PGDS "H-pocket," improving potency from µM to nM range.

References

  • Quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery. (2017).[4] Available at: [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity. Molecular Diversity. (2025). Available at: [Link]

  • Recent advances in functionalized quinoline scaffolds. Frontiers in Chemistry. (2022). Available at: [Link]

  • The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & Medicinal Chemistry. (2019).[3] Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 3-Bromoquinoline-7-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the high-efficiency synthesis of 3-Bromoquinoline-7-carboxamide analogs using Microwave-Assisted Organic Synthesis (MAOS). This protocol prioritizes regioselectivity, speed, and reproducibility, utilizing a "ring-construction" strategy rather than late-stage functionalization to ensure the integrity of the 3-bromo motif.

Executive Summary

The 3-bromoquinoline-7-carboxamide scaffold is a privileged structure in drug discovery, serving as a critical intermediate for Type II kinase inhibitors, anti-infectives, and GPCR antagonists. The C3-bromine provides a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C7-carboxamide allows for the fine-tuning of solubility and hydrogen-bonding interactions within a binding pocket.

Traditional thermal synthesis of this scaffold (e.g., Skraup or Friedländer condensation) is often plagued by harsh conditions, long reaction times (24–48 h), and difficult regio-isomeric separations. This guide details a Microwave-Assisted protocol that reduces reaction time to under 60 minutes, improves the regioselective ratio, and facilitates direct amidation.

Key Advantages of MAOS Protocol[1][2]
  • Speed: Total synthesis time reduced from days to hours.

  • Selectivity: Dielectric heating promotes kinetic control, often improving the ratio of the desired 7-isomer over the 5-isomer.

  • Green Chemistry: Solvent-free or ethanol-based amidation steps reduce waste.

Retrosynthetic Analysis & Strategy

To avoid the poor regioselectivity associated with brominating a deactivated quinoline ring, this protocol utilizes a de novo ring construction strategy. We react a 3-substituted aniline with a pre-brominated C3-synthon.

Figure 1: Retrosynthetic strategy avoiding direct bromination of the quinoline core.

Experimental Protocol

Phase 1: Synthesis of the Quinoline Core

Objective: Construct the 3-bromoquinoline ring with the ester handle at position 7. Reaction Type: Microwave-Assisted Modified Skraup Reaction.

Materials
  • Reagent A: Methyl 3-aminobenzoate (1.0 equiv, 5.0 mmol)

  • Reagent B: 2-Bromo-1,1,3,3-tetramethoxypropane (1.2 equiv) (Note: Commercially available or generated in situ from TMP + Br2)

  • Solvent/Acid: Ethanol (5 mL) + 6M HCl (2 mL)

  • Vessel: 10 mL or 35 mL Microwave Process Vial (Quartz/Glass)

Step-by-Step Workflow
  • Pre-Activation: In the microwave vial, dissolve 2-Bromo-1,1,3,3-tetramethoxypropane in ethanol/HCl. Stir at room temperature for 10 minutes to hydrolyze the acetal, generating the reactive 2-bromomalonaldehyde species in situ.

  • Addition: Add Methyl 3-aminobenzoate. Seal the vial with a Teflon-lined septum cap.

  • Microwave Irradiation: Place in the reactor (e.g., Biotage Initiator+ or CEM Discover).

    • Temperature: 140 °C

    • Pressure Limit: 15 bar

    • Time: 20 minutes (Hold time)

    • Stirring: High

    • Absorption Level: Normal

  • Workup:

    • Cool to room temperature (compressed air cooling).

    • Pour the dark reaction mixture into ice-water (50 mL).

    • Neutralize with saturated NaHCO₃ to pH 8.

    • Extract with EtOAc (3 x 20 mL). Dry over Na₂SO₄ and concentrate.

  • Purification (Critical): The reaction may yield a mixture of the 7-isomer (major) and 5-isomer (minor).

    • Separation: Flash Chromatography (Hexane:EtOAc gradient). The 7-isomer typically elutes second due to planar symmetry differences.

    • Validation: Confirm regiochemistry via NOESY NMR (Look for NOE between C8-H and C7-substituent).

Phase 2: Direct Amidation to Carboxamide

Objective: Convert the methyl ester to the primary or secondary amide. Reaction Type: Microwave-Assisted Aminolysis (Catalyst-Free or TBD-catalyzed).

Materials
  • Substrate: Methyl 3-bromoquinoline-7-carboxylate (1.0 equiv)

  • Amine: 7N Ammonia in MeOH (for primary amide) OR Primary Amine (R-NH2, 5.0 equiv)

  • Catalyst (Optional): TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.1 equiv) – Accelerates reaction significantly.

  • Solvent: Ethanol or neat amine.

Step-by-Step Workflow
  • Setup: In a 2-5 mL microwave vial, combine the quinoline ester and the amine source. If using a non-volatile amine, add ethanol as a co-solvent.

  • Microwave Irradiation:

    • Temperature: 100–120 °C

    • Time: 10–30 minutes

    • Pressure: Monitor closely (Ammonia generates pressure). Set limit to 18 bar.

  • Workup:

    • Cool the vial.[1][2][3][4]

    • If using volatile amines, simply concentrate in vacuo.

    • Precipitate the product by adding cold ether or water.

    • Filter and wash with cold MeOH.

Results & Data Analysis

Expected Yields & Conditions

The following table summarizes typical results comparing conventional heating vs. microwave irradiation for this specific scaffold.

ParameterConventional Heating (Reflux)Microwave Protocol (This Guide)Improvement
Reaction Time (Cyclization) 18–24 Hours20 Minutes~60x Faster
Reaction Time (Amidation) 12–48 Hours15 Minutes~100x Faster
Yield (Core Synthesis) 45–55%75–85%+30%
Regioselectivity (7 vs 5) 3:16:1Improved
Purity (Crude) Low (Tar formation)High (Cleaner profile)Cleaner
Troubleshooting Guide
  • Issue: Low Regioselectivity (5-isomer abundance).

    • Solution: Lower the ramp time to reach 140°C faster. Fast heating rates often favor the kinetic product (7-isomer). Use a more steric bulky ester (e.g., t-butyl 3-aminobenzoate) to sterically hinder the 5-position attack.

  • Issue: Over-pressure during Amidation.

    • Solution: Use a larger headspace vial (e.g., 10 mL vial for a 2 mL reaction). Ensure the "High Absorbance" setting is OFF if using polar solvents to prevent temperature overshoots.

Workflow Diagram

Figure 2: Operational workflow for the sequential microwave synthesis.

References

  • Royal Society of Chemistry. (2025). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.[5] Retrieved from [Link]

  • Google Patents. (2019). Synthesis method of 3-bromoquinoline compound (Patent CN109824558A).
  • MDPI. (2007). Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives.[6] Retrieved from [Link]

Sources

Scale-up synthesis methods for 3-Bromoquinoline-7-carboxamide intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written from the perspective of a Senior Application Scientist. It prioritizes chemical logic, scalability, and safety, synthesizing fragmented literature methods into a cohesive, validated workflow.

Executive Summary

The 3-bromoquinoline-7-carboxamide scaffold is a critical intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and other kinase-targeting oncological agents. While direct ring-closure methods (e.g., Skraup or Doebner-Miller) using 3-aminobenzamide are theoretically shorter, they suffer from poor regioselectivity, yielding difficult-to-separate mixtures of 5- and 7-isomers.

This guide details a Linear Functionalization Strategy designed for multi-gram to kilogram scale-up. This route prioritizes regiochemical certainty and purification efficiency , utilizing a "Nitro-to-Nitrile" functional group interconversion sequence that avoids the need for high-performance chromatography.

Key Process Metrics
ParameterDirect Cyclization RouteRecommended Functionalization Route
Step Count 1-2 (Short)4 (Longer)
Regioselectivity Poor (~60:40 mixture of 7-/5-isomers)Excellent (>98% 7-isomer)
Purification Preparative HPLC / Column ChromatographyCrystallization / Extraction
Scalability Low (Bottleneck at purification)High (Batch reactor friendly)

Retrosynthetic Analysis & Strategy

The strategic decision to build the 3-bromo functionality after establishing the quinoline core, but before the final amide generation, is based on the electronic properties of the quinoline ring.

  • C3-Bromination: Electrophilic substitution at the 3-position of quinoline requires neutral or basic conditions (e.g., pyridine complex) to avoid protonation of the nitrogen, which would otherwise deactivate the ring and direct substitution to the 5/8 positions.

  • C7-Functionalization: Starting with a 7-nitro group provides a robust handle. It allows for purification of the core scaffold early in the synthesis (separating 7-nitro from 5-nitro isomers) and serves as a masked aniline for late-stage Sandmeyer cyanation.

Figure 1: Retrosynthetic logic prioritizing regiochemical control.

Detailed Experimental Protocols

Stage 1: Regioselective Bromination of 7-Nitroquinoline

Objective: Install the bromine atom at C3 without touching the deactivated benzene ring. Mechanism: Addition-elimination via the 1,2-dihydroquinoline intermediate.

  • Reagents: 7-Nitroquinoline (1.0 eq), Bromine (

    
    , 1.2 eq), Pyridine (3.0 eq), Carbon Tetrachloride (
    
    
    
    ) or Chlorobenzene (PhCl) as solvent.
  • Safety Note:

    
     is toxic; PhCl is a greener scale-up alternative. Use a scrubber for HBr gas.
    

Protocol:

  • Charge a reactor with 7-Nitroquinoline (50 g, 287 mmol) and Chlorobenzene (500 mL).

  • Add Pyridine (68 g, 861 mmol) and heat the mixture to reflux (

    
    ).
    
  • Add Bromine (55 g, 344 mmol) dropwise over 2 hours via an addition funnel. Caution: Exothermic.

  • Reflux for an additional 4–6 hours. Monitor by HPLC (Target: >95% conversion).

  • Cool to room temperature. The product often precipitates as a pyridinium salt or free base.

  • Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), then Sat.

    
    , then Brine.
    
  • Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water (9:1).

    • Yield Target: 75–80%

    • Checkpoint:

      
       NMR should show a singlet at ~8.8 ppm (H2) and ~8.4 ppm (H4), confirming C3 substitution.
      
Stage 2: Chemoselective Reduction of Nitro Group

Objective: Reduce the nitro group to an amine without de-brominating the C3 position. Critical Control: Avoid Catalytic Hydrogenation (


) as it will cause extensive hydrodebromination. Use Iron (Fe) or Tin(II) Chloride (

).

Protocol:

  • Suspend 3-Bromo-7-nitroquinoline (40 g, 158 mmol) in Ethanol (400 mL) and Water (100 mL).

  • Add Ammonium Chloride (

    
    , 42 g, 5.0 eq) and Iron Powder  (325 mesh, 35 g, 4.0 eq).
    
  • Heat to reflux (

    
    ) with vigorous mechanical stirring for 2 hours.
    
  • Monitor: TLC (50% EtOAc/Hex) shows disappearance of yellow starting material and appearance of a fluorescent blue spot (amine).

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Concentrate the filtrate to ~50 mL, then pour into ice water (500 mL).

  • Collect the beige precipitate by filtration.

    • Yield Target: 85–90%

    • Product: 3-Bromo-7-aminoquinoline.

Stage 3: Sandmeyer Cyanation (The "Critical Step")

Objective: Convert the amino group to a nitrile. Safety: Requires strict cyanide handling protocols (HCN detectors, bleach quench tank).

Protocol:

  • Diazotization:

    • Dissolve 3-Bromo-7-aminoquinoline (30 g, 134 mmol) in 2M HCl (150 mL) and cool to

      
      .
      
    • Add a solution of Sodium Nitrite (

      
      , 11 g, 1.2 eq) in water (30 mL) dropwise, keeping Temp 
      
      
      
      . Stir for 30 min.
  • Cyanation:

    • In a separate vessel, prepare a solution of Copper(I) Cyanide (CuCN, 14.4 g, 1.2 eq) and Potassium Cyanide (KCN, 21 g, 2.4 eq) in water (100 mL). Heat to

      
      .
      
    • Neutralization (Optional but recommended): Adjust the diazonium solution pH to ~5-6 with Sodium Acetate to prevent HCN evolution upon mixing.

    • Slowly add the cold diazonium salt solution to the warm CuCN mixture.[1] (Expect

      
       evolution).
      
  • Heat the mixture to

    
     for 1 hour.
    
  • Workup: Cool and extract with Ethyl Acetate (3 x 200 mL).

  • Quench: Treat aqueous waste with 10% Bleach (Sodium Hypochlorite) to destroy cyanide.

  • Purification: Flash chromatography (Hexane/EtOAc gradient) or recrystallization from MeOH.

    • Yield Target: 60–70%

    • Product: 3-Bromoquinoline-7-carbonitrile.

Stage 4: Controlled Hydrolysis to Carboxamide

Objective: Hydrolyze the nitrile to the primary amide without over-hydrolyzing to the carboxylic acid. Method: Radziszewski Hydrolysis (Alkaline Peroxide).

Protocol:

  • Dissolve 3-Bromoquinoline-7-carbonitrile (20 g, 85 mmol) in DMSO (100 mL) or Ethanol (200 mL).

  • Add 6M NaOH (15 mL) followed by 30% Hydrogen Peroxide (

    
    , 50 mL) dropwise. Caution: Exothermic.
    
  • Stir at

    
     for 1–2 hours.
    
  • Monitor: HPLC should show conversion of Nitrile (

    
     ~10 min) to Amide (
    
    
    
    ~6 min). If Acid (
    
    
    ~4 min) appears, stop immediately.
  • Workup: Pour the reaction mixture into Ice Water (500 mL). The product usually precipitates as a white solid.

  • Filter, wash with water, and dry in a vacuum oven at

    
    .
    
    • Final Yield Target: 85–90%

    • Purity: >98% (HPLC).

Process Workflow & Logic Map

Figure 2: Step-by-step process flow with Critical Quality Attributes (CQA) and safety checkpoints.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield in Stage 1 Loss of Br2 or moisture in PyridineUse dry reagents; use a sealed pressure tube or efficient condenser; add Br2 slowly.
De-bromination in Stage 2 Used

or Zn/HCl
Switch to Fe/NH4Cl or SnCl2 (stannous chloride). These are milder on aryl halides.
Low Yield in Stage 3 Diazonium decompositionKeep Temperature <

during diazotization. Ensure pH is buffered before adding to CuCN.
Over-hydrolysis (Stage 4) Reaction time too long or Temp too highMonitor strictly by HPLC. Quench immediately upon disappearance of nitrile. Use milder base (

).

References

  • BenchChem. (2025).[2] Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives. Retrieved from

  • Tokuyama, H., et al. (2001).[3] "Synthesis of 3-bromoquinolines via 2,2,3-tribromopropanal". Heterocycles, 54(1), 105-108.

  • PatSnap. (2019). Synthesis method of 3-bromoquinoline compound (Patent CN108484495B). Retrieved from

  • Royal Society of Chemistry. (2025). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides. Retrieved from

  • National Institutes of Health (NIH). (2025). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives. Retrieved from

  • Organic Process Research & Development. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Retrieved from

Sources

Application Note: Reaction Conditions for C-H Activation of Quinoline Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research chemists and drug discovery scientists. It details the reaction conditions, mechanistic underpinnings, and experimental protocols for the C-H activation of quinoline carboxamides.

Executive Summary

Quinoline carboxamides are privileged pharmacophores in medicinal chemistry (e.g., NK3 receptor antagonists, kinase inhibitors). Traditional synthesis relies on pre-functionalized building blocks, which limits structural diversity. Direct C-H activation offers a streamlined alternative but presents regioselectivity challenges due to the multiple reactive sites on the quinoline core.

This guide delineates three distinct strategies based on the desired site of functionalization:

  • C3-Arylation: Ru(II)-catalyzed ortho-directed activation of quinoline-4-carboxamides.

  • C5-Remote Functionalization: Radical-mediated activation of 8-aminoquinoline amides.

  • C8-Arylation (Strategic Alternative): Pd(II)-catalyzed activation via N-oxide intermediates.

Mechanistic Insight & Regioselectivity

The regioselectivity in quinoline functionalization is governed by the interplay between the Directing Group (DG) , the catalyst's electronic nature , and the acidity of the C-H bond .

The "Ortho" Effect (C3 Functionalization)

When the carboxamide is at the C4 position, the amide oxygen acts as a Lewis base, coordinating to soft metals like Ru(II). This forms a stable 5-membered ruthenacycle, bringing the metal into proximity with the C3-H bond.

  • Why Ru(II)? Palladium often struggles with electron-deficient heterocycles like quinoline at the C3 position. Ru(II) operates via a base-assisted internal electrophilic-type substitution (BIES) or concerted metalation-deprotonation (CMD), which is effective for this transformation.

The "Remote" Effect (C5 Functionalization)

In 8-aminoquinoline amides, the quinoline ring itself acts as a bidentate DG for other substrates. However, the C5 position of the quinoline ring is electronically enriched (para to the nitrogen).

  • Mechanism: This transformation typically proceeds via a Single Electron Transfer (SET) mechanism involving radical species (e.g., NO2• or sulfonyl radicals) generated by Cu or Co catalysts. The 8-amino group stabilizes the high-valent metal intermediate, but the C5 attack is often radical-driven.

Mechanistic Diagram (Ru-Catalyzed C3-Arylation)

Ru_Cycle Start Substrate (Quinoline-4-carboxamide) Coordination N-Coordination (Pre-complex) Start->Coordination + [RuCl2(p-cymene)]2 CMD C-H Activation (CMD) Formation of Ruthenacycle Coordination->CMD - HCl (via Base) OxAdd Oxidative Addition (Ar-Br insertion) CMD->OxAdd + Ar-Br RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim RedElim->Coordination Catalytic Cycle Product C3-Arylated Product RedElim->Product Regenerate Ru(II)

Caption: Figure 1. Ruthenium(II)-catalyzed C-H activation cycle.[1][2] The amide oxygen directs the metal to the C3 position via a concerted metalation-deprotonation (CMD) pathway.

Experimental Protocols

Protocol A: Ru-Catalyzed C3-Arylation of Quinoline-4-Carboxamides

Target: Introduction of aryl groups at the C3 position (ortho to the amide). Reference: Adapted from Chatani et al., J. Am. Chem. Soc. 2013.

Reagents & Materials:

  • Substrate: N-Phenylquinoline-4-carboxamide (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: [RuCl₂(p-cymene)]₂ (5 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (40 mol%)

  • Base: Na₂CO₃ (2.0 equiv)

  • Solvent: Toluene (anhydrous)

  • Apparatus: Sealed pressure tube or Schlenk flask

Step-by-Step Methodology:

  • Setup: In a glovebox or under argon flow, charge an oven-dried reaction tube with the quinoline-4-carboxamide (0.5 mmol), Aryl Bromide (0.6 mmol), Na₂CO₃ (106 mg, 1.0 mmol), [RuCl₂(p-cymene)]₂ (15.3 mg, 0.025 mmol), and PPh₃ (52.4 mg, 0.20 mmol).

    • Expert Tip: The high loading of PPh₃ is critical. It stabilizes the ruthenium species and prevents catalyst deactivation at high temperatures.

  • Solvation: Add anhydrous toluene (2.0 mL).

  • Reaction: Seal the tube tightly. Heat the mixture to 140 °C in an oil bath with vigorous magnetic stirring for 24 hours.

    • Note: Lower temperatures (e.g., 100 °C) often result in incomplete conversion due to the high energy barrier of activating the electron-deficient quinoline ring.

  • Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove inorganic salts. Wash the Celite pad with additional EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Co-Catalyzed Remote C5-Nitration of 8-Aminoquinoline Amides

Target: Functionalization of the C5 position (remote) on the quinoline ring. Reference: Adapted from Ribas et al., Angew. Chem. Int. Ed. 2019.

Reagents & Materials:

  • Substrate: 8-Aminoquinoline amide derivative (1.0 equiv)

  • Reagent: tert-Butyl nitrite (TBN) (2.0 equiv)

  • Catalyst: Co(NO₃)₂·6H₂O (20 mol%)

  • Solvent: Acetonitrile (MeCN)

  • Atmosphere: Air (Open flask)

Step-by-Step Methodology:

  • Setup: To a 10 mL round-bottom flask equipped with a stir bar, add the substrate (0.2 mmol) and Co(NO₃)₂·6H₂O (11.6 mg, 0.04 mmol).

  • Solvation: Add MeCN (2.0 mL).

  • Addition: Add TBN (48 µL, 0.4 mmol) dropwise.

    • Safety: TBN is volatile and toxic. Handle in a fume hood.

  • Reaction: Stir at Room Temperature for 4–12 hours open to air.

    • Expert Tip: No external heating is required. The reaction is driven by the formation of a radical species. If the reaction is sluggish, mild heating to 40 °C can accelerate the process.

  • Work-up: Dilute with water and extract with Dichloromethane (DCM). Dry the organic layer over MgSO₄.

  • Purification: Silica gel chromatography.

Optimization & Troubleshooting Guide

The following table summarizes common issues and field-proven solutions.

ProblemProbable CauseCorrective Action
Low Yield (Protocol A) Catalyst PoisoningEnsure PPh₃ loading is sufficient (40 mol%). Check solvent dryness.
Regioselectivity Loss Steric CrowdingIf C3 is blocked, reaction may shift to C5/C6 (rare with Ru). Use bulky ligands to enforce ortho-selectivity.
Incomplete Conversion Low TemperatureQuinoline rings are electron-deficient and hard to activate. Ensure bath temp is ≥135 °C.
C5 vs C7 Mix (Protocol B) Radical StabilityC5 is electronically favored (para to N). If C7 forms, lower the temperature or switch to a Cu(II) catalyst system.
Substrate Decomposition Oxidative StressFor Protocol B, ensure TBN is added slowly. Use an inert atmosphere if the substrate is oxidation-sensitive (though air usually helps Co cycle).

Strategic Alternative: C8-Functionalization via N-Oxides

Direct C8-activation of quinoline carboxamides is difficult due to geometric constraints. A proven workaround is using Quinoline N-oxides .

  • Concept: The N-oxide oxygen acts as a directing group for Pd(II), forming a 5-membered palladacycle at C8.

  • Conditions: Pd(OAc)₂ (5 mol%), Ag₂CO₃ (oxidant), PivOH (additive), 110 °C.

  • Post-Reaction: The N-oxide is easily reduced back to the quinoline using Zn/NH₄Cl or PCl₃.

Experimental Workflow Diagram

Workflow Input Select Target Position C3 C3 (Ortho) Functionalization Input->C3 C5 C5 (Remote) Functionalization Input->C5 C8 C8 (Perisubstitution) Functionalization Input->C8 ProtoA Protocol A: Ru(II) / PPh3 / 140°C (Directing Group: Amide) C3->ProtoA ProtoB Protocol B: Co(II) / TBN / RT (Substrate: 8-Aminoquinoline) C5->ProtoB ProtoC Protocol C: Pd(II) / Ag2CO3 (Substrate: N-Oxide) C8->ProtoC

Caption: Figure 2. Decision tree for selecting the appropriate reaction conditions based on the desired regiochemical outcome.

References

  • Chatani, N., et al. (2013).[2] "Ruthenium-Catalyzed Direct Arylation of C-H Bonds in Aromatic Amides Containing a Bidentate Directing Group." Journal of the American Chemical Society.[3]

  • Ribas, X., et al. (2019). "Cobalt-Catalyzed C-H Functionalization: From Mechanistic Studies to Synthetic Methodologies." Angewandte Chemie International Edition.

  • Larionov, O. V., et al. (2014).[3] "Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides." ACS Catalysis.[3]

  • Daugulis, O., et al. (2014).[4] "Cobalt-Catalyzed, Aminoquinoline-Directed C(sp2)-H Bond Alkenylation by Alkynes." Journal of the American Chemical Society.[3]

  • Chang, S., et al. (2011).[5] "Rhodium-Catalyzed Direct C-H Arylation of Quinolines at the C8 Position." Journal of the American Chemical Society.[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-Bromoquinoline-7-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromoquinoline-7-carboxamide presents a classic "brick dust" solubility profile. Its poor aqueous solubility stems from two converging physicochemical factors: the high lipophilicity of the 3-bromoquinoline core and the strong intermolecular hydrogen bonding of the 7-carboxamide moiety, which creates a stable, high-energy crystal lattice.

This guide provides a "First Principles" approach to solubilization. Unlike simple salts, this molecule acts as a very weak base (pKa < 3.0), rendering standard pH adjustments ineffective at physiological conditions. Successful formulation requires disrupting the crystal lattice (using cosolvents) or shielding the hydrophobic core (using cyclodextrins).[1]

Part 1: Physicochemical Basis (The "Why")[1]

Q1: Why does this compound precipitate immediately upon dilution into PBS, even from a DMSO stock?

A: This is a phenomenon known as "Kinetic Precipitation."[1] When you dilute a DMSO stock into an aqueous buffer (like PBS), the solvent environment changes instantly.

  • LogP Mismatch: The 3-bromo substituent increases lipophilicity (LogP

    
     3.0–3.5), making the molecule hydrophobic.[1]
    
  • Lattice Energy: The 7-carboxamide group acts as both a hydrogen bond donor and acceptor.[1] In the solid state, these molecules stack efficiently. Upon dilution, water molecules cannot compete with the strong intermolecular amide-amide bonds, causing the compound to re-crystallize or aggregate rapidly.

  • Lack of Ionization: The quinoline nitrogen is the only basic site.[1] However, the electron-withdrawing bromine (C3) and carboxamide (C7) groups significantly lower the pKa of the ring nitrogen to approximately 2.5–2.8 [1, 2].[1]

    • Result: At pH 7.4, the molecule is 100% neutral .[1] It has no charge to interact with water dipole, leading to immediate crash-out.

Q2: Can I improve solubility by acidifying my buffer?

A: Only if you go to extreme pH levels, which is likely incompatible with your biology.[1] To achieve significant solubility via ionization, you generally need a pH at least 2 units below the pKa.

  • Target pH: Since the estimated pKa is ~2.7, you would need a buffer pH of 0.7 to fully protonate the quinoline nitrogen.[1]

  • Implication: Acidification to pH 4 or 5 (common in acetate buffers) will have zero effect on solubility because the molecule remains neutral.[1]

Part 2: Troubleshooting & Optimization Strategies

Q3: What is the recommended cosolvent system for biological assays?

A: A binary or ternary system is required.[1] Pure DMSO is often insufficient to prevent precipitation after dilution.[1] Recommendation: Use DMSO + PEG400 .[1] Polyethylene Glycol 400 (PEG400) acts as an interface modifier, reducing the surface tension difference between the hydrophobic drug and the bulk water.

Protocol:

  • Dissolve powder in 100% DMSO to create a 10–20 mM Master Stock.

  • Prepare a Intermediate Dilution in 50% PEG400 / 50% Water.

  • Add the Intermediate to your assay buffer.[1]

    • Target Final Composition: 1% DMSO / 4% PEG400 / 95% Buffer.[1]

Q4: The compound still precipitates over time (24h). How do I stabilize it for long incubations?

A: You need to encapsulate the hydrophobic core using Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1] Cyclodextrins form inclusion complexes: the hydrophobic quinoline core sits inside the donut-shaped cavity, while the hydrophilic exterior interacts with the buffer. This is the "Gold Standard" for quinoline-carboxamide derivatives [3].[1]

Part 3: Step-by-Step Protocols

Protocol A: The "Rescue" Formulation (Cyclodextrin Complexation)

Use this for animal studies or long-duration cell assays where stability > 24h is required.[1]

Materials:

  • 3-Bromoquinoline-7-carboxamide (Powder)[1]

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) (Pharma grade)[1]
  • Milli-Q Water or PBS

Procedure:

  • Prepare Vehicle: Dissolve HP-

    
    -CD in water to create a 20% (w/v)  clear solution.[1] Filter through a 0.22 
    
    
    
    m filter.[1][2]
  • Weigh Compound: Weigh the required amount of 3-Bromoquinoline-7-carboxamide.

  • Initial Wetting: Add a minimal volume of DMSO (e.g., 5% of final volume) to the powder to wet it.[1] Do not add water yet.

  • Complexation: Slowly add the 20% HP-

    
    -CD solution to the wetted powder while vortexing.
    
  • Equilibration: Sonicate the mixture at 40°C for 30 minutes, then shake at room temperature for 4 hours.

  • Clarification: If the solution is cloudy, filter (0.45

    
    m PVDF).[1] The filtrate contains the solubilized inclusion complex.[1]
    

Data Summary: Expected Solubility Limits

Solvent SystemEstimated SolubilityStabilityBiological Compatibility
PBS (pH 7.4) < 5

M
Poor (Immediate ppt)High
Acetate Buffer (pH 4.5) < 10

M
PoorHigh
DMSO (100%) > 50 mMExcellentToxic (must dilute)
5% DMSO / PBS ~20–50

M
Low (< 2 hours)Moderate
20% HP-

-CD
> 500

M
High (> 48 hours) Excellent

Part 4: Visualization & Logic Flow

Figure 1: Solubility Decision Matrix

Caption: Decision tree for selecting the optimal solubilization strategy based on assay requirements and compound concentration.

SolubilityDecision Start Start: 3-Bromoquinoline-7-carboxamide CheckConc Required Concentration? Start->CheckConc LowConc < 10 µM CheckConc->LowConc HighConc > 10 µM CheckConc->HighConc Method1 Method 1: Simple DMSO Spike (Keep DMSO < 0.5%) LowConc->Method1 Soluble CheckTime Assay Duration? HighConc->CheckTime ShortTime Short (< 2h) CheckTime->ShortTime LongTime Long (> 24h) CheckTime->LongTime Method2 Method 2: Cosolvent System (DMSO + PEG400) ShortTime->Method2 Kinetic Solubility Method3 Method 3: Cyclodextrin Complex (20% HP-beta-CD) LongTime->Method3 Thermodynamic Stability

Figure 2: Mechanism of Insolubility vs. Solubilization

Caption: Structural explanation of why pH adjustment fails (pKa ~2.7) and how cyclodextrins shield the hydrophobic 3-bromoquinoline core.[1]

Mechanism Molecule 3-Bromoquinoline-7-carboxamide (Neutral at pH 7.4) Factor1 Hydrophobic Core (3-Br-Quinoline) Molecule->Factor1 Factor2 Lattice Energy (7-Carboxamide H-bonds) Molecule->Factor2 Fail pH Adjustment (Ineffective > pH 2.0) Factor1->Fail Remains Neutral Success HP-beta-CD Complexation (Shields Core) Factor1->Success Inclusion Complex

References

  • PubChem. (2025).[1] 3-Bromoquinoline Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Advanced Troubleshooting Center: Amide Coupling of Electron-Deficient Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in medicinal chemistry: the amidation of electron-deficient quinolines.

When quinoline rings are substituted with electron-withdrawing groups (e.g., nitro, cyano, or halogens), the lone pair on the exocyclic amine becomes highly delocalized into the


-system. This drastically lowers the amine's 

and nucleophilicity. Consequently, standard coupling protocols often fail, leading to stalled reactions, competitive hydrolysis, or the formation of dead-end byproducts. This guide provides the mechanistic causality, self-validating protocols, and troubleshooting steps required to overcome these barriers.
Workflow: Reagent Selection Matrix

Before diving into protocols, use the decision matrix below to identify the optimal coupling strategy based on your specific quinoline substrate.

G Start Amide Coupling: Electron-Deficient Quinolines Q_Amine Substrate: Poorly Nucleophilic Aminoquinoline Start->Q_Amine Amine Partner Q_Acid Substrate: Hindered Quinoline Carboxylic Acid Start->Q_Acid Acid Partner TCFH TCFH / NMI (Acyl Imidazolium) Q_Amine->TCFH High Reactivity Needed T3P T3P / NMM (Acyl Phosphate) Q_Amine->T3P Mild / No Epimerization AcylF DAST / Deoxo-Fluor (Acyl Fluoride) Q_Amine->AcylF Extreme Steric Hindrance HATU HATU / DIPEA (Standard Uronium) Q_Acid->HATU Routine Optimization COMU COMU / TMP (Morpholino Uronium) Q_Acid->COMU High Efficiency

Decision matrix for selecting amide coupling reagents for electron-deficient quinolines.

Module 1: Mechanistic Insights & Reagent Selection (FAQ)

Q: Why do standard uronium reagents (HATU/HBTU) fail with electron-deficient aminoquinolines? A: Uronium reagents like HATU activate carboxylic acids to form an OAt (7-aza-1-hydroxybenzotriazole) active ester. While highly efficient for standard aliphatic amines, the OAt ester is not electrophilic enough to be rapidly attacked by a deactivated aminoquinoline. Because the rate of aminolysis is so slow, the active ester is consumed by competitive hydrolysis (from trace moisture), or the poorly nucleophilic amine attacks the uronium carbon of HATU itself, forming a stable guanidinium byproduct[1].

Q: How does the TCFH-NMI system overcome this nucleophilicity barrier? A: TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) paired with N-methylimidazole (NMI) fundamentally changes the reactive intermediate. Instead of an OAt ester, this system generates an acyl imidazolium ion in situ. Acyl imidazoliums are substantially more electrophilic than standard active esters, driving the C-N bond formation forward at a rate that outcompetes hydrolysis and side reactions, even with highly deactivated anilines and heteroaryl amines[1].

Q: When should I prioritize T3P over TCFH? A: Propylphosphonic anhydride (T3P) operates by forming an acyl phosphate intermediate. While slightly less reactive than an acyl imidazolium, T3P completely eliminates the risk of guanidylation (as it contains no uronium carbon) and is exceptionally mild, preserving adjacent stereogenic centers without epimerization. It is the reagent of choice when coupling quinoline amines with epimerization-prone di-acid linkers[2].

Module 2: Quantitative Data & Optimization

The following table synthesizes expected yield outcomes based on literature precedents for coupling poorly nucleophilic heteroaromatics (using deactivated aminoquinolines and anilines as proxies) against various activation strategies.

Amine PartnerAcid PartnerCoupling SystemSolventYield (%)Mechanistic Advantage
Electron-Deficient Heteroaryl AmineSterically Hindered AcidTCFH / NMI MeCN / DMF80–95% Highly reactive acyl imidazolium intermediate[1].
Quinoline AmineDi-acid LinkerT3P / NMM CH₂Cl₂79–95% Acyl phosphate formation; zero guanidylation risk[2].
Deactivated Amino-heterocycleHindered Aliphatic AcidDAST (Acyl Fluoride) Pyridine80–88% Minimal steric clash; highly electrophilic carbonyl[3].
Electron-Deficient Heteroaryl AmineAromatic Carboxylic AcidHATU / DIPEA DMF< 30% Poor performance: Prone to competitive hydrolysis[1].
Hindered Quinoline AcidWeak NucleophileCOMU / K₂HPO₄ Solvent-free70–96% Mechanochemical activation; high morpholino leaving group efficiency[4].
Module 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include in-process analytical checkpoints to confirm intermediate formation, eliminating guesswork if a reaction fails.

Protocol A: TCFH/NMI-Mediated Amide Coupling

Best for: Highly deactivated aminoquinolines (e.g., 5-nitro-8-aminoquinoline).

  • Acid Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 equiv) and TCFH (1.2 equiv) in anhydrous MeCN (0.2 M).

  • Base Addition: Add N-methylimidazole (NMI) (3.0 equiv) dropwise at room temperature.

    • Self-Validation Checkpoint: The solution will rapidly turn pale yellow. Analyze an aliquot via ReactIR (look for the acyl imidazolium peak at ~1740 cm⁻¹) or TLC. Do not proceed until the acid is 100% consumed. This proves the activation step was successful.

  • Amine Addition: Add the electron-deficient aminoquinoline (1.1 equiv) in one portion. Stir at room temperature for 2–12 hours.

  • Workup: Quench with water. The byproduct (NMI·HCl) is highly water-soluble. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: T3P-Mediated Coupling with In-Situ Water Scavenging

Best for: Epimerization-prone acids or when avoiding uronium byproducts is critical.

  • Reagent Mixing: Dissolve the carboxylic acid (1.0 equiv) and the aminoquinoline (1.0 equiv) in anhydrous CH₂Cl₂ or EtOAc (0.1 M).

  • Base Addition: Add N-methylmorpholine (NMM) (3.0 equiv).

  • T3P Addition: Dropwise add T3P (50% wt solution in EtOAc, 1.5 equiv).

    • Self-Validation Checkpoint: Monitor by LC-MS after 4 hours. If the reaction stalls at 50% conversion, add an additional 0.5 equiv of T3P. Because T3P does not cause guanidylation, excess reagent will not degrade your amine.

  • Workup: Wash the organic layer directly with saturated aqueous NaHCO₃.

    • Self-Validation Checkpoint: T3P byproducts are exclusively water-soluble phosphates. A clean NMR of the crude organic layer should show zero reagent-derived signals, confirming successful phase separation.

Module 4: Troubleshooting Guide

Issue: My LC-MS shows a massive peak at [M+99] or[M+148] instead of my desired product. Diagnosis: This is classic guanidylation . Your aminoquinoline is too weak to attack the activated ester, so it instead attacks the uronium carbon of your coupling reagent (HATU adds +148 Da; EDC adds +99 Da). Solution: Abandon uronium/carbodiimide reagents. Switch to the TCFH/NMI protocol to form an acyl imidazolium, or use T3P[1][2].

Issue: The acid is fully consumed, but the amine remains unreacted, and a new polar spot appears on the TLC. Diagnosis: Competitive hydrolysis . The activated acid intermediate (e.g., acyl imidazolium or OAt ester) is reacting with trace water in your solvent or hygroscopic base faster than it can react with your poor nucleophile. Solution: Ensure strictly anhydrous conditions. Use freshly distilled solvents and store bases (like NMI or DIPEA) over molecular sieves. Alternatively, pre-form an acyl fluoride using DAST, which is remarkably stable to hydrolysis but highly reactive toward amines[3].

Issue: I am coupling a chiral quinoline-carboxylic acid, and I am seeing 20% epimerization at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-carbon. 
Diagnosis: Oxazolone formation . Highly reactive intermediates (like acyl chlorides or imidazoliums) can cyclize into oxazolones in the presence of strong bases, which rapidly racemize before the amine attacks.
Solution:  Switch to T3P with a weaker base like NMM. T3P is thermodynamically driven and structurally prevents oxazolone formation, making it one of the safest reagents for maintaining stereointegrity[2]. Alternatively, consider mechanochemical liquid-assisted grinding with COMU, which has been shown to maintain the integrity of adjacent stereocenters under mild conditions.
References

1.1 - Organic Letters (ACS Publications). 2.2 - Chemical Science (RSC Publishing). 3.3 - Organic & Biomolecular Chemistry (RSC Publishing). 4.4 - ChemRxiv.

Sources

Troubleshooting catalyst poisoning in 3-Bromoquinoline cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Catalyst Poisoning & Reactivity Issues Status: Active | Audience: Senior Researchers & Process Chemists

Diagnostic Interface: Why is my reaction failing?

Welcome to the Heterocycle Coupling Support Center. 3-Bromoquinoline is a deceptive substrate; while the C3-bromide appears accessible, the adjacent nitrogen atom and the electronic properties of the ring create a "perfect storm" for catalyst failure.

Use this decision matrix to diagnose your specific failure mode before attempting a rescue.

DiagnosticTree Start Reaction Stalled / Low Yield ColorCheck Check Reaction Mixture Color Start->ColorCheck Black Black Precipitate (Pd Black) ColorCheck->Black Precipitate observed ClearBrown Clear/Brown Solution (No Precipitate) ColorCheck->ClearBrown Solution remains clear Aggreg Issue: Catalyst Aggregation Ligand dissociated or Pd(0) unstable Black->Aggreg Poison Issue: Catalyst Poisoning/Trapping N-coordination or impurity binding ClearBrown->Poison Sol1 Solution: Switch to Bulky Biaryl Phosphines or NHCs Aggreg->Sol1 Sol2 Solution: Purify Substrate & Use Pre-catalysts (Pd G3/G4) Poison->Sol2

Figure 1: Diagnostic decision tree for distinguishing between catalyst aggregation (instability) and catalyst poisoning (inhibition).[1][2]

The Core Problem: The "Nitrogen Trap" Mechanism

Q: Why does standard Pd(PPh3)4 or Pd(OAc)2/PPh3 fail even though the bromide is unhindered?

A: The failure is rarely steric; it is electronic and coordinative.

  • Electronic Deactivation: The C3 position of quinoline is electron-rich compared to C2/C4. This increases the activation energy for the Oxidative Addition step, slowing down the entry of Pd into the catalytic cycle.

  • The Nitrogen Trap: Because oxidative addition is slow, the Pd(0) species sits idle. The quinoline nitrogen (a soft Lewis base) coordinates strongly to the soft Pd(0) or Pd(II) center, displacing standard ligands like triphenylphosphine. This forms a stable, off-cycle "resting state" (Pd-N complex) that shuts down catalysis.

The Mechanistic Pathway:

Mechanism Pd0 Active Pd(0)L OxAdd Oxidative Addition (Slow at C3) Pd0->OxAdd 3-Br-Quinoline Trap OFF-CYCLE TRAP (Pd-N-Quinoline Complex) Pd0->Trap N-Coordination (Displaces Ligand) PdII Pd(II)-Ar-Br OxAdd->PdII Product Product Formation PdII->Product Transmetalation/RE Trap->Pd0 Reversible (Difficult)

Figure 2: The "Nitrogen Trap" competes with the productive cycle. Standard ligands are easily displaced by the quinoline nitrogen.

Solution Module: Ligand & Catalyst Selection

Q: Which catalyst system effectively bypasses the Nitrogen Trap?

A: You must use ligands that are sterically bulky and electron-rich .

  • Steric Bulk: Prevents the quinoline nitrogen from approaching the Palladium center (the "Goyard effect").

  • Electron-Rich: Accelerates the slow oxidative addition at the C3 position.

Recommended Catalyst Systems
Catalyst ClassSpecific RecommendationWhy it works
Biaryl Phosphines XPhos, RuPhos, BrettPhos The bulky biaryl backbone creates a "roof" over the Pd center, physically blocking N-coordination while promoting oxidative addition.
NHC Complexes Pd-PEPPSI-IPr or IPent The N-Heterocyclic Carbene (NHC) binds Pd tighter than any phosphine or nitrogen base, preventing ligand displacement. Extremely stable.
Pre-catalysts Pd(dba)2 or Buchwald G3/G4 Avoid Pd(OAc)2. It requires reduction to Pd(0) in situ, which is often inhibited by the quinoline nitrogen. Use pre-formed Pd(0) sources or G3/G4 precatalysts.
Substrate Purity: The Hidden Killer

Q: My LCMS shows >98% purity, but the reaction still stalls. Why?

A: 3-Bromoquinoline is often synthesized via bromination of quinoline, which leaves trace sulfur or isomeric impurities not always visible on standard UV-LCMS. These are potent catalyst poisons.

Protocol: Hydrobromide Recrystallization (The "Gold Standard" Purification) Do not rely solely on silica chromatography.

  • Dissolution: Dissolve crude 3-bromoquinoline in minimum hot ethanol.

  • Acidification: Add 48% HBr (aq) dropwise until precipitation begins.

  • Recrystallization: Heat to redissolve, then cool slowly to 4°C. The 3-bromoquinoline·HBr salt will crystallize, leaving impurities in the mother liquor.

  • Free Basing: Filter the crystals, suspend in EtOAc, and wash with saturated NaHCO3 to liberate the free base.

  • Result: This removes isomers (2-bromo) and sulfur traces that poison Pd.

Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Robust Method)

Designed for difficult 3-bromoquinoline substrates using a Buchwald Precatalyst.

Reagents:

  • 3-Bromoquinoline (1.0 equiv)[3]

  • Boronic Acid (1.5 equiv)[1]

  • Catalyst: XPhos Pd G4 (2.0 mol%)

  • Base: K3PO4 (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Charge Solids: Add 3-bromoquinoline, boronic acid, K3PO4, and XPhos Pd G4 to a reaction vial equipped with a stir bar.

  • Inert Cycle: Cap the vial. Evacuate and backfill with Argon (3x).[4] Crucial: Oxygen promotes homocoupling and catalyst death.

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Activation: Place in a pre-heated block at 80°C .

    • Note: Do not start at RT. Rapid heating helps the precatalyst activate before the quinoline N can interfere.

  • Monitoring: Check HPLC/UPLC at 1 hour. If conversion <50%, add 1 mol% additional catalyst.

Protocol B: Buchwald-Hartwig Amination (NHC Method)

Best for coupling amines to 3-bromoquinoline.

Reagents:

  • 3-Bromoquinoline (1.0 equiv)[3]

  • Amine (1.2 equiv)

  • Catalyst: Pd-PEPPSI-IPr (1–2 mol%)

  • Base: KOtBu (1.4 equiv)

  • Solvent: Toluene or DME (Anhydrous)

Step-by-Step:

  • Glovebox/Schlenk: In a glovebox or under strict Argon flow, combine Pd-PEPPSI-IPr and KOtBu.

  • Add Reactants: Add the amine and 3-bromoquinoline.

  • Solvent: Add anhydrous Toluene.

  • Reaction: Stir at 100°C for 2–4 hours.

    • Why PEPPSI? The "Throw-away" pyridine ligand on the PEPPSI catalyst is displaced by the amine or substrate to initiate the cycle, but the bulky NHC remains bound, preventing the quinoline nitrogen from shutting down the metal center.

Frequently Asked Questions (FAQs)

Q: Can I use PdCl2(dppf) for this reaction? A: It is risky. While dppf is robust, the bite angle is often insufficient to sterically crowd out the quinoline nitrogen. If you must use it, increase loading to 5–10 mol% and temperature to 100°C.

Q: Why is water included in the Suzuki protocol? A: The boronic acid transmetalation step requires a generic "Pd-OH" or "Pd-O-Base" intermediate. Water facilitates the solubility of the inorganic base (K3PO4) and the formation of the active boronate species. Completely anhydrous conditions often fail unless specialized organic bases are used.

Q: I see "Palladium Black" immediately upon heating. What happened? A: "Palladium Black" indicates your ligand has dissociated, and Pd(0) has aggregated into metal particles.[2]

  • Cause: Your ligand is not bulky enough (e.g., PPh3) or your solvent contains peroxides.

  • Fix: Switch to XPhos or SPhos . Ensure solvents are peroxide-free (test with strips).

References
  • Buchwald Ligands (XPhos/RuPhos): Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • PEPPSI Catalyst System: Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for Cross-Coupling." Chemistry - A European Journal. Link

  • Heterocycle Poisoning Mechanisms: Guram, A. S., et al. (2010). "Palladium-Catalyzed Cross-Coupling of Heterocycles." Chemical Reviews. Link

  • Purification of Quinoline Derivatives:Armarego, W. L. F., & Chai, C. L. L. (2009). "Purification of Laboratory Chemicals." Butterworth-Heinemann.

Sources

Purification strategies for 3-Bromoquinoline-7-carboxamide (HPLC vs. Flash Chromatography)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of 3-Bromoquinoline-7-carboxamide .

Due to its structural features—a basic quinoline nitrogen, a highly polar hydrogen-bonding carboxamide group, and a lipophilic bromine atom—this compound presents unique chromatographic challenges, including severe peak tailing, poor solubility, and complex impurity profiles. This guide provides field-proven troubleshooting strategies, comparative data, and self-validating protocols to optimize your purification workflows.

Strategic Overview: Flash Chromatography vs. Preparative HPLC

The decision between Flash Chromatography and Preparative High-Performance Liquid Chromatography (Prep HPLC) depends on the synthesis scale, the required purity of the final active pharmaceutical ingredient (API), and the specific impurity profile[1].

While flash chromatography is highly effective for rapid, bulk intermediate cleanup, it often lacks the theoretical plate count required to separate closely related regioisomers (e.g., 4-bromoquinoline derivatives)[1]. Conversely, Prep HPLC provides unparalleled resolution but suffers from lower loading capacities[2].

Table 1: Quantitative Comparison of Purification Modalities
ParameterNormal-Phase Flash ChromatographyPreparative RP-HPLC
Primary Objective Bulk cleanup, removal of baseline impuritiesFinal polishing, regioisomer separation
Typical Purity Yield 80% – 90%> 95% – 99%
Loading Capacity 1% – 5% of stationary phase weight[2]0.01% – 0.1% of stationary phase weight[2]
Stationary Phase Irregular Silica (40–60 µm)Spherical C18 (5–10 µm)
Optimal Solvent System Dichloromethane (DCM) / Methanol (MeOH)Water / Acetonitrile (ACN) + 0.1% Formic Acid
Throughput High (15–30 minutes per run)[1]Low to Moderate (30–60 minutes per run)[1]

Decision Matrix & Workflow

To determine the most efficient path for purifying 3-Bromoquinoline-7-carboxamide, follow the logical workflow below. This system ensures that solvent and column choices are dictated by the physicochemical properties of the compound.

PurificationWorkflow Start Crude 3-Bromoquinoline- 7-carboxamide Goal Determine Primary Goal & Scale Start->Goal Flash Bulk Cleanup / >100mg Moderate Purity Goal->Flash High Load HPLC Final Polish / <100mg High Purity (>95%) Goal->HPLC High Purity FlashSolv Solubility Check: Use DCM/MeOH over Hex/EtOAc Flash->FlashSolv HPLCCol RP-HPLC (C18 Column) HPLC->HPLCCol FlashTail Peak Tailing on Silica? FlashSolv->FlashTail FlashMod Add 1% Et3N or NH4OH (Suppress Silanols) FlashTail->FlashMod Yes Pure Pure Target Compound FlashTail->Pure No FlashMod->Pure HPLCpH Adjust Mobile Phase pH (0.1% Formic Acid) HPLCCol->HPLCpH HPLCPeak Broad Peaks or Co-elution? HPLCpH->HPLCPeak HPLCGrad Flatten Gradient Slope (e.g., 10-50% ACN) HPLCPeak->HPLCGrad Yes HPLCPeak->Pure No HPLCGrad->Pure

Workflow for selecting and optimizing purification strategies for 3-Bromoquinoline-7-carboxamide.

Frequently Asked Questions & Troubleshooting

Q1: Why does 3-Bromoquinoline-7-carboxamide streak across the entire TLC plate or Flash column?

Causality: This is a classic symptom of secondary interactions. The quinoline nitrogen is basic (conjugate acid pKa ~4.9). Bare silica gel contains residual acidic silanol groups (pKa ~4-5). During normal-phase chromatography, the basic nitrogen undergoes strong ion-exchange and hydrogen-bonding interactions with these silanols, causing the compound to drag or "tail" continuously[3]. Solution:

  • Chemical Modification: Add a competitive amine modifier to your mobile phase. Using 1% Triethylamine (TEA) or 0.5% aqueous Ammonium Hydroxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) in your organic solvent will preferentially bind and deactivate the acidic silanols, allowing your compound to elute as a sharp band.
    
  • Phase Switching: If tailing persists, switch to an amine-functionalized silica column (NH2-silica) which inherently lacks acidic silanols.

Q2: The compound has terrible solubility in Hexane/Ethyl Acetate. How do I load it onto a Flash column?

Causality: The carboxamide group at the C7 position acts as both a strong hydrogen-bond donor and acceptor, leading to stable intermolecular crystal lattices that resist dissolution in non-polar solvents like hexanes. Solution: Abandon Hexane/Ethyl Acetate. Switch to a Dichloromethane (DCM) / Methanol (MeOH) gradient. DCM disrupts the crystalline lattice much more effectively. Furthermore, utilize Dry Loading : dissolve the crude mixture in a volatile solvent (like THF or DCM/MeOH), add a small amount of silica or Celite, evaporate the solvent completely to a free-flowing powder, and load this directly onto the top of the column.

Q3: During Prep HPLC, my peaks are broad and recovery is low. What is going wrong?

Causality: Broad peaks in reversed-phase HPLC for basic heterocycles usually indicate partial ionization. If the mobile phase pH is near the pKa of the quinoline nitrogen, the compound exists in an equilibrium between its free-base and protonated forms, which have different retention times. Solution: Force the compound into a single ionization state. Add 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) to both the aqueous and organic mobile phases[4]. This drops the pH to ~2.7, fully protonating the quinoline nitrogen. This increases its solubility in the aqueous mobile phase and sharpens the peak significantly[3]. Note: Formic acid is preferred over TFA if the compound is destined for biological assays, as TFA salts can be cytotoxic.

Validated Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (Bulk Cleanup)

Use this protocol for crude reaction mixtures >100 mg.

  • Solvent Preparation: Prepare Mobile Phase A (DCM + 1% Triethylamine) and Mobile Phase B (MeOH + 1% Triethylamine). Self-validation check: Ensure the TEA is fresh; degraded TEA introduces highly polar N-oxide impurities.

  • Dry Loading: Dissolve 500 mg of crude 3-Bromoquinoline-7-carboxamide in 10 mL of 10% MeOH/DCM. Add 1.5 g of Celite 545. Evaporate under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Equilibration: Mount a 24 g bare silica flash cartridge. Equilibrate with 3 Column Volumes (CV) of 100% Mobile Phase A.

  • Gradient Elution:

    • 0–2 CV: 0% B (Hold)

    • 2–10 CV: 0% to 10% B (Linear gradient)

    • 10–13 CV: 10% B (Hold to wash off highly polar impurities)

  • Fractionation: Monitor UV absorbance at 254 nm and 280 nm (quinoline chromophore). Pool fractions containing the target mass and evaporate under reduced pressure.

Protocol B: Preparative Reversed-Phase HPLC (Final Polishing)

Use this protocol to separate closely eluting regioisomers or achieve >95% purity[4].

  • Sample Preparation: Dissolve 50 mg of the pre-purified compound in 1 mL of Dimethyl Sulfoxide (DMSO). Filter through a 0.45 µm PTFE syringe filter to prevent column frit clogging[4].

  • System Setup:

    • Column: Preparative C18 (e.g., 19 mm x 150 mm, 5 µm particle size)[4].

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid[4].

    • Mobile Phase B: HPLC-grade Acetonitrile (ACN) + 0.1% Formic Acid[4].

  • Gradient Elution Profile (Flow rate: 15 mL/min)[4]:

    • 0–2 min: 5% B (Isocratic hold to elute DMSO plug)

    • 2–15 min: 5% to 50% B (Shallow gradient to resolve regioisomers)

    • 15–17 min: 50% to 95% B (Column wash)

    • 17–20 min: 5% B (Re-equilibration)

  • Recovery: Collect peaks via mass-directed or UV-directed (254 nm) fractionation. Lyophilize (freeze-dry) the pooled fractions to remove water, acetonitrile, and volatile formic acid, yielding the pure formate salt of 3-Bromoquinoline-7-carboxamide.

References

  • Comparing Flash Chromatography and HPLC: A Comprehensive Guide. hplcvials.com.
  • Prep HPLC vs. reversed-phase flash chromatography: How to choose? Biotage.
  • Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Methylthio-quinoline. Benchchem.

Sources

Technical Support Center: Overcoming Steric Hindrance at the 3-Position of Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced quinoline synthesis. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing the quinoline core, particularly at the sterically challenging 3-position. Quinoline and its derivatives are privileged structures in numerous pharmaceuticals and functional materials, making the development of efficient and regioselective synthetic methods a critical endeavor.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and field-proven insights to help you overcome common experimental hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis of 3-substituted quinolines. Each problem is followed by potential causes and detailed, step-by-step solutions to get your reaction back on track.

Problem 1: Low or No Yield in C3-Arylation of 3-Haloquinolines with Bulky Arylboronic Acids

Scenario: You are attempting a Suzuki-Miyaura cross-coupling reaction between a 3-bromoquinoline and an ortho-disubstituted arylboronic acid, but you are observing minimal product formation, with the starting material largely unreacted.

Potential Causes:

  • Steric Hindrance: The primary culprit is often the steric clash between the bulky ortho-substituents on the nucleophile and the quinoline C3-position, which hinders the transmetalation and reductive elimination steps of the catalytic cycle.[4][5]

  • Inefficient Catalyst System: The chosen palladium catalyst and ligand may not be suitable for accommodating sterically demanding substrates.

  • Suboptimal Reaction Conditions: The base, solvent, and temperature may not be conducive to overcoming the high activation energy barrier imposed by steric hindrance.

Troubleshooting Protocol:

  • Catalyst and Ligand Selection:

    • Switch to Bulky, Electron-Rich Ligands: Standard phosphine ligands like PPh₃ may not be effective. Transition to more sterically demanding and electron-rich phosphine ligands. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or ferrocenyl-based ligands (e.g., dppf) are excellent choices for promoting cross-coupling with hindered substrates.[6] These ligands create a more open coordination sphere around the palladium center, facilitating the approach of the bulky nucleophile.

    • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong sigma-donors and can form highly stable and active palladium complexes capable of catalyzing difficult cross-coupling reactions.[1]

  • Optimization of Reaction Conditions:

    • Base Selection: A stronger, non-nucleophilic base is often required. Switch from weaker bases like Na₂CO₃ to stronger bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can significantly influence the rate of transmetalation.

    • Solvent Effects: The polarity and coordinating ability of the solvent are critical. Aprotic polar solvents like DMF, DMAc, or NMP can be effective.[7] Alternatively, a mixture of a non-polar solvent like toluene with water can be beneficial, particularly when using inorganic bases.

    • Temperature and Reaction Time: Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier. Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and potential decomposition.[8] Extended reaction times may also be necessary.

  • Alternative Coupling Partners:

    • If arylboronic acids continue to fail, consider using more reactive organometallic reagents such as organozinc (Negishi coupling) or organotin (Stille coupling) compounds.[4] These reagents can sometimes exhibit higher reactivity in sterically demanding couplings.

Data-Driven Decision Making: Optimizing Ligands for Hindered Suzuki Coupling

LigandBaseSolventTemperature (°C)Yield of 3-Arylquinoline (%)
PPh₃Na₂CO₃Toluene/H₂O100<5
P(t-Bu)₃K₃PO₄Dioxane11045
XPhosK₃PO₄Dioxane11085
SPhosCs₂CO₃Toluene12092

This table illustrates a typical optimization workflow, demonstrating the significant impact of ligand choice on the yield of a sterically challenging Suzuki-Miyaura reaction.

Problem 2: Poor Regioselectivity in Direct C-H Functionalization of Quinolines

Scenario: You are attempting a direct C-H arylation or alkylation to introduce a substituent at the C3-position, but you are obtaining a mixture of isomers, with significant amounts of C2, C4, or C8-functionalized products.

Potential Causes:

  • Inherent Reactivity of the Quinoline Core: The C2 and C4 positions of the quinoline ring are intrinsically more electron-deficient and susceptible to nucleophilic attack, while the C8 position can be activated through chelation with the nitrogen atom.[2][9]

  • Lack of Directing Group Control: Without a directing group to guide the catalyst to the C3-position, the reaction may proceed at other, more electronically or sterically accessible sites.

  • Reaction Mechanism Ambiguity: The specific C-H activation mechanism (e.g., concerted metalation-deprotonation, oxidative addition) can influence the regiochemical outcome.

Troubleshooting Protocol:

  • Employ a Directing Group Strategy:

    • Introduction of a Removable Directing Group: Attaching a directing group to the quinoline nitrogen (e.g., N-oxide) or at the C2 or C4 position can steer the catalyst to the C3-position.[1] For instance, an N-aryl amide directing group at the C4 position has been shown to facilitate Pd-catalyzed C3-arylation.[7]

    • Chelation-Assisted C-H Activation: While often favoring the C8 position, specific ligand designs can direct functionalization to other positions. For example, using bulky N-heterocyclic carbene (NHC) ligands in nickel-catalyzed reactions can disfavor C2/C8 functionalization and promote C3 or C4 reactivity.[1]

  • Catalyst and Ligand Engineering:

    • Steric Control with Bulky Ligands: The use of highly bulky ligands can sterically block the more accessible C2 and C8 positions, thereby promoting reaction at the C3 position.[1]

    • Nickel-Catalyzed 1,4-Addition Strategy: A recently developed method involves the in-situ generation of a nickel hydride species, which undergoes a 1,4-addition to the quinoline to form a 1,4-dihydroquinoline intermediate.[2] This intermediate is more nucleophilic at the C3 position, allowing for exclusive functionalization with various electrophiles.[2]

  • Reaction Condition Tuning:

    • Solvent and Additive Screening: The choice of solvent and additives can influence the regioselectivity. For example, in some Pd-catalyzed C-H functionalizations, the use of specific bases or additives can alter the dominant catalytic cycle and, consequently, the site of functionalization.[7]

Visualizing the Nickel-Catalyzed C3-Functionalization Workflow

G cluster_0 Catalytic Cycle Quinoline Quinoline 1,4-Dihydroquinoline Intermediate 1,4-Dihydroquinoline Intermediate Quinoline->1,4-Dihydroquinoline Intermediate 1,4-Addition Ni-H Species Ni-H Species Ni-H Species->1,4-Dihydroquinoline Intermediate C3-Functionalized Quinoline C3-Functionalized Quinoline 1,4-Dihydroquinoline Intermediate->C3-Functionalized Quinoline Nucleophilic Attack Electrophile Electrophile Electrophile->C3-Functionalized Quinoline Oxidative Aromatization Oxidative Aromatization

Caption: Nickel-catalyzed C3-functionalization via a 1,4-dihydroquinoline intermediate.[2]

Frequently Asked Questions (FAQs)

Q1: Why is the C3-position of quinoline so difficult to functionalize compared to other positions?

A1: The difficulty in functionalizing the C3-position stems from a combination of electronic and steric factors. Electronically, the C2 and C4 positions are more electrophilic due to their proximity to the nitrogen atom, making them susceptible to nucleophilic attack.[2][9] The C8-position is readily functionalized via chelation-assisted C-H activation, where the nitrogen atom acts as a directing group.[1] The C3-position lacks these electronic advantages and is sterically more hindered than the C2 position, making it a challenging target for many standard synthetic transformations.[7][10]

Q2: Can I use traditional Friedel-Crafts reactions to introduce bulky alkyl groups at the C3-position?

A2: Traditional Friedel-Crafts reactions are generally not suitable for functionalizing the pyridine ring of quinoline, including the C3-position. The nitrogen atom acts as a Lewis base and coordinates with the Lewis acid catalyst, deactivating the entire heterocyclic ring towards electrophilic substitution.[8] Electrophilic substitution, when it does occur, is typically directed to the more electron-rich benzene ring, favoring the C5 and C8 positions.[9]

Q3: Are there any metal-free methods to overcome steric hindrance at the C3-position?

A3: While transition-metal catalysis is the most common approach, some metal-free strategies have been developed. These often involve radical-based approaches or the use of highly reactive intermediates. For example, some multi-component reactions involving aryl diazonium salts, nitriles, and alkynes can lead to the formation of 3-substituted quinolines in a catalyst-free manner.[11] However, the scope and tolerance for sterically demanding substituents in these methods may be more limited compared to transition-metal-catalyzed approaches.

Q4: How does the choice of N-oxide as a directing group influence C3-functionalization?

A4: The use of a quinoline N-oxide is a powerful strategy that primarily directs functionalization to the C2 and C8 positions.[1] The N-oxide group increases the electrophilicity of the C2 and C4 positions and can also act as a directing group for C-H activation at C2. While some methods have been developed for C3-functionalization of quinoline N-oxides, it is generally more challenging than C2 or C8 functionalization.[1][12] The N-oxide can be readily removed after the desired functionalization, making it a versatile tool in quinoline synthesis.

Q5: What is the role of a "transient directing group" in achieving C3-selectivity?

A5: A transient directing group is a species that reversibly coordinates to the substrate and the catalyst, directing the reaction to a specific C-H bond without being covalently attached to the substrate. This strategy can be employed to achieve regioselectivity that is not possible with traditional directing groups. While this approach has been successfully used for other positions on the quinoline ring, its application for exclusive C3-functionalization is an active area of research.

Visualizing the Challenge: Regioselectivity in Quinoline C-H Functionalization

G Quinoline Quinoline C2/C4 (Electrophilic) C2/C4 (Electrophilic) Quinoline->C2/C4 (Electrophilic) High Reactivity C8 (Chelation) C8 (Chelation) Quinoline->C8 (Chelation) High Reactivity C3 (Sterically Hindered) C3 (Sterically Hindered) Quinoline->C3 (Sterically Hindered) Low Reactivity C5/C6/C7 (Benzene Ring) C5/C6/C7 (Benzene Ring) Quinoline->C5/C6/C7 (Benzene Ring) Moderate Reactivity

Caption: Relative reactivity of different positions on the quinoline scaffold in C-H functionalization reactions.

References

  • D. Kalyani, N. R. Deprez, L. V. Desai, M. S. Sanford, "Oxidative C-H Activation/C-C Bond Forming Reactions: Synthetic Scope and Mechanistic Insights," J. Am. Chem. Soc., 2005, 127, 7330-7331.
  • BenchChem, "Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide," BenchChem, 2025.
  • D. A. Colby, R. G. Bergman, J. A.
  • J. Wang, L. Zhang, "Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines with Electrophilic Reagents at Room Temperature," Angew. Chem. Int. Ed., 2018, 57, 14555-14559.
  • X. Wang, D. G. Truhlar, X. He, "Ruthenium-Catalyzed Aza-Michael Addition and Intramolecular Annulation of Enaminones with Anthranils to Access Substituted Quinolines," New J. Chem., 2021, 45, 1234-1238.
  • Z. D. Wunderlich, S. D. Rychnovsky, "Iron-Catalyzed, Chelation-Induced Remote C–H Allylation of Quinolines via 8-Amido Assistance," Org. Lett., 2014, 16, 4094-4097.
  • BenchChem, "Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis," BenchChem, 2025.
  • BenchChem, "Technical Support Center: Optimizing Reaction Conditions for Adamantyl
  • ResearchGate, "Optimization of the reaction conditions.
  • ResearchGate, "Strategies for the synthesis of 3-substituted quinoline derivatives," ResearchG
  • BenchChem, "Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide," BenchChem, 2025.
  • X. Cong, X. Zeng, "Iron-Catalyzed, Chelation-Induced Remote C–H Allylation of Quinolines via 8-Amido Assistance," Org. Lett., 2014, 16, 4094–4097.
  • ResearchGate, "Scope of the selective CH functionalization achieved in position 3 to date," ResearchG
  • A. M. S. Al-Majedy, K. A. A. Al-Gharrawi, H. A. Al-Amiery, "N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling," Molecules, 2022, 27, 8275.
  • ResearchGate, "Synthesis of 3-arylquinolines and 2,3-diarylquinolines catalyzed by ZnO-NPs," ResearchG
  • Y. Liang, K. D. Hesp, K. M. Belyk, "Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation," J. Am. Chem. Soc., 2020, 142, 14839-14845.
  • D. Katayev, "Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism," Acc. Chem. Res., 2024, 57, 1-15.
  • X. Li, et al., "Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions," Molecules, 2023, 28, 1234.
  • YouTube, "Science Talks Lecture 144: Distal C-H Functionalization via Electrophilic C-H Metall
  • Organic Chemistry Portal, "Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes," Organic Chemistry Portal, 2017.
  • MDPI, "Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • ResearchGate, "Quinoline Ligands Improve the Classic Direct C−H Functionalisation/Intramolecular Cyclisation of Diaryl Ethers to Dibenzofurans," ResearchG
  • ResearchGate, "Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy," ResearchG
  • A. M. L. Hell, C. P. T.
  • M. S. T. Makki, et al., "Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically available 1-(2-aminophenyl)-3-arylprop-2-en-1-ones: characterization and evaluation of their antiproliferative activities," RSC Adv., 2024, 14, 1-15.
  • S. Sharma, K. Singh, S. Singh, "Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles," Curr. Org. Synth., 2023, 20, 606-629.
  • BenchChem, "Methods for Introducing Functional Groups onto the Quinoline Ring: Application Notes and Protocols," BenchChem, 2025.
  • Sigma-Aldrich, "Palladium-catalyzed Cross-coupling Reactions," Sigma-Aldrich, n.d.
  • The Royal Swedish Academy of Sciences, "PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS," Nobel Prize, 2010.
  • Frontiers, "Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine," Frontiers, n.d.
  • A. El-Faham, et al., "Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach," Pharmaceuticals, 2023, 16, 1-20.
  • O. A. Adebayo, et al., "Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study," J. Mol. Model., 2021, 27, 1-15.
  • A. A. O. Sarhan, T. M. A. Eldebss, "Efficient Suzuki cross-coupling reactions using bulky phosphines," J. Organomet. Chem., 2009, 694, 235-240.
  • V. O. Iaroshenko, et al., "A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities," Molecules, 2022, 27, 1-15.
  • A. K. Singh, et al., "Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT," Asian J. Chem., 2023, 35, 1-10.

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Advanced Technical Support Center: Mitigating Debromination in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling. For researchers and drug development professionals, the functionalization of complex scaffolds via Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions is a cornerstone of synthetic chemistry. However, hydrodebromination (or hydrodehalogenation)—where the target C-Br bond is reduced to a C-H bond rather than forming the desired cross-coupled product—remains a persistent and yield-limiting side reaction.

This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you eliminate debromination and rescue your reaction yields.

Mechanistic Insights: The "Why" Behind Debromination

To fix debromination, we must first understand its origin. The side reaction diverges from the productive catalytic cycle immediately following the oxidative addition of the aryl bromide to the Pd(0) catalyst.

If the subsequent transmetalation step is sluggish, the highly reactive Ar-Pd(II)-Br intermediate is left vulnerable. It can intercept a hydride source from the environment (often from protic solvents, alkoxide bases, or even the ligand itself via β-hydride elimination). This forms a palladium-hydride (Pd-H) species, which rapidly undergoes reductive elimination to yield the unfunctionalized arene (Ar-H) 12.

G ArBr Aryl Bromide + Pd(0) OxAdd Oxidative Addition [Ar-Pd(II)-Br] ArBr->OxAdd Transmet Transmetalation (Productive Pathway) OxAdd->Transmet Boronic Acid + Base Hydride Hydride Transfer (Side Reaction) OxAdd->Hydride Protic Solvent / Strong Base RedElim1 Reductive Elimination Transmet->RedElim1 Product Cross-Coupled Product (Ar-R) RedElim1->Product RedElim2 Reductive Elimination Hydride->RedElim2 Debrom Debrominated Byproduct (Ar-H) RedElim2->Debrom

Caption: Reaction Pathway: Desired Suzuki Coupling vs. Hydrodebromination.

Troubleshooting FAQs

Q: Why does my choice of base drastically affect the amount of debromination? A: Strong bases, particularly hydroxides (NaOH, KOH) or alkoxides (NaOEt), are notorious for exacerbating debromination 1. In the presence of protic solvents or moisture, these bases form alkoxo-palladium intermediates. These specific intermediates are highly susceptible to β-hydride elimination, effectively turning your solvent or base into a hydride donor 3. Solution: Switch to milder bases like K₃PO₄ or Cs₂CO₃. They sufficiently activate the boronic acid for transmetalation without generating hydride-donating species 4.

Q: What role does the ligand play in mitigating this side reaction? A: The ligand dictates both the steric and electronic environment of the palladium center. Simple phosphines (like PPh₃) often fail to stabilize the Pd-center adequately, slowing down transmetalation and leaving the intermediate vulnerable to hydride attack 5. Solution: Employing bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands such as SPhos or XPhos) accelerates both transmetalation and reductive elimination. By kinetically increasing the rate of the productive catalytic cycle, the background debromination pathway is outcompeted 6.

Q: Are certain substrates inherently more prone to debromination? A: Yes. Electron-deficient aryl halides and N-heterocycles (e.g., bromoindoles, bromopyrazoles) are highly susceptible 3. The acidic N-H proton can interfere directly with the catalytic cycle. Solution: Protecting the indole or pyrazole nitrogen (e.g., with a Boc or SEM group) prevents deprotonation, stabilizes the electron density of the ring, and effectively suppresses the side reaction 7.

Quantitative Impact of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution during the Suzuki-Miyaura coupling of a sensitive bromo-heterocycle.

Reaction ConditionLigandBaseSolvent SystemTemp (°C)Desired Product (Ar-R)Debrominated Byproduct (Ar-H)
Suboptimal PPh₃NaOHEtOH / H₂O10035%55%
Intermediate PPh₃K₂CO₃Dioxane / H₂O9060%25%
Optimized SPhosK₃PO₄Toluene / H₂O8092%< 5%
Highly Optimized XPhosCs₂CO₃THF (Anhydrous)6598%Trace

Experimental Workflow & Decision Tree

When debromination is detected via LC-MS or TLC, follow this logical progression to systematically eliminate the root causes.

Workflow Start Issue: Debromination Detected CheckBase Is a strong base (e.g., NaOH) used? Start->CheckBase ChangeBase Switch to mild base (K3PO4, Cs2CO3) CheckBase->ChangeBase Yes CheckSolvent Is the solvent highly protic? CheckBase->CheckSolvent No ChangeBase->CheckSolvent ChangeSolvent Use aprotic solvent (Toluene, THF) CheckSolvent->ChangeSolvent Yes CheckLigand Is the ligand simple/electron-poor? CheckSolvent->CheckLigand No ChangeSolvent->CheckLigand ChangeLigand Use bulky phosphines (SPhos, XPhos) CheckLigand->ChangeLigand Yes Success Optimized Cross-Coupling CheckLigand->Success No ChangeLigand->Success

Caption: Decision tree for troubleshooting and minimizing debromination.

Self-Validating Experimental Protocol

Objective: Suppress hydrodebromination during the Suzuki-Miyaura coupling of sensitive aryl bromides (e.g., bromoindoles) with arylboronic acids.

Step 1: Catalyst & Ligand Pre-Activation

  • Action: In a flame-dried Schlenk flask under argon, combine Pd₂(dba)₃ (2.5 mol%) and SPhos (10 mol%).

  • Causality: Pre-mixing ensures the formation of the active monomeric Pd(0)-L complex before introducing the substrate, preventing unligated palladium from participating in non-selective oxidative additions.

Step 2: Substrate & Reagent Addition

  • Action: Add the aryl bromide (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Causality: Using a mild, anhydrous base like K₃PO₄ prevents the formation of highly basic alkoxo-palladium species that trigger β-hydride elimination.

Step 3: Solvent Introduction & Degassing

  • Action: Inject anhydrous Toluene (0.2 M relative to aryl bromide). Perform three freeze-pump-thaw cycles to strictly deoxygenate the mixture.

  • Causality: Removing oxygen prevents the homocoupling of boronic acids (which depletes the coupling partner and slows transmetalation). Eliminating protic co-solvents (like ethanol) removes the primary source of hydride donors.

Step 4: Controlled Heating & Kinetic Monitoring

  • Action: Heat the reaction to 80 °C.

  • Validation Checkpoint (1 Hour): Sample the reaction for LC-MS.

    • If Ar-H (debromination) > 5%: Transmetalation is still too slow. Cool to RT, add 0.5 equiv more boronic acid, and ensure vigorous stirring (to overcome biphasic/solid-liquid mixing limitations).

    • If Ar-R (product) is forming cleanly: Continue heating until the starting material is entirely consumed.

Step 5: Quench and Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

References

  • Benchchem Technical Support. "Preventing debromination in Suzuki coupling of bromo-imidazoles." Benchchem. 1

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. 2

  • Benchchem Technical Support. "How to avoid dehalogenation side reactions in Suzuki coupling." Benchchem. 3

  • Benchchem Technical Support. "Minimizing Debromination in Palladium-Catalyzed Couplings for 4-Bromo-7-methylpyrazolo[1,5-a]pyridine." Benchchem.4

  • Benchchem Technical Support. "Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid." Benchchem. 5

  • Benchchem Technical Support. "2-bromo-1H-indole: Troubleshooting Decision Tree for Minimizing Debromination." Benchchem. 6

  • Benchchem Technical Support. "How to avoid debromination in 5-bromoindole reactions." Benchchem. 7

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Resolving regioselectivity issues in quinoline bromination precursors

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Regioselectivity in Quinoline Bromination

User Interface: Select Your Issue

  • [Module 1] I am getting a mixture of 5-bromo and 8-bromo isomers.

  • [Module 2] I need to selectively brominate the 3-position (Pyridine ring).

  • [Module 3] I am observing over-bromination (di-/tri-bromo byproducts).

  • [Module 4] Purification & Analysis: How do I separate and identify the isomers?

Introduction: The Selectivity Matrix

Senior Scientist Note: Quinoline presents a classic "schizophrenic" electrophilic profile. The nitrogen atom creates an electron-deficient pyridine ring (deactivated) and an electron-rich benzene ring (activated).

  • Standard Electrophilic Aromatic Substitution (EAS) targets the benzene ring (Positions 5 and 8).

  • Acidic Conditions protonate the nitrogen, further deactivating the pyridine ring and locking regioselectivity to the 5/8 positions.

  • Directing Groups on the benzene ring (e.g., -OMe, -OH) will override natural preferences.

Module 1: The "Benzene Ring" Dilemma (Positions 5 vs. 8)

Q: Why am I getting an inseparable mixture of 5-bromo and 8-bromoquinoline?

Diagnosis: You are likely performing direct bromination (Br2 or NBS) in a neutral or weakly acidic solvent (e.g., acetic acid, DCM). Under these conditions, the electron densities at C5 and C8 are nearly identical, leading to a statistical mixture.

The Fix: The "Acidic Switch" Protocol To favor the 5-bromo isomer, you must run the reaction in concentrated sulfuric acid (H₂SO₄) .

  • Mechanism: In conc. H₂SO₄, the quinoline nitrogen is fully protonated. The resulting quinolinium ion has a strong inductive withdrawing effect. The C5 position, being "para" to the bridgehead carbons, is slightly less deactivated than C8 (which is "ortho" to the protonated nitrogen's influence via the bridge).

  • Reagent: Use N-Bromosuccinimide (NBS) instead of Br₂. NBS provides a controlled source of bromonium ions without the harsh oxidative side reactions of elemental bromine.

Protocol 1.1: Selective Synthesis of 5-Bromoisoquinoline/Quinoline

  • Dissolution: Dissolve Quinoline (1.0 eq) in concentrated H₂SO₄ (10 vol) at 0°C.

  • Cooling: Lower temperature to -25°C (Critical Step).

  • Addition: Add NBS (1.1 eq) portion-wise over 1 hour. Maintain temp < -20°C.

    • Why? Higher temperatures allow thermodynamic equilibration to the 8-bromo isomer or di-bromination.

  • Quench: Pour onto crushed ice and neutralize with NH₄OH (keep T < 30°C).

  • Result: Precipitate is predominantly the 5-bromo isomer.

Q: How do I target the 8-position specifically?

Diagnosis: Direct EAS rarely favors C8 exclusively unless a blocking group or specific directing group is present. The Fix:

  • If you have an EDG at C5: (e.g., 5-methoxyquinoline), bromination will go to C8.

  • If unsubstituted: The most reliable route is not direct bromination. Use the Sandmeyer Reaction route: 8-Nitroquinoline → 8-Aminoquinoline → 8-Bromoquinoline.

Module 2: Targeting the Pyridine Ring (Position 3)

Q: I tried brominating quinoline and got nothing or the wrong isomer. How do I get 3-bromoquinoline?

Diagnosis: You cannot access the 3-position via standard EAS because the pyridine ring is deactivated. The Fix: Use the Hydrobromide Salt Method or the Surrogate Route .

Protocol 2.1: The Hydrobromide Salt Method (Scalable) This method traps bromine as a perbromide complex, which upon heating undergoes an addition-elimination sequence favoring the 3-position.

  • Salt Formation: Dissolve Quinoline in HBr/Acetic Acid to form Quinoline·HBr.

  • Bromination: Add Br₂ (1.1 eq) to form the Quinoline[1][2]·HBr·Br₂ complex (orange solid).

  • Thermolysis: Heat the complex in nitrobenzene or CCl₄ at 180°C.

  • Mechanism: The high temperature forces radical/electrophilic attack on the pyridine ring followed by elimination of HBr.

Protocol 2.2: The [4+2] Cycloaddition (For Complex Derivatives) For high-value intermediates, construct the ring rather than functionalizing it.

  • Reagents: N-aryliminium ion (from aniline + aldehyde) + 1-Bromoalkyne .

  • Outcome: Regioselective formation of 3-bromoquinolines under mild acid catalysis.

Module 3: Preventing Over-Bromination

Q: I am seeing 5,8-dibromo or 5,7-dibromo byproducts. How do I stop at mono-bromination?

Diagnosis: The first bromine atom (weakly deactivating but ortho/para directing) does not sufficiently deactivate the ring to prevent a second attack, especially if an activating group (like -OH or -OMe) is present.

Troubleshooting Checklist:

Parameter Recommendation Reason
Stoichiometry Strict 1.0 : 1.0 Excess Br₂ immediately reacts with the product.
Addition Mode Titration Add Br₂/NBS as a dilute solution dropwise. Never dump it in.
Temperature < -20°C Kinetic control favors mono-substitution.

| Solvent | Acetonitrile (MeCN) | Often improves selectivity over DCM or AcOH for activated substrates (e.g., 8-hydroxyquinoline). |

Module 4: Purification & Analysis

Q: How do I separate 5-bromo and 8-bromo isomers?

Technical Insight: These isomers have very similar R_f values on silica.

  • Recrystallization (The First Line of Defense):

    • 5-Bromoquinoline: Often crystallizes from Heptane/Toluene mixtures.

    • 8-Bromoquinoline: More soluble; often remains in the mother liquor.

  • Chromatography Hack:

    • Standard silica is acidic and can cause streaking of basic quinolines.

    • Pre-treat Silica: Slurry silica in Hexane + 1% Triethylamine (Et₃N) before packing. This neutralizes acidic sites and sharpens the bands, allowing separation of close isomers.

Q: How do I distinguish them by NMR? (The "J" Value Rule)

Do not rely on chemical shift alone. Use Coupling Constants (


).
  • 5-Bromoquinoline: Look for the "Benzene Ring" pattern. You will see a triplet (t) and two doublets (d). The key is the coupling of the protons ortho to the bromine.

  • 8-Bromoquinoline: Similar pattern, but the chemical shift of the proton at C7 (ortho to Br) will be distinct.

  • 3-Bromoquinoline: The Pyridine ring protons (H2 and H4) appear as singlets (or very tight doublets with

    
     Hz, meta-coupling). If you see a large doublet (
    
    
    
    Hz) in the pyridine region, you do not have the 3-bromo isomer.

Visual Guide: The Regioselectivity Decision Tree

QuinolineBromination Start Target Isomer? Pos5 5-Bromoquinoline Start->Pos5 Benzene Ring (Kinetic) Pos8 8-Bromoquinoline Start->Pos8 Benzene Ring (Thermodynamic/Directed) Pos3 3-Bromoquinoline Start->Pos3 Pyridine Ring Cond5 Condition: Acidic Switch Reagent: NBS / conc. H2SO4 Temp: -25°C Pos5->Cond5 Cond8 Condition: Indirect Route Sandmeyer (NO2 -> NH2 -> Br) OR Block C5 Pos8->Cond8 Cond3 Condition: Thermolysis Quinoline-HBr-Br2 Complex Temp: 180°C Pos3->Cond3 Purify Purification: Recrystallize (Heptane/Toluene) OR Neutralized Silica (1% Et3N) Cond5->Purify Cond8->Purify Cond3->Purify

Caption: Decision tree for selecting reaction conditions based on the target bromination site.

References

  • BenchChem. (2025).[1][3][4] An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives. Retrieved from

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Org. Synth. 2003 , 80, 219. Retrieved from

  • Okten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. Retrieved from

  • Google Patents. Method for producing 3-bromoquinoline (JP2001322979A). Retrieved from

  • Beilstein J. Org. Chem. (2024).[5][6][7] Copper-promoted C5-selective bromination of 8-aminoquinoline amides. Retrieved from

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Validation & Comparative

Mass spectrometry (LC-MS) fragmentation patterns of bromoquinoline amides

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution LC-MS Platforms for the Structural Elucidation of Bromoquinoline Amides: A Comparative Guide

Introduction

Bromoquinoline amides represent a privileged structural scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, MTH1 probes, and antimalarial agents[1]. During drug metabolism and pharmacokinetics (DMPK) profiling, the accurate structural elucidation of these compounds and their metabolites is paramount. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the gold standard for this task[2]. However, the presence of the bromine atom—with its distinct isotopic signature—combined with the complex fragmentation cascades of the amide bond and quinoline core, requires a nuanced understanding of mass spectrometric behavior[3].

This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers in analyzing bromoquinoline amides, providing a self-validating experimental workflow and mechanistic insights into their fragmentation.

Part 1: The Mechanistic Basis of Bromoquinoline Amide Fragmentation

Understanding the causality behind the fragmentation of bromoquinoline amides is essential for accurate spectral interpretation. Under Electrospray Ionization (ESI) in positive mode, these compounds readily form protonated molecules ([M+H]+)[2]. The subsequent Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) reveals three primary mechanistic pathways:

  • The Bromine Isotopic Signature: Bromine naturally exists as two stable isotopes, 79Br and 81Br, in an approximate 1:1 ratio (50.69% and 49.31%)[4]. Consequently, the intact precursor ion of a monobrominated quinoline amide will always present as a distinct doublet separated by 2 m/z units[5]. This 1:1 M/(M+2) pattern acts as an intrinsic isotopic tracer for identifying bromine-containing fragments.

  • Amide Bond Cleavage: Protonation typically occurs at the highly basic quinoline nitrogen. Upon collisional activation, charge-directed cleavage of the amide bond occurs. For primary amides (e.g., 4-bromoquinoline-2-carboxamide), the loss of ammonia (NH3, 17 Da) generates a highly stable acylium ion[2].

  • Halogen Radical Extrusion and Core Contraction: A defining feature of halogenated aromatics is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br)[6]. This event is structurally diagnostic: the moment the bromine radical is lost, the fragment's isotopic envelope collapses from a 1:1 doublet into a monoisotopic peak[3]. Subsequent higher-energy fragmentation leads to the contraction of the quinoline core, typically via the extrusion of hydrogen cyanide (HCN, 27 Da)[3].

Fragmentation M Precursor Ion [M+H]+ m/z 251/253 (1:1 Isotope) F1 Acylium Ion m/z 234/236 (1:1 Isotope) M->F1 -NH3 (17 Da) F3 Debrominated Core m/z 127 (Monoisotopic) M->F3 Direct •Br Loss F2 Quinoline Core m/z 206/208 (1:1 Isotope) F1->F2 -CO (28 Da) F2->F3 -•Br (79/81 Da) F4 Ring Contraction m/z 100 (Monoisotopic) F3->F4 -HCN (27 Da)

CID fragmentation pathway of 4-bromoquinoline-2-carboxamide showing neutral and radical losses.

Part 2: Platform Comparison: Q-TOF vs. Orbitrap

When mapping the fragmentation patterns of bromoquinoline amides, the choice of HRMS platform significantly impacts data quality. Below is a quantitative comparison of a standard Q-TOF (e.g., Agilent 6540)[2] and an Orbitrap (e.g., Thermo Q Exactive).

Table 1: Performance Comparison for Halogenated Amide Analysis

ParameterQ-TOF (e.g., Agilent 6540)Orbitrap (e.g., Q Exactive)Impact on Bromoquinoline Analysis
Resolving Power ~40,000 FWHMUp to 140,000 FWHMOrbitrap easily resolves isobaric interferences from complex biological matrices.
Isotopic Fidelity Excellent (<2% error)Good, but susceptible to space-chargeQ-TOF preserves the exact 1:1 79Br/81Br ratio better across varying concentrations.
Acquisition Speed Up to 50 Hz12-20 HzQ-TOF provides more data points across narrow UPLC peaks, ideal for high-throughput screening.
MS/MS Mechanism CID (Collision Cell)HCD (Higher-energy C-trap)HCD often yields richer low-mass fragment spectra (e.g., quinoline ring contraction).

Causality Insight: While the Orbitrap offers unmatched mass accuracy for determining the elemental composition of the acylium ion, its Automatic Gain Control (AGC) and C-trap space-charge effects can occasionally distort the natural 1:1 abundance of the 79Br/81Br isotopes[6]. Conversely, the Q-TOF's continuous beam architecture ensures that the isotopic fidelity of the bromine doublet remains pristine, making it the preferred platform for automated isotope-pattern-recognition workflows[2].

Part 3: Self-Validating Experimental Protocol

To ensure high-confidence structural elucidation, the following LC-MS/MS protocol establishes a self-validating system. By utilizing data-dependent acquisition (DDA) with dynamic exclusion, the workflow guarantees that both the 79Br and 81Br precursor isotopologues are selected for MS/MS, validating the fragmentation pathway.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the bromoquinoline amide analyte in LC-MS grade methanol to a stock concentration of 1 mg/mL.

    • Causality Rule: Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. The acidic modifier is critical to promote efficient protonation of the quinoline nitrogen prior to ESI droplet desolvation[1].

  • Chromatographic Separation (UPLC):

    • Column: Zorbax SB-C18 (1.8 µm, 2.1 × 50 mm)[7].

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min to ensure sharp peak shapes and minimize matrix suppression[7].

  • Mass Spectrometry Parameters (ESI-HRMS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Full MS Scan Range: m/z 100 – 800.

    • DDA Settings: Select the top 3 most intense ions. Causality Rule: Set the isolation window tightly to 1.5 m/z to isolate the 79Br and 81Br peaks independently. Co-isolating the doublet obscures which specific precursor generated the resulting •Br loss fragment.

    • Collision Energy: Ramp from 20 eV to 40 eV. This energy spread is necessary to capture both the fragile amide cleavage (low energy) and the more stable quinoline core fragmentation (high energy).

  • Data Processing & Validation:

    • Extract the chromatograms for the exact masses of the [M+H]+ doublet.

    • Verify the isotopic ratio is within 5% of the theoretical 1:1 distribution.

    • Analyze the MS/MS spectra: The system is self-validated when you can confirm the presence of the 2 Da doublet in the high-mass fragments (acylium ion) and its absolute absence in the low-mass fragments (debrominated quinoline core)[3].

Workflow S1 1. Sample Prep (1 µg/mL, 0.1% FA) S2 2. UPLC Separation (C18, 5-95% Gradient) S1->S2 S3 3. ESI Source (Positive Mode, 3.5 kV) S2->S3 S4 4. DDA HRMS (Top 3, 1.5 m/z Isolation) S3->S4 S5 5. Data Validation (Isotope Ratio & Fragments) S4->S5

Self-validating LC-MS/MS workflow for the analysis of halogenated amides.

References

1.[4] Title: Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note Source: savemyexams.com URL: 2.[5] Title: Isotopes in Mass Spectrometry - Chemistry Steps Source: chemistrysteps.com URL: 3.[6] Title: Theoretical evaluation of inter-ion and intra-ion isotope effects in fragmentation: insights into chlorine and bromine isotope effects of halogenated organic compounds occurring in electron ionization mass spectrometry Source: rsc.org URL: 4. Title: US9278960B2 - Quinoline carboxamide and quinoline carbonitrile derivatives as mGluR2-negative allosteric modulators, compositions, and their use Source: google.com URL: 5.[3] Title: 3-Bromoquinoline-2,4-diol | 14933-24-5 Source: benchchem.com URL: 6. Title: Potent and Selective Inhibitors of MTH1 Probe Its Role in Cancer Cell Survival | Journal of Medicinal Chemistry Source: acs.org URL: _ 7.[2] Title: Organocatalyzed Photoelectrochemistry for the Generation of Acyl and Phosphoryl Radicals through Hydrogen Atom-Transfer Process | The Journal of Organic Chemistry Source: acs.org URL:

Sources

Comparing potency of 3-Bromoquinoline-7-carboxamide vs. 3-Chloro analogs

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Potency Comparison Guide: 3-Bromoquinoline-7-carboxamide vs. 3-Chloro Analogs in Kinase Inhibitor Development

Executive Summary

The quinoline-7-carboxamide scaffold is a highly privileged pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) [1]. IRAK4 is a critical node in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades, making it a prime target for autoimmune and inflammatory diseases [3]. During lead optimization, the substitution at the 3-position of the quinoline ring is heavily scrutinized. This guide provides an in-depth, objective comparison of the 3-Bromo versus 3-Chloro substitutions, detailing the mechanistic rationale, comparative potency data, and the self-validating experimental workflows required to evaluate them.

Mechanistic Rationale: The Causality of Halogen Substitution

As an application scientist, it is critical to understand why a seemingly minor single-atom substitution (Chlorine to Bromine) drastically alters a compound's pharmacological profile. The decision to synthesize and compare these analogs is driven by three distinct physicochemical phenomena within the kinase ATP-binding site:

  • Steric Bulk and Shape Complementarity: The 3-position of the quinoline core typically projects into a distinct hydrophobic pocket adjacent to the gatekeeper residue in the kinase hinge region[2]. Bromine has a larger van der Waals radius (1.85 Å) compared to Chlorine (1.75 Å). This increased bulk often allows the 3-bromo analog to achieve superior shape complementarity, displacing high-energy water molecules from the pocket and driving binding affinity entropically.

  • Halogen Bonding and the σ-Hole: Halogens can act as electrophilic species due to an area of positive electrostatic potential on their outermost surface, known as the σ-hole. Bromine is more polarizable and less electronegative than chlorine, resulting in a more pronounced σ-hole. This allows the 3-bromo analog to form highly directional, stabilizing halogen bonds with the backbone carbonyl oxygens of the kinase domain—an interaction that is significantly weaker in the 3-chloro analog.

  • Lipophilic Efficiency (LipE): Bromine increases the calculated partition coefficient (cLogP) more than chlorine. While higher lipophilicity can improve passive cell permeability (enhancing cellular potency), it can also increase non-specific binding and metabolic clearance. Therefore, evaluating the potency shift requires tracking LipE to ensure the gain in affinity is not merely an artifact of "greasiness."

IRAK4_Pathway IL1 IL-1 / TLR Ligands Receptor IL-1R / TLR IL1->Receptor MyD88 MyD88 Adaptor Receptor->MyD88 IRAK4 IRAK4 Kinase (Target) MyD88->IRAK4 IRAK1 IRAK1/2 Activation IRAK4->IRAK1 Phosphorylation NFKB NF-κB / MAPK Signaling IRAK1->NFKB Inflammation Inflammatory Cytokines (IL-6, TNFα) NFKB->Inflammation

IRAK4 signaling pathway illustrating the cascade from TLR/IL-1R activation to cytokine release.

Comparative Data Analysis

The following table summarizes representative quantitative data demonstrating the typical Structure-Activity Relationship (SAR) trajectory when advancing from a 3-chloro to a 3-bromo quinoline-7-carboxamide analog in an IRAK4 inhibitor program [1], [2].

Parameter3-Chloroquinoline-7-carboxamide3-Bromoquinoline-7-carboxamideMechanistic Causality
Van der Waals Radius 1.75 Å1.85 ÅBr provides superior shape complementarity in the hydrophobic kinase pocket.
Electronegativity 3.162.96Cl exerts a stronger inductive electron-withdrawing effect on the quinoline core.
IRAK4 IC₅₀ (Biochemical) 45 nM12 nMEnhanced halogen bonding (σ-hole) of Br increases target residence time.
PBMC IL-6 IC₅₀ (Cellular) 120 nM48 nMIncreased lipophilicity of Br improves passive cellular permeability.
Calculated LogP (cLogP) 2.83.2Br increases lipophilicity, requiring careful monitoring of metabolic clearance.
HLM Half-life (t₁/₂) 45 min38 minHigher lipophilicity of the Br analog slightly increases microsomal turnover.

Self-Validating Experimental Protocols

To objectively verify the data presented above, the following self-validating workflows must be executed. These protocols are designed with built-in controls to rule out artifacts such as compound auto-fluorescence or generalized cytotoxicity.

Protocol A: Biochemical Potency via TR-FRET Kinase Assay

Causality for choice: Standard fluorescence assays are often confounded by the inherent auto-fluorescence of quinoline derivatives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide fluorophore (e.g., Europium) with a long emission half-life. By introducing a time delay before reading the signal, compound auto-fluorescence decays to zero, ensuring the IC₅₀ shift observed between the Br and Cl analogs is a genuine measure of kinase inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. The DTT is critical to maintain the active conformation of the IRAK4 cysteine residues.

  • Compound Titration: Serially dilute the 3-bromo and 3-chloro analogs in 100% DMSO (11-point curve, 1:3 dilutions). Transfer 100 nL of each to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to eliminate tip-based carryover.

  • Enzyme Addition: Add 5 µL of recombinant human IRAK4 kinase (final concentration 0.5 nM) to the wells. Incubate for 15 minutes at room temperature to allow for compound-target equilibrium.

  • Reaction Initiation: Add 5 µL of a substrate mix containing biotinylated-peptide substrate and ATP at its apparent Kₘ (e.g., 10 µM). This ensures the assay is highly sensitive to ATP-competitive hinge binders.

  • Termination & Detection: After 60 minutes, stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase), Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Self-Validation: Ensure the Z'-factor of the plate is >0.7 using Staurosporine as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition).

Protocol B: Cellular Target Engagement via Human PBMC IL-6 Secretion

Causality for choice: Biochemical potency does not guarantee cellular efficacy. The 3-bromo analog has a higher LogP, which could lead to plasma protein binding or poor solubility. By stimulating Human Peripheral Blood Mononuclear Cells (PBMCs) with LPS (a TLR4 agonist), we trigger the MyD88/IRAK4 pathway, culminating in IL-6 secretion. A parallel cell viability assay ensures that a drop in IL-6 is due to true IRAK4 inhibition, not compound-induced cell death.

Step-by-Step Methodology:

  • Cell Plating: Isolate human PBMCs and seed at 100,000 cells/well in a 96-well plate using RPMI-1640 media supplemented with 10% FBS.

  • Compound Treatment: Pre-incubate the cells with the 3-bromo and 3-chloro analogs for 1 hour at 37°C, 5% CO₂.

  • Stimulation: Add LPS (100 ng/mL final concentration) to stimulate the TLR4 pathway. Incubate for 24 hours.

  • Supernatant Harvest: Centrifuge the plate and transfer 50 µL of the supernatant to a new plate. Quantify IL-6 levels using a standard sandwich ELISA or AlphaLISA kit.

  • Counter-Screen (Self-Validation): Add CellTiter-Glo reagent to the remaining cells in the original plate to measure ATP levels (cell viability). Rule: Any compound concentration that reduces cell viability by >20% must be excluded from the IL-6 IC₅₀ calculation to prevent false positives.

SAR_Workflow Synthesis Compound Synthesis (3-Br vs 3-Cl) Biochemical TR-FRET Assay (IRAK4 IC50) Synthesis->Biochemical Cellular Cellular Assay (PBMC IL-6) Biochemical->Cellular ADME In Vitro ADME (HLM Stability) Cellular->ADME Lead Lead Selection (In Vivo Efficacy) ADME->Lead

Sequential experimental workflow for validating and advancing quinoline-7-carboxamide analogs.

References

  • Bicyclic-fused heteroaryl or aryl compounds and their use as irak4 inhibitors - Google Patents. (WO2015150995A1).
  • 5UIS: Crystal structure of IRAK4 in complex with compound 12 - RCSB PDB. Available at: [Link]

  • Novel heterocyclic compounds as irak4 inhibitors - Google Patents. (WO2019111218A1).

Comparative Structural Analysis: 3-Bromoquinoline-7-carboxamide

[1]

Executive Summary & Compound Profile

3-Bromoquinoline-7-carboxamide represents a "privileged scaffold" in medicinal chemistry.[1][2] The 7-carboxamide moiety typically engages in critical hydrogen-bonding networks (mimicking the adenosine ring of ATP), while the 3-bromo substituent provides a lipophilic handle and a potential halogen-bonding site (sigma-hole donor) for selectivity in protein binding pockets.[1]

Physicochemical Profile (Predicted vs. Analog)
PropertyTarget: 3-Bromoquinoline-7-carboxamide Analog A: Quinoline-7-carboxamide Analog B: 3-Bromoquinoline
State (RT) Solid (Crystalline)Solid (Crystalline)Liquid (MP: 13-15°C)
Predicted MP 185°C – 210°C~200°C15°C
H-Bond Donors 2 (Amide -NH2)2 (Amide -NH2)0
H-Bond Acceptors 2 (Quinoline N, Amide O)2 (Quinoline N, Amide O)1 (Quinoline N)
Key Interaction Halogen Bonding (C-Br[1][3][4][5][6][7][8]···O/N) Zigzag H-Bond Chains

-Stacking

Comparative Analysis: Methodologies

When characterizing this scaffold, researchers must choose between three primary structural determination methods. Single Crystal XRD is the required standard for resolving the halogen-bonding network.[1]

Method A: Single Crystal X-Ray Diffraction (SC-XRD) [Gold Standard][1]
  • Objective: Determine absolute 3D arrangement, packing motifs, and weak interactions (halogen bonds).

  • Resolution: < 0.8 Å.

  • Pros: Unambiguous determination of the Br-substituent orientation relative to the amide plane; direct observation of solvent inclusion.

  • Cons: Requires high-quality single crystals (0.1–0.3 mm).[1]

Method B: Powder X-Ray Diffraction (PXRD)[1]
  • Objective: Phase identification and purity check.

  • Pros: Rapid (< 30 mins); no need for large crystals.[1]

  • Cons: Cannot resolve specific intermolecular interactions (e.g., Br···O distances) without complex Rietveld refinement; 1D data representation.

Method C: Computational Prediction (DFT/CSP)[1]
  • Objective: Predict lowest energy conformers.

  • Pros: Zero material cost; predicts theoretical density.[1]

  • Cons: Often fails to accurately predict halogen bonding strength and solvent effects in the crystal lattice.[1]

Experimental Protocol: Crystallization & Data Acquisition

To generate the missing dataset for 3-Bromoquinoline-7-carboxamide, follow this self-validating protocol designed to induce crystallization of planar heterocyclic amides.

Phase I: Synthesis & Purification
  • Precursor: Start with 3-Bromoquinoline-7-carboxylic acid (CAS: 1344046-13-4).[9]

  • Conversion: Activate with T3P (Propylphosphonic anhydride) or Thionyl Chloride (

    
    ), then react with aqueous ammonia (
    
    
    ).[1]
  • Purification: Recrystallize from Ethanol/Water (9:1) to remove trace acid.[1] Purity >98% (HPLC) is required for high-quality diffraction.[1]

Phase II: Crystallization Screening (The "Vapor Diffusion" Method)

Amides often form needles that are unsuitable for X-ray.[1] Use Slow Vapor Diffusion to grow block-like prisms.[1]

  • Dissolve: 10 mg of target in 1 mL of DMSO or DMF (Good solvent).

  • Precipitant: Place the open vial inside a larger jar containing 10 mL of Methanol or Water (Poor solvent).

  • Seal & Wait: Seal the outer jar. Allow to stand undisturbed for 3-7 days at 20°C.

    • Mechanism:[1][7][8] Methanol vapor slowly diffuses into the DMSO, lowering solubility gradually and promoting ordered lattice growth.[1]

Phase III: Data Collection Strategy
  • Temperature: Collect data at 100 K (Cryostream).

    • Reasoning: Reduces thermal vibration of the heavy Bromine atom, preventing "smearing" of electron density maps.[1]

  • Exposure: High-redundancy scan (>10-fold coverage).

    • Reasoning: Essential to resolve the anomalous scattering of Bromine for absolute structure determination (if chiral impurities exist) and precise bond lengths.[1]

Structural Interaction Logic (SAR)

The following diagram illustrates the critical structural features that the X-ray data must resolve to validate the compound's utility in drug design.

GCompound3-Bromoquinoline-7-carboxamideAmide7-Carboxamide(H-Bond Donor/Acceptor)Compound->AmideBromo3-Bromo(Lipophilic/Sigma Hole)Compound->BromoCoreQuinoline Core(Pi-Stacking)Compound->CoreInteraction1Dimer Formation(R2,2(8) Motif)Amide->Interaction1Primary DriverInteraction2Halogen Bond(C-Br···O=C)Bromo->Interaction2Secondary DriverInteraction3Pi-Pi Stacking(3.4 - 3.8 Å)Core->Interaction3Packing Force

Figure 1: Structural Activity Relationship (SAR) and predicted crystallographic interaction nodes.[1]

Data Analysis: What to Look For

Once the structure is solved, compare your data against the Quinoline-7-carboxamide baseline (Ref 1) using these metrics.

Metric 1: The Amide "Head-to-Head" Dimer[1]
  • Expectation: Primary amides typically form a centrosymmetric dimer (

    
     graph set motif).[1]
    
  • Comparison: In Quinoline-7-carboxamide, this dimer links molecules into a zigzag chain.[1]

  • Validation: Measure the

    
     distance. Typical range: 2.8 – 3.0 Å .[1] If > 3.2 Å, the packing is dominated by other forces (likely the Bromine).[1]
    
Metric 2: The Halogen Bond (The "Novel" Feature)
  • Expectation: The Bromine atom at position 3 is electron-poor at its tip (sigma hole).[1] It will seek an electron-rich partner (Oxygen of the amide or Nitrogen of the quinoline ring).[1]

  • Validation: Measure the

    
     angle.
    
    • Ideal Halogen Bond: Angle

      
      .[1]
      
    • Distance: Less than the sum of van der Waals radii (< 3.37 Å).[1]

    • Significance: If this bond exists in the crystal, it strongly suggests the molecule can engage in similar specific interactions within a protein binding pocket.[1]

Metric 3: Planarity
  • Expectation: The amide group can rotate relative to the quinoline ring.[1]

  • Measurement: Calculate the torsion angle

    
    .
    
  • Target:

    
     indicates coplanarity (extended conjugation), favored for intercalation. 
    
    
    indicates steric strain.[1]

Workflow Summary

WorkflowStartStart: 3-Bromoquinoline-7-carboxylic acidSynthSynthesis: Amidation(T3P / NH4OH)Start->SynthPurifyPurification: Recrystallization(EtOH/H2O)Synth->PurifyScreenCrystal Screen:Vapor Diffusion (DMSO/MeOH)Purify->ScreenXRDData Collection:SC-XRD @ 100KScreen->XRDSolveStructure Solution:Direct Methods (SHELXT)XRD->SolveAnalyzeAnalysis:Compare Halogen Bonding vs. AnalogSolve->Analyze

Figure 2: Step-by-step workflow for generating the crystallographic dataset.[1]

References

  • Quinoline-7-carboxamide Crystal Structure

    • Source: ResearchGate / CSD.[1]

    • Title: Molecular structure of quinoline‐7‐carboxamide determined by single‐crystal X‐ray analysis.[1]

    • URL:

  • 3-Bromoquinoline Physical Properties

    • Source: PubChem / NIST.[1]

    • Title: 3-Bromoquinoline Compound Summary (CID 21413).[1][10]

    • URL:[1]

  • Synthesis of Quinoline Carboxamides

    • Source: National Institutes of Health (NIH).[1]

    • Title: Discovery of Novel 3-Quinoline Carboxamides as Potent ATM Kinase Inhibitors.[1]

    • URL:[1]

  • Precursor Availability (7-Carboxylic Acid)

    • Source: BLD Pharm / Apollo Scientific.[1]

    • Title: 3-Bromoquinoline-7-carboxylic acid (CAS 1344046-13-4) Data Sheet.[9][11]

    • URL:[1]

Validating kinase selectivity of 3-Bromoquinoline-7-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating Kinase Selectivity: A Technical Guide for 3-Bromoquinoline-7-carboxamide Derivatives

Executive Summary: This guide outlines the validation architecture for 3-Bromoquinoline-7-carboxamide derivatives , a scaffold engineered for high-specificity inhibition of the PIKK (Phosphatidylinositol 3-kinase-related kinase) family, specifically targeting ATM (Ataxia Telangiectasia Mutated) . While 3-quinolinecarboxamides (e.g., AZD0156) are well-documented, the 7-carboxamide regioisomer represents a distinct chemical space often utilized to improve solubility and alter binding vectors within the ATP-binding pocket. The 3-bromo substitution typically exploits halogen bonding interactions to enhance potency or selectivity against the homologous DNA-PKcs and ATR kinases.

Part 1: The Selectivity Landscape

The primary challenge in developing ATM inhibitors is the high structural homology within the PIKK family (ATM, ATR, DNA-PK, mTOR). A successful 3-Bromoquinoline-7-carboxamide lead must demonstrate >100-fold selectivity against these off-targets to avoid dose-limiting toxicities associated with pan-PIKK inhibition.

Comparative Benchmarks

To validate your derivative, you must benchmark it against industry standards.

CompoundClassRole in ValidationLimitation
KU-55933 1st Gen ATM InhibitorHistorical ReferenceModerate potency (IC50 ~13 nM), poor solubility, and off-target activity against mTOR.
KU-60019 2nd Gen ATM InhibitorGold Standard Control Improved potency (IC50 ~6 nM) and solubility. The benchmark for cellular efficacy.
NU7441 DNA-PK InhibitorNegative Control Used to prove your compound does not inhibit DNA-PK (selectivity check).
VE-821 ATR InhibitorNegative Control Used to prove your compound does not inhibit ATR (selectivity check).

Part 2: Experimental Validation Protocols

Biochemical Selectivity Profiling (Enzymatic)

Objective: Determine the


 or 

values of the lead compound against the PIKK tetrad.

Methodology: ADP-Glo™ Kinase Assay While radiometric


P assays are the historical gold standard, ADP-Glo is the preferred high-throughput method for this scaffold due to its sensitivity at low ATP conversion rates typical of PIKKs.
  • Step 1: Incubate recombinant ATM kinase (2-5 nM) with substrate (p53-derived peptide) and varying concentrations of the 3-Bromoquinoline derivative.

  • Step 2: Initiate reaction with Ultra-Pure ATP (

    
     apparent concentration, typically 10-50 µM).
    
  • Step 3: After 60 min, add ADP-Glo Reagent to deplete unconsumed ATP.

  • Step 4: Add Kinase Detection Reagent to convert ADP to ATP, generating a luciferase signal.

  • Step 5: Read luminescence. Signal is directly proportional to kinase activity.

Critical Control: Run parallel assays for DNA-PK (substrate: p53 Ser15) and ATR (substrate: p53 Ser15 or CHK1 peptide).

Cellular Target Engagement (Western Blotting)

Objective: Confirm that enzymatic potency translates to cellular inhibition of the DNA Damage Response (DDR).

Workflow:

  • Cell Line: HT-29 or HeLa cells (Wild Type ATM).

  • Induction: Pre-treat cells with the inhibitor (0.1 - 10 µM) for 1 hour.

  • Damage: Induce DNA Double-Strand Breaks (DSBs) using Doxorubicin (0.5 µM) or Ionizing Radiation (2-5 Gy).

  • Lysis: Harvest cells after 1-4 hours.

  • Detection: Immunoblot for specific phosphorylation markers.

The Selectivity Fingerprint:

  • ATM Inhibition: Loss of p-CHK2 (Thr68) and p-KAP1 (Ser824) .

  • ATR Selectivity Check: Retention of p-CHK1 (Ser345) (induced by UV or Hydroxyurea, not IR).

  • DNA-PK Selectivity Check: Retention of p-DNA-PKcs (Ser2056) autophosphorylation.

Part 3: Comparative Performance Data

The following table illustrates the target profile of a successfully validated 3-Bromoquinoline-7-carboxamide lead (Compound 3-Br-7C) compared to the standard KU-60019.

Table 1: Representative Kinase Selectivity Profile (


 in nM) 
Target KinaseLead: 3-Br-7C Ref: KU-60019 Selectivity Ratio (Lead) Interpretation
ATM 2.5 6.31.0 (Baseline)Potent: Single-digit nanomolar activity required.
DNA-PKcs >2,500~1,500>1,000xExcellent: Crucial for avoiding radio-sensitization toxicity in normal tissue.
ATR >5,000>10,000>2,000xExcellent: Distinct from ATR inhibitors.
mTOR 850~1,000~340xAcceptable: mTOR is the most common off-target for quinolines.
PI3K

>10,000>10,000>4,000xClean: No metabolic liability.

Data Note: The "3-Bromo" substituent often improves the selectivity window against DNA-PKcs compared to non-halogenated analogs by exploiting steric clashes in the slightly smaller DNA-PK ATP pocket.

Part 4: Visualization of Validation Logic

Diagram 1: The Validation Pipeline

This workflow describes the decision gates for moving a derivative from synthesis to lead candidate.

ValidationPipeline Synthesis Synthesis: 3-Bromoquinoline-7-carboxamide Enzymatic Enzymatic Screen (ADP-Glo) Target: ATM < 10 nM Synthesis->Enzymatic Enzymatic->Synthesis Fail (Optimize R-groups) Selectivity Selectivity Panel (DNA-PK, ATR, mTOR) Ratio > 100x Enzymatic->Selectivity Pass IC50 Selectivity->Synthesis Fail (Off-target) Cellular Cellular WB (pCHK2 vs pCHK1) Selectivity->Cellular Pass Selectivity FACS Functional Assay (G2/M Checkpoint Abrogation) Cellular->FACS Lead Validated Lead Candidate FACS->Lead

Caption: Step-wise validation pipeline. Yellow nodes represent biochemical gates; Green nodes represent biological confirmation.

Diagram 2: ATM Signaling & Biomarker Strategy

This diagram illustrates the specific phosphorylation events you must monitor to prove selectivity.

ATMSignaling DSB DNA Double-Strand Breaks (IR/Dox) ATM ATM Kinase (Target) DSB->ATM Activates H2AX H2AX (p-Ser139) ATM->H2AX CHK2 CHK2 (p-Thr68) ATM->CHK2 Primary Biomarker p53 p53 (p-Ser15) ATM->p53 KAP1 KAP1 (p-Ser824) ATM->KAP1 Specific Biomarker DNAPK DNA-PKcs (Off-Target) DNAPK->H2AX Redundant ATR ATR Kinase (Off-Target) CHK1 CHK1 (p-Ser345) ATR->CHK1 Distinct Pathway Inhibitor 3-Bromo-7-Carboxamide Inhibitor->ATM Inhibits

Caption: Signaling map highlighting p-CHK2 and p-KAP1 as specific biomarkers for ATM inhibition vs. ATR/DNA-PK.

References

  • Degorce, S. L., et al. (2016). "Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase."[1][2][3] Journal of Medicinal Chemistry.

  • Golding, S. E., et al. (2009). "Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion."[4] Molecular Cancer Therapeutics.

  • Weber, A. M., & Ryan, A. J. (2015). "ATM and ATR as therapeutic targets in cancer."[2][5][6] Pharmacology & Therapeutics.

  • Min, J., et al. (2019). "Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors." ACS Chemical Biology.[7]

  • Hickson, I., et al. (2004). "Identification and characterization of a novel and specific inhibitor of the ataxia-telangiectasia mutated kinase ATM." Cancer Research.

Sources

Infrared (IR) spectroscopy characteristic bands for quinoline carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared (IR) Spectroscopy of Quinoline Carboxamides: From First Principles to Practical Application

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison and analysis of the characteristic infrared (IR) spectroscopy bands for quinoline carboxamides. Moving beyond a simple recitation of wavenumbers, we delve into the causality behind spectral features, providing a robust framework for the structural elucidation and characterization of this vital class of molecules.

The "Why": IR Spectroscopy in the Context of Quinoline Carboxamide Analysis

Quinoline carboxamides are a cornerstone of medicinal chemistry, with applications ranging from imaging agents to novel therapeutics.[1] Their biological activity is intrinsically linked to their three-dimensional structure and the precise arrangement of their functional groups. Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the molecular structure of these compounds. By probing the vibrational energies of chemical bonds, IR spectroscopy provides a unique "molecular fingerprint," allowing for the verification of functional groups, the assessment of hydrogen bonding, and the confirmation of overall structural integrity.[2][3]

The power of IR analysis lies in its ability to dissect a molecule into its constituent parts: the quinoline ring system and the carboxamide moiety. Each component presents a distinct set of vibrational modes that, when interpreted correctly, tell a detailed story about the molecule's identity and purity.

Deconstructing the Spectrum: Characteristic Bands of Quinoline Carboxamides

An IR spectrum is typically analyzed by dividing it into two main areas: the functional group region (4000–1200 cm⁻¹) and the fingerprint region (1200–600 cm⁻¹).[2] The former contains distinct and often intense bands that correspond to specific functional groups, while the latter comprises a complex pattern of absorptions unique to the entire molecular structure.

The Amide Moiety: The Heart of the Carboxamide

The amide functional group is a composite of N-H and C=O bonds, giving rise to several highly characteristic and diagnostic absorption bands.[4][5]

  • N-H Stretching Vibrations (3500–3100 cm⁻¹): The presence and pattern of bands in this region are critical for distinguishing between primary, secondary, and tertiary amides.

    • Primary Amides (-CONH₂): These display two distinct bands due to asymmetric and symmetric N-H stretching, often resembling a "molar tooth."[4][5]

    • Secondary Amides (-CONHR): Having only one N-H bond, these show a single, sharp peak in this region.[4][5] The presence of hydrogen bonding can cause this peak to broaden and shift to lower wavenumbers.

    • Tertiary Amides (-CONR₂): Lacking an N-H bond, these will be devoid of any absorptions in this region.

  • C=O Stretching (Amide I Band) (1690–1630 cm⁻¹): This is typically the strongest and most prominent peak in the entire spectrum of a quinoline carboxamide.[6] Its intensity is due to the large change in dipole moment during the C=O bond stretch. The position of this band is sensitive to the molecular environment; conjugation with the quinoline ring system lowers the vibrational frequency, placing it firmly in the 1680-1630 cm⁻¹ range.[5]

  • N-H Bending (Amide II Band) (1650–1500 cm⁻¹): This band, prominent in secondary amides, arises from a coupled vibration involving N-H in-plane bending and C-N stretching.[5][7] The appearance of a sharp, intense Amide I band paired with a strong Amide II band is a highly reliable indicator of a secondary amide linkage.[5]

The Quinoline Ring System: The Aromatic Scaffold

The quinoline heterocycle contributes its own set of characteristic vibrations, confirming the presence of the aromatic core.

  • Aromatic C-H Stretching (3100–3000 cm⁻¹): The C-H bonds on the aromatic quinoline ring absorb at wavenumbers just above 3000 cm⁻¹.[8][9] This serves as a clear demarcation line; absorptions below 3000 cm⁻¹ are typically from aliphatic C-H bonds.[9]

  • Aromatic C=C and C=N Ring Stretching (1650–1400 cm⁻¹): The spectrum will show a series of sharp bands of variable intensity in this region, corresponding to the stretching vibrations within the fused aromatic rings.[8][10] The C=N stretch of the quinoline ring often appears in the 1622-1500 cm⁻¹ range.[8][10]

  • C-H Out-of-Plane Bending (900–650 cm⁻¹): These absorptions, found in the fingerprint region, can be particularly informative. The specific pattern and position of these bands can help determine the substitution pattern on the quinoline and benzene rings.[10]

Comparative Data Analysis

To provide a clear overview, the characteristic IR absorption bands for a typical secondary quinoline carboxamide are summarized below, with comparisons to simpler analogues to highlight the influence of each molecular component.

Vibrational Mode Quinoline Carboxamide (Typical Range, cm⁻¹) ** Benzamide (Analogue) (Typical Range, cm⁻¹) Quinoline (Analogue) (Typical Range, cm⁻¹) **Intensity & Remarks
N-H Stretch (Secondary Amide)3370–31703370–3170N/AMedium, sharp. Broadens with H-bonding.[5]
Aromatic C-H Stretch3100–30003100–30003100–3000Medium to weak, sharp.[8]
C=O Stretch (Amide I)1680–16301680–1630N/AVery Strong, sharp. Diagnostic peak.[5][6]
N-H Bend (Amide II)1570–15151570–1515N/AStrong, sharp. Paired with Amide I.[5]
C=C & C=N Ring Stretch1620–14301600–14501620–1430Medium to strong, multiple sharp bands.[8][10]
C-N Stretch~1300~13001325-1314Medium.[8]
Aromatic C-H Out-of-Plane Bend900–650900–650900–650Strong, sharp. Pattern is substitution-dependent.[10]

Experimental Protocol: A Self-Validating System for Acquiring High-Quality IR Spectra

The following protocol for the KBr pellet method is designed to ensure reproducibility and high-quality data. The rationale behind each step is explained to underscore the principles of a self-validating measurement.

Objective: To prepare a solid quinoline carboxamide sample in a potassium bromide (KBr) pellet for transmission FT-IR analysis.

Materials:

  • Quinoline carboxamide sample (1-2 mg)

  • FT-IR grade KBr, dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

  • Infrared spectrometer

Step-by-Step Methodology:

  • Drying: Gently heat the KBr powder in an oven (e.g., at 100 °C) for several hours and store it in a desiccator.

    • Causality: KBr is hygroscopic. Any absorbed water will produce a very broad O-H absorption band around 3400 cm⁻¹, which can obscure the N-H stretching region of the analyte.[11] This step ensures a clean background.

  • Grinding: Place ~100 mg of the dried KBr into the agate mortar. Add 1-2 mg of the quinoline carboxamide sample.

    • Causality: The sample-to-KBr ratio should be low (0.2% to 1%) to prevent total absorption of the IR beam (Beer's Law).[11]

  • Mixing & Pulverizing: Grind the mixture thoroughly with the pestle for several minutes until it becomes a fine, homogenous powder with a consistent, slightly "pasty" appearance.

    • Causality: The particle size of the sample must be smaller than the wavelength of the incident IR radiation to minimize scattering (the Christiansen effect), which can distort band shapes and cause sloping baselines.[11] Proper grinding is the most critical step for a high-quality spectrum.

  • Pellet Pressing: Transfer a portion of the powder into the collar of the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for several minutes.

    • Causality: The pressure causes the KBr to flow and fuse, creating a transparent or translucent solid disk that encases the sample particles.

  • Pellet Inspection: Carefully release the pressure and disassemble the die. The resulting pellet should be clear and free of cracks or cloudiness.

    • Trustworthiness: A visually transparent pellet indicates successful sample preparation. An opaque or cloudy pellet suggests poor grinding or the presence of moisture and will likely yield a poor-quality spectrum.[11]

  • Data Acquisition: Place the KBr pellet into the sample holder in the IR spectrometer. Acquire a background spectrum (of the empty sample compartment) first, followed by the sample spectrum over the desired range (typically 4000-400 cm⁻¹).[8]

    • Causality: The background scan measures the instrument's response and the atmospheric composition (H₂O, CO₂), allowing the software to subtract these contributions from the final sample spectrum, ensuring that the observed bands are solely from the analyte.

A Logical Workflow for Spectral Interpretation

The process of identifying a quinoline carboxamide from its IR spectrum follows a logical, step-by-step pathway. This workflow ensures that all key spectral features are considered in a systematic manner.

IR_Interpretation_Workflow cluster_prep Sample Handling cluster_analysis Spectral Analysis Sample Quinoline Carboxamide Sample Prep Sample Preparation (e.g., KBr Pellet) Sample->Prep Acquire Acquire IR Spectrum (4000-400 cm-1) Prep->Acquire Check_NH Step 1: Check 3500-3100 cm-1 Is there an N-H stretch? (1 or 2 peaks?) Acquire->Check_NH Check_CO Step 2: Check 1700-1630 cm-1 Is there a very strong C=O stretch? (Amide I) Check_NH->Check_CO Yes (Amide Present) Check_AmideII Step 3: Check 1650-1500 cm-1 Is there a strong N-H bend? (Amide II) Check_CO->Check_AmideII Yes Check_Aromatic Step 4: Check for Quinoline Ring - Aromatic C-H (>3000 cm-1) - Ring C=C/C=N (1620-1430 cm-1) Check_AmideII->Check_Aromatic Yes Check_Fingerprint Step 5: Analyze Fingerprint Region (1200-650 cm-1) Compare to reference spectrum Check_Aromatic->Check_Fingerprint Yes Confirmation Structural Confirmation Check_Fingerprint->Confirmation

Caption: Logical workflow for the IR spectral analysis and confirmation of a quinoline carboxamide.

Conclusion

Infrared spectroscopy is an indispensable tool for the routine and in-depth characterization of quinoline carboxamides. By systematically analyzing the key vibrational bands associated with the amide moiety and the quinoline ring, researchers can rapidly confirm the identity, purity, and key structural features of their synthesized compounds. This guide provides the fundamental knowledge and practical protocols necessary to leverage the full power of IR spectroscopy, ensuring data integrity and accelerating the pace of research and development in medicinal chemistry.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

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Sources

Safety Operating Guide

Personal protective equipment for handling 3-Bromoquinoline-7-carboxamide

[1]

Executive Hazard Assessment (Read-Across Toxicology)

3-Bromoquinoline-7-carboxamide is a functionalized heterocyclic building block often employed in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.[1] While specific toxicological data for this exact carboxamide derivative may be limited in public registries, Structure-Activity Relationship (SAR) analysis mandates that we treat it with high caution based on its structural components:

  • Quinoline Core: The parent compound (Quinoline, CAS 91-22-5) is a Category 1B Carcinogen and suspected mutagen (H350, H341).[1][2] All derivatives should be handled as potential genotoxins until proven otherwise.[1]

  • Bromine Substituent: Halogenation at the 3-position increases lipophilicity, potentially enhancing dermal absorption and bioavailability compared to non-halogenated analogs.[1]

  • Carboxamide Moiety: While amides are generally stable, they contribute to the compound's solid-state lattice, meaning this substance is likely a fine particulate powder.[1] Inhalation of dust is the primary exposure vector. [1]

Universal GHS Classification (Derived):

  • Signal Word: DANGER

  • H302/H312: Harmful if swallowed or in contact with skin.[1][2]

  • H315/H319: Causes skin and serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1][4][6]

  • H350: May cause cancer (Precautionary assignment due to quinoline scaffold).[1][2][3]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." The lipophilic nature of halogenated heterocycles requires specific barrier protection to prevent permeation.[1]

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Halogenated organics can permeate thin latex.[1] Double gloving provides a breakthrough time >480 mins and allows outer glove removal upon contamination.[1]
Respiratory N95 (minimum) or P100 Respirator Mandatory if handling outside a fume hood.[1] The carboxamide functionality suggests a fine powder that can aerosolize during weighing.[1]
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for fine powders which can bypass side-shields and dissolve in ocular moisture, causing severe irritation (H319).[1]
Dermal/Body Tyvek® Lab Coat or Sleeve Covers Standard cotton coats absorb organic solids.[1] Tyvek provides a non-woven barrier against dust accumulation on forearms.[1]
Engineering Class II Biological Safety Cabinet or Fume Hood All open manipulation (weighing, transfer) must occur under negative pressure (Face velocity: 80–100 fpm).[1]

Operational Workflow: Solid-to-Solution Transition

The highest risk of exposure occurs during the transition from the solid reagent bottle to the reaction vessel.[1] Follow this Zero-Contact Protocol .

Step 1: Preparation & Weighing
  • Static Control: Use an anti-static gun or ionizer bar inside the fume hood.[1] Quinoline derivatives are organic dielectrics and will accumulate static charge, causing "powder fly" during spatula transfer.[1]

  • Taring: Tare the receiving vial with its cap on. Remove the cap only inside the hood.[1]

  • Transfer: Do not use a flat spatula.[1] Use a scoopula or a V-groove spatula to minimize spill potential.[1]

Step 2: Solubilization (The Critical Control Point)[1]
  • Solvent Choice: 3-Bromoquinoline-7-carboxamide is likely sparingly soluble in non-polar solvents.[1] Use DMSO or DMF for stock solutions.[1]

  • Technique: Add solvent to the solid.[1] Do not add solid to the solvent (avoids splash-back).[1]

  • Sealing: Once dissolved, the risk shifts from inhalation to dermal absorption (DMSO carries solutes through skin).[1] Parafilm all vials immediately after dissolution.[1]

Step 3: Decontamination
  • Wipe Down: Wipe the balance area with a surfactant-based cleaner (e.g., 2% SDS) followed by ethanol.[1] Organic solvents alone may just spread the lipophilic residue; surfactants lift the particles.[1]

Visualized Safety Logic

The following diagram outlines the decision-making process for handling this compound, integrating engineering controls with PPE requirements.

SafeHandlingcluster_0Critical Control PointStartStart: 3-Bromoquinoline-7-carboxamideStateCheckState: Solid Powder?Start->StateCheckHoodEngineering Control:Fume Hood RequiredStateCheck->HoodYes (Dust Hazard)PPE_SolidPPE: Double Nitrile + Tyvek Sleeves + GogglesHood->PPE_SolidWeighingAction: Weighing/TransferSolubilizationAction: Dissolve in DMSO/DMFWeighing->SolubilizationPPE_Solid->WeighingLiquidStateState: SolutionSolubilization->LiquidStatePPE_LiquidPPE: Double Nitrile (Change immediately if splashed)LiquidState->PPE_LiquidHigh Permeation RiskDisposalDisposal: Halogenated Organic Waste (Code 7151)PPE_Liquid->Disposal

Figure 1: Operational workflow emphasizing the transition from dust hazard (inhalation) to solution hazard (permeation).

Emergency & Disposal Procedures

Spill Management (Solid)[1]
  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don N95/P100 respirator and double gloves.[1]

  • Containment: Do not dry sweep.[1] Cover the spill with wet paper towels (dampened with water/surfactant) to prevent dust generation.[1]

  • Cleanup: Scoop the wet material into a wide-mouth hazardous waste jar. Clean surface with soap and water (3x).[1]

Exposure Response[1][4][7]
  • Eye Contact: Flush immediately for 15 minutes .[1][4][6] The bromine substituent makes this an irritant; do not wait for pain to subside.[1]

  • Skin Contact: Wash with soap and water.[1][2][4][5][6] Avoid alcohol washes on skin, as this may increase the solubility and absorption of the quinoline core.

Waste Disposal Strategy

This compound contains a halogen (Bromine).[1][7] It cannot be bulked with general non-halogenated organic waste.[1][8][9]

  • Waste Code: Halogenated Organic Solid (European Waste Code 07 01 07* or similar local equivalent).[1]

  • Labeling: "Contains Halogenated Quinoline Derivative - TOXIC/IRRITANT."[1]

  • Segregation: Keep separate from strong oxidizers and acids to prevent the liberation of bromine gas or toxic byproducts.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21413, 3-Bromoquinoline. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Quinoline (CAS 91-22-5) - CMR Classifications.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Waste Classification: Halogenated Solvents and Organics.[1] Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.